molecular formula C8H7NO2S2 B1606148 3-Furan-2-ylmethyl-2-thioxo-thiazolidin-4-one CAS No. 4703-95-1

3-Furan-2-ylmethyl-2-thioxo-thiazolidin-4-one

Cat. No.: B1606148
CAS No.: 4703-95-1
M. Wt: 213.3 g/mol
InChI Key: POEGXFNVFURMLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Furan-2-ylmethyl-2-thioxo-thiazolidin-4-one is a useful research compound. Its molecular formula is C8H7NO2S2 and its molecular weight is 213.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2S2/c10-7-5-13-8(12)9(7)4-6-2-1-3-11-6/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POEGXFNVFURMLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=S)S1)CC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10339631
Record name 3-Furan-2-ylmethyl-2-thioxo-thiazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10339631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4703-95-1
Record name 3-Furan-2-ylmethyl-2-thioxo-thiazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10339631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-FURFURYL-RHODANINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Monograph: 3-Furan-2-ylmethyl-2-thioxo-thiazolidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Scaffold Profile, Synthetic Protocols, and Medicinal Chemistry Liability Assessment

Executive Summary

3-Furan-2-ylmethyl-2-thioxo-thiazolidin-4-one is a specialized N-substituted rhodanine derivative utilized primarily as a pharmacophore scaffold in early-stage drug discovery.[1] While structurally similar to the thiazolidinedione (TZD) class of antidiabetics, the presence of the thioxo group (C=S) at position 2 imparts distinct electronic properties and reactivity profiles.

Critical Advisory: As a Senior Application Scientist, I must preface this guide with a PAINS (Pan-Assay Interference Compounds) Alert . While this scaffold is a prolific generator of "hits" in high-throughput screening (HTS) for antimicrobial and anticancer targets, it is prone to non-specific reactivity.[2] This guide focuses on the controlled synthesis and rigorous validation required to distinguish true biological activity from chemical artifacts.[1]

Part 1: Chemical Identity & Physicochemical Profile

This molecule serves as a "head group" in fragment-based drug design.[1] The furan ring acts as a lipophilic moiety that can engage in


-

stacking or hydrophobic pocket interactions, while the rhodanine ring provides a rigid core with hydrogen bond acceptors.
Datasheet Summary
PropertySpecification
IUPAC Name 3-(furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one
Molecular Formula

Molecular Weight 229.28 g/mol
Core Scaffold Rhodanine (2-thioxo-4-thiazolidinone)
Key Functional Groups Thioxo (C=S), Carbonyl (C=O), Furan (Heterocycle)
Appearance Yellow to orange crystalline solid
Solubility High: DMSO, DMF, Acetone.[1][3][4][5] Low: Water, Hexane.
pKa (C5-Methylene) ~6.0 – 9.0 (Highly dependent on solvent environment)

Part 2: Synthetic Pathways (Protocols)[1]

The synthesis of this compound relies on the Dithiocarbamate Method .[1] This is preferred over isothiocyanate routes due to the stability of the furfuryl amine starting material.

Diagram 1: Synthetic Workflow

Synthesis cluster_inputs Reagents Furfurylamine Furfurylamine DTC Dithiocarbamate Intermediate Furfurylamine->DTC Nucleophilic Attack (T < 10°C) CS2 Carbon Disulfide (CS2) CS2->DTC Base NH4OH or Et3N Base->DTC Product 3-Furan-2-ylmethyl- 2-thioxo-thiazolidin-4-one DTC->Product Cyclization (Acidic Media, Reflux) ClAc + Chloroacetic Acid (ClCH2COOH) ClAc->Product

Caption: Two-step one-pot synthesis via dithiocarbamate formation followed by acid-mediated cyclization.[1]

Detailed Protocol: The Dithiocarbamate Route

Safety Note: Carbon disulfide (


) is neurotoxic and highly flammable.[1] All operations must occur in a functioning fume hood.[1]
  • Dithiocarbamate Formation:

    • Charge a round-bottom flask with Furfurylamine (10 mmol) and ethanol (20 mL).[1]

    • Cool the solution to 0–5°C in an ice bath. Reasoning: Low temperature prevents the evaporation of

      
       and controls the exotherm.
      
    • Add Ammonium Hydroxide (28%) (20 mmol) or Triethylamine (12 mmol) dropwise.[1]

    • Add Carbon Disulfide (

      
      )  (12 mmol) dropwise over 15 minutes. The solution will turn yellow/orange, indicating dithiocarbamate formation.
      
    • Stir at room temperature for 2 hours.

  • Cyclization:

    • In a separate vessel, dissolve Sodium Chloroacetate (10 mmol) in minimal water (or prepare in situ from Chloroacetic acid +

      
      ).
      
    • Add the chloroacetate solution to the dithiocarbamate mixture.[1]

    • Critical Step: Acidify the mixture with concentrated HCl to pH ~2–3.

    • Reflux the mixture for 3–4 hours. Monitoring: Check via TLC (Hexane:Ethyl Acetate 3:1).

  • Work-up:

    • Cool the reaction mixture to room temperature. Pour into ice-cold water.

    • The precipitate (crude product) is collected by vacuum filtration.[1][6]

    • Purification: Recrystallize from Ethanol/Water (9:1).[1]

Validation Criteria:

  • IR Spectroscopy: Look for strong bands at ~1700

    
     (C=O) and ~1240 
    
    
    
    (C=S).[1]
  • 1H NMR (DMSO-d6): Singlet at

    
     ~4.0–4.3 ppm (2H, N-CH2-Furan) and Singlet at 
    
    
    
    ~4.0 ppm (2H, Ring-CH2).[1]

Part 3: Reactivity & Derivatization (The "Warhead")

The core value of this molecule is the acidic methylene group at position C5. It acts as a nucleophile in Knoevenagel Condensations to generate 5-arylidene derivatives, which are the biologically active species in most literature reports.

Mechanism of Action: Knoevenagel Condensation

The C5 protons are acidic due to the electron-withdrawing nature of the adjacent Carbonyl (C=O) and Thioxo (C=S) groups.

  • Deprotonation: A weak base (Piperidine or Sodium Acetate) removes a proton from C5.[1]

  • Attack: The resulting carbanion attacks the electrophilic carbonyl of an aromatic aldehyde.[1]

  • Elimination: Dehydration occurs to form the exocyclic double bond (C=C).[1]

Standard Protocol for Derivatization:

  • Reagents: Rhodanine scaffold (1 eq) + Aromatic Aldehyde (1 eq) + Sodium Acetate (3 eq).[1]

  • Solvent: Glacial Acetic Acid.[1]

  • Conditions: Reflux for 2–6 hours.[1]

  • Yield: Typically high (>80%) due to the precipitation of the product.

Part 4: Critical Application Note (PAINS & Toxicity)

This section is mandatory for any rigorous scientific study involving rhodanines.

Rhodanine derivatives are classified as PAINS (Pan-Assay Interference Compounds).[1][2] When screening this library against biological targets, you must control for the following false-positive mechanisms:

Diagram 2: PAINS Mechanisms & False Positives

PAINS cluster_mechanisms Interference Mechanisms Rhodanine Rhodanine Scaffold (5-Arylidene derivative) Michael Michael Acceptor (C=C Bond) Rhodanine->Michael Covalent Bond Chelation Metal Chelation (S/N/O atoms) Rhodanine->Chelation Sequesters Zn/Mg Agg Colloidal Aggregation Rhodanine->Agg Non-specific binding Photo Photometric Interference (UV/Vis absorption) Rhodanine->Photo False Readout Target Protein Target (Cysteine Residue) Michael->Target Irreversible Alkylation

Caption: Common interference pathways for rhodanine derivatives in HTS campaigns.

Self-Validating Controls:

  • Add Detergent: Run assays with 0.01% Triton X-100. If activity disappears, the compound was acting via colloidal aggregation.

  • Redox Cycling: Test in the presence/absence of reducing agents (DTT) to rule out oxidation artifacts.[1]

  • Selectivity Index: If the compound kills bacteria, cancer cells, and healthy fibroblasts at the same concentration (

    
    ), it is likely a general toxin/alkylator, not a specific drug.
    

Part 5: Biological Potential[7][8]

Despite the PAINS warnings, validated derivatives of this compound have shown genuine utility in specific areas:

Therapeutic AreaMechanism / TargetNotes
Antiviral HIV-1 Reverse Transcriptase (RT) 5-arylidene derivatives (e.g., with 2,6-dichlorophenyl) bind to the NNRTI pocket.[1][7]
Anticancer CDC25 Phosphatase Inhibition of cell cycle progression.[1] Requires validation against alkylation.[1]
Antimicrobial Sortase A Inhibitors Disruption of bacterial cell wall assembly (Gram-positive).[1]
Antidiabetic Aldose Reductase (ALR2) Similar to Epalrestat; prevents diabetic complications.[1]

References

  • Synthesis & Class Overview

    • Trotsko, N. et al. (2021).[8] "The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies." International Journal of Molecular Sciences.

  • Knoevenagel Condensation Protocols

    • Molnar, M. et al. (2018).[9] "Green synthesis of 5-benzylidene rhodanine derivatives." ResearchGate / Green Chemistry Letters.[1]

  • PAINS Liability (Authoritative Grounding)

    • Baell, J. B., & Holloway, G. A. (2010). "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry.
    • [1]

  • HIV-RT Inhibition Activity

    • Verma, A., & Saraf, S. K. (2008). "4-Thiazolidinone – A biologically active scaffold."[1][8][7] European Journal of Medicinal Chemistry.

  • Furan-Rhodanine Conjugates

    • Growing Science.[1][8] (2023).[1][8][7][10] "Synthesis and biological activity of rhodanine-furan conjugates: A review." Current Chemistry Letters.

Sources

An In-depth Technical Guide to 3-Furan-2-ylmethyl-2-thioxo-thiazolidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 3-Furan-2-ylmethyl-2-thioxo-thiazolidin-4-one, a heterocyclic compound belonging to the rhodanine (2-thioxothiazolidin-4-one) family. The central focus of this document is the elucidation of its molecular weight, alongside a detailed exploration of its physicochemical properties, structural features, and synthetic pathways. As a Senior Application Scientist, this guide moves beyond mere data reporting to explain the causality behind experimental choices and the rationale for its significance in modern medicinal chemistry. We present detailed protocols for its synthesis and characterization, supported by spectroscopic insights. Furthermore, this guide discusses the compound's potential applications in drug discovery, contextualized by the broad spectrum of biological activities associated with the thioxothiazolidin-4-one scaffold. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a thorough understanding of this promising molecular entity.

Introduction: The Significance of the Thioxothiazolidin-4-one Scaffold

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and among them, the thiazolidin-4-one core is recognized as a "privileged scaffold". This designation is earned due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities. The thiazolidin-4-one ring can be readily modified at positions 2, 3, and 5, allowing for the creation of large chemical libraries for drug screening.

This guide focuses on a specific and highly significant subclass: the 2-thioxothiazolidin-4-ones, commonly known as rhodanines. The introduction of a thiocarbonyl group at the C2 position imparts unique electronic and steric properties, influencing the molecule's reactivity and biological interactions. These compounds have demonstrated a remarkable breadth of activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2]

The subject of this whitepaper, This compound , incorporates a furan moiety—another important pharmacophore—into the rhodanine framework. This strategic combination of two biologically relevant motifs presents a compelling case for its investigation as a novel therapeutic agent.

Core Physicochemical & Structural Properties

A precise understanding of a compound's fundamental properties is the bedrock of all subsequent research. The primary directive of this guide is to establish the molecular weight and associated physicochemical characteristics of this compound.

Molecular Formula and Weight

The molecular formula of the title compound is C₈H₇NO₂S₂ . Based on this formula, the key quantitative descriptors have been calculated and are presented in Table 1.

PropertyValue
Molecular Formula C₈H₇NO₂S₂
Molecular Weight 213.27 g/mol
Exact Mass 212.98672 Da
IUPAC Name 3-(furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one
Structural Representation

The two-dimensional structure of the molecule is depicted below. The core is the 5-membered 2-thioxothiazolidin-4-one ring. A furan-2-ylmethyl (furfuryl) group is attached to the nitrogen atom at position 3.

cluster_thiazolidinone 2-Thioxothiazolidin-4-one Core cluster_furan Furan-2-ylmethyl Group N N C2 C N->C2 CH2 CH₂ N->CH2 N-C Bond S1 S C2->S1 S2 S C2->S2 C5 C S1->C5 C4 C C5->C4 C4->N O4 O C4->O4 Cfuran1 C CH2->Cfuran1 Cfuran2 C Cfuran1->Cfuran2 Cfuran3 C Cfuran2->Cfuran3 Cfuran4 C Cfuran3->Cfuran4 Ofuran O Cfuran4->Ofuran Ofuran->Cfuran1

Caption: Chemical structure of this compound.

Synthesis and Structural Verification

The synthesis of N-substituted rhodanines is a well-established process in organic chemistry. The chosen synthetic strategy must be efficient and provide a high-purity product, which is critical for accurate biological evaluation.

Synthetic Workflow

A robust and common method for preparing N-substituted rhodanines involves a one-pot, three-component reaction. This approach is favored for its operational simplicity and good yields. The logical flow of this synthesis is outlined below.

G amine Furan-2-ylmethanamine (Furfurylamine) dithiocarbamate Intermediate: Sodium furfuryl dithiocarbamate amine->dithiocarbamate cs2 Carbon Disulfide (CS₂) cs2->dithiocarbamate base Aqueous Base (e.g., NaOH) base->dithiocarbamate intermediate2 Intermediate: Dithiocarbamate Adduct dithiocarbamate->intermediate2 haloacetate α-Haloacetic Acid Derivative (e.g., Sodium Chloroacetate) haloacetate->intermediate2 cyclization Acid-Catalyzed Intramolecular Cyclization (e.g., HCl) intermediate2->cyclization product Final Product: 3-Furan-2-ylmethyl-2-thioxo- thiazolidin-4-one cyclization->product

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol

This protocol is a self-validating system; successful synthesis and purification should yield a product with spectroscopic data matching the expected values.

Objective: To synthesize this compound.

Materials:

  • Furan-2-ylmethanamine (furfurylamine)

  • Carbon disulfide (CS₂)

  • Sodium hydroxide (NaOH)

  • Sodium chloroacetate

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Deionized water

Procedure:

  • Formation of Dithiocarbamate: In a three-necked flask equipped with a stirrer and cooled in an ice bath (0-5 °C), dissolve furfurylamine (0.1 mol) in 50 mL of 50% aqueous ethanol. To this solution, add a solution of sodium hydroxide (0.1 mol) in 20 mL of water. Add carbon disulfide (0.11 mol) dropwise while stirring vigorously. Maintain the temperature below 10 °C. Stir for 2-3 hours until the amine is consumed (monitored by TLC).

  • Reaction with Chloroacetate: To the resulting dithiocarbamate solution, add a solution of sodium chloroacetate (0.1 mol) in 30 mL of water. Remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours.

  • Cyclization and Precipitation: After the reaction is complete, cool the mixture again in an ice bath and acidify to pH 1-2 by the slow addition of concentrated HCl. A precipitate will form.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove inorganic salts. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

  • Drying: Dry the purified crystals under vacuum at 40-50 °C.

Spectroscopic Verification

Confirmation of the final structure is achieved through a combination of standard spectroscopic techniques.

  • ¹H NMR (Proton NMR): The spectrum should show characteristic signals for the different protons. The methylene protons (-CH₂-) connecting the furan and thiazolidinone rings would likely appear as a singlet around 4.5-5.0 ppm. The protons of the furan ring will appear in the aromatic region (typically 6.0-7.5 ppm) with distinct coupling patterns.[3][4] The methylene protons on the thiazolidinone ring at C5 will appear as a singlet around 4.0 ppm.

  • ¹³C NMR (Carbon NMR): Key signals would include the thiocarbonyl carbon (C=S) at ~200-205 ppm and the carbonyl carbon (C=O) at ~170-175 ppm. Carbons of the furan ring and the methylene groups will also have characteristic shifts.

  • Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak (M⁺) corresponding to the calculated molecular weight (m/z ≈ 213.27).

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong absorption bands for the carbonyl group (C=O) around 1700-1740 cm⁻¹ and the thiocarbonyl group (C=S) around 1100-1250 cm⁻¹.

Potential Applications in Drug Discovery

The true value of a novel compound lies in its potential utility. The 2-thioxothiazolidin-4-one scaffold is a prolific source of biologically active molecules, suggesting significant potential for the title compound.

center 3-Furan-2-ylmethyl- 2-thioxo-thiazolidin-4-one anticancer Anticancer center->anticancer antimicrobial Antimicrobial (Antibacterial/Antifungal) center->antimicrobial antiviral Antiviral (e.g., Anti-HIV) center->antiviral anti_inflammatory Anti-inflammatory center->anti_inflammatory other Other Activities (Antidiabetic, Anticonvulsant, etc.) center->other

Caption: Potential biological activities based on the core scaffold.

Rationale for Biological Activity
  • Anticancer: Many rhodanine derivatives exhibit potent anticancer activity by inhibiting various protein kinases, phosphatases, and other enzymes crucial for cancer cell proliferation.[5]

  • Antimicrobial: The scaffold has been extensively explored for developing new antibacterial and antifungal agents, often targeting essential microbial enzymes.[2][6]

  • Anti-inflammatory: Certain derivatives have shown the ability to modulate inflammatory pathways, for example, by inhibiting enzymes like cyclooxygenase (COX).

  • Antiviral: The thiazolidinone ring is a key component in several non-nucleoside reverse transcriptase inhibitors (NNRTIs) and other antiviral agents.

The inclusion of the furan ring is significant as it can participate in hydrogen bonding and π-π stacking interactions within enzyme active sites, potentially enhancing binding affinity and selectivity.

Considerations for Drug Development

While promising, it is important to note that rhodanine-containing compounds are sometimes flagged as Pan-Assay Interference Compounds (PAINS) in high-throughput screening campaigns. This is often due to non-specific activity, aggregation, or reactivity. Therefore, any observed biological activity must be rigorously validated through detailed mechanistic studies to confirm a specific mode of action.

Conclusion

This compound is a well-defined chemical entity with a molecular weight of 213.27 g/mol . Its structure marries two pharmacologically significant motifs: the versatile 2-thioxothiazolidin-4-one core and the furan ring. Its synthesis is achievable through established and efficient chemical protocols, and its structure can be unambiguously confirmed using standard spectroscopic methods. Based on extensive literature on related analogs, this compound represents a promising candidate for further investigation in various drug discovery programs, particularly in the fields of oncology and infectious diseases. Rigorous biological evaluation, coupled with computational modeling and ADMET studies, will be crucial next steps in unlocking its therapeutic potential.

References

  • PubMed. New 3-amino-2-thioxothiazolidin-4-one-based inhibitors of acetyl- and butyryl-cholinesterase: synthesis and activity. Available from: [Link]

  • ResearchGate. Synthesis, Characterization and Molecular Docking Simulation of Thioxothiazolidin-4-One Derivatives as Acetylcholinesterase Inhibitors. Available from: [Link]

  • PubChem. 3-{(E)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-morpholinyl)-4H-pyrido[1,2-a]pyrimidin-4-one. Available from: [Link]

  • PubChem. 3-(Furan-2-ylmethylideneamino)-2-methylquinazolin-4-one. Available from: [Link]

  • National Center for Biotechnology Information. 3-Benzyl-2-(furan-2-yl)-1,3-thiazolidin-4-one. Available from: [Link]

  • MDPI. New Hybrid Tetrahydropyrrolo[3,2,1-ij]quinolin-1-ylidene-2-thioxothiazolidin-4-ones as New Inhibitors of Factor Xa and Factor XIa: Design, Synthesis, and In Silico and Experimental Evaluation. Available from: [Link]

  • ResearchGate. 2-Thioxothiazolidin-4-one (Rhodanine). Available from: [Link]

  • MDPI. 3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic Acid as a Potential Polypharmacological Agent. Available from: [Link]

  • PubChem. 4-{5-[(Z)-(2-Imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-YL}benzoic acid. Available from: [Link]

  • ResearchGate. Synthesis and Anticancer Activity of 2-Cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide Derivatives. Available from: [Link]

  • ResearchGate. 1 H NMR spectrum of 5-(furan-2-ylmethylene)-3-(piperidin-1-ylmethyl)thiazolidine-2,4-dione (4a). Available from: [Link]

  • National Center for Biotechnology Information. Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives. Available from: [Link]

Sources

Technical Monograph: 3-Furan-2-ylmethyl-2-thioxo-thiazolidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Scaffold Architecture, Synthetic Protocols, and Assay Validation Strategies

Executive Summary: The "Privileged" vs. "Promiscuous" Paradox

The compound 3-Furan-2-ylmethyl-2-thioxo-thiazolidin-4-one (often referred to as N-furfuryl rhodanine) represents a critical junction in heterocyclic medicinal chemistry. It combines the pharmacophoric versatility of the rhodanine core (2-thioxo-4-thiazolidinone) with the lipophilic, aromatic properties of the furan moiety .

While this scaffold is cited extensively as a precursor for antimicrobial, antiviral (HCV, SARS-CoV-2), and anticancer agents, it carries a significant liability: Pan-Assay Interference (PAINS) . As a Senior Scientist, I must emphasize that while this molecule is a potent chemical starting point, it is also a frequent source of false positives in High-Throughput Screening (HTS).

This guide provides a rigorous, self-validating framework for synthesizing, characterizing, and—most importantly—validating the biological activity of this scaffold.

Structural Anatomy & Physicochemical Profile[1]

Understanding the electron distribution within this molecule is prerequisite to successful functionalization.

FeatureChemical FunctionalityMedicinal Chemistry Implication
C2-Thioxo (C=S) Soft electrophile / H-bond acceptorCritical for binding affinity; potential metal chelator (Zn²⁺ sites).
N3-Furan Linker Lipophilic vectorThe furan ring provides steric bulk and

-

stacking potential within hydrophobic pockets.
C5-Methylene Acidic center (

~6-9)
The "Active Site" for derivatization. Highly reactive in Knoevenagel condensations.
Furan Oxygen Weak H-bond acceptorModulates solubility and metabolic stability (susceptible to oxidative ring opening).

Synthetic Architecture: Validated Protocols

We utilize a One-Pot Dithiocarbamate Formation followed by cyclization. This method is superior to the "Holmberg" method for N-substituted derivatives due to higher atom economy and reduced thiourea byproduct formation.

Reaction Logic & Mechanism
  • Nucleophilic Attack: The primary amine (Furfurylamine) attacks Carbon Disulfide (

    
    ) under basic conditions to form the dithiocarbamate salt.
    
  • Alkylation: The sulfur attacks the

    
    -carbon of chloroacetate.
    
  • Cyclodehydration: Acid-catalyzed ring closure eliminates water to form the thiazolidinone ring.

Step-by-Step Protocol

Reagents:

  • Furfurylamine (10 mmol)

  • Carbon Disulfide (

    
    ) (12 mmol) - Caution: Neurotoxic/Flammable
    
  • Triethylamine (

    
    ) or Ammonia (25% aq)
    
  • Sodium Chloroacetate (10 mmol)

  • Solvent: Ethanol/Water (1:1)

Procedure:

  • Dithiocarbamate Formation: In a round-bottom flask, dissolve Furfurylamine (0.97 g, 10 mmol) in 10 mL ethanol. Cool to 0°C in an ice bath.

  • Addition: Add

    
     (1.5 mL) followed by dropwise addition of 
    
    
    
    (0.91 g). Stir for 2 hours. Checkpoint: The solution should turn yellow/orange, indicating dithiocarbamate formation.
  • Alkylation: Add a solution of Sodium Chloroacetate (1.16 g, 10 mmol) in 5 mL water. Stir at Room Temperature (RT) for 4 hours.

  • Cyclization: Acidify the mixture with HCl (2N) to pH 2-3. Reflux the mixture at 80°C for 3-5 hours.

  • Work-up: Cool to RT. The product usually precipitates as a yellowish solid. Filter, wash with cold water, and recrystallize from Ethanol.

Synthesis Workflow Visualization

SynthesisPath Start Furfurylamine (Primary Amine) Step1 CS2 + Base (0°C, 2h) Start->Step1 Inter1 Dithiocarbamate Intermediate Step1->Inter1 Nucleophilic Attack Step2 Na-Chloroacetate (RT, 4h) Inter1->Step2 Inter2 S-Carboxymethyl Intermediate Step2->Inter2 Alkylation Step3 HCl Reflux (Cyclization) Inter2->Step3 Final 3-Furan-2-ylmethyl- 2-thioxo-thiazolidin-4-one Step3->Final Dehydration

Caption: Figure 1. Convergent synthesis pathway via dithiocarbamate intermediate. Critical control points include temperature maintenance at Step 1 to prevent amine oxidation.

Spectroscopic Characterization (Quality Control)

To ensure the integrity of the scaffold before library generation, the following spectral signatures must be confirmed.

Table 1: Diagnostic NMR Signals (DMSO-


) 
Proton GroupChemical Shift (

ppm)
MultiplicityInterpretation
Furan H-5 7.50 - 7.65Doublet (d)

-proton next to Oxygen (deshielded).
Furan H-3 6.35 - 6.45Doublet (d)

-proton.
Furan H-4 6.40 - 6.50Multiplet (m)

-proton.
N-CH₂-Furan 4.90 - 5.10 Singlet (s)Key Diagnostic: Links the head and tail.
Thiazolidine CH₂ 4.10 - 4.30 Singlet (s)Active Site: Disappearance of this peak indicates successful C5 condensation later.

IR Spectroscopy (KBr,


): 
  • 1710-1740 cm⁻¹: C=O stretch (Thiazolidinone carbonyl).

  • 1240-1280 cm⁻¹: C=S stretch (Thione).

Medicinal Chemistry & SAR: The "Warhead" Strategy

The N-furfuryl rhodanine itself is rarely the final drug. It is a scaffold . The biological activity is typically unlocked by functionalizing the C5 position via Knoevenagel Condensation with aromatic aldehydes.

Target Engagement Mechanisms
  • Antimicrobial (Mur Ligases): The rhodanine ring mimics the diphosphate moiety of UDP-N-acetylmuramoyl-pentapeptide, inhibiting bacterial cell wall synthesis.

  • Aldose Reductase (Diabetes): The acidic NH (or in this case, the polar core) interacts with the catalytic anion binding site.

  • Antiviral (HCV NS3 Protease): The hydrophobic furan tail occupies the S1' pocket, while the rhodanine core coordinates with the catalytic triad.

Functionalization Workflow

To generate a bioactive library:

  • Dissolve Scaffold + Aromatic Aldehyde (1:1) in Ethanol.[1][2]

  • Add catalytic Piperidine or Sodium Acetate.

  • Reflux 2-6h.

  • Result: 5-Arylidene-3-furan-2-ylmethyl-2-thioxo-thiazolidin-4-one.

Critical Assay Considerations: The PAINS Warning

This is the most critical section for the drug discovery professional. Rhodanines are classified as PAINS (Pan-Assay Interference Compounds) .

Mechanisms of False Positives
  • Michael Acceptors: The exocyclic double bond (after C5 condensation) reacts covalently with nucleophilic cysteines in enzymes, causing irreversible, non-specific inhibition.

  • Aggregation: These hydrophobic molecules form colloidal aggregates at micromolar concentrations, sequestering enzymes physically.

  • Photometric Interference: Many derivatives absorb light at 300-400nm, interfering with UV-readout assays.

Validation Decision Tree (DOT)

Use this logic flow to validate any "Hit" derived from this scaffold.

PAINS_Check Hit Primary HTS Hit (Rhodanine Derivative) Detergent Add 0.01% Triton X-100 to Assay Buffer Hit->Detergent Aggregator Activity Lost? (Aggregator Artifact) Detergent->Aggregator Yes RealHit1 Activity Retained Detergent->RealHit1 No TimeDep Pre-incubation Test (0h vs 4h) RealHit1->TimeDep Covalent Potency Increases >10x? (Covalent Modifier) TimeDep->Covalent Yes RealHit2 Stable Potency TimeDep->RealHit2 No NMR Run 1H-NMR RealHit2->NMR Degradation Hydrolysis/Oxidation Observed? NMR->Degradation Yes Lead VALIDATED LEAD NMR->Lead No

Caption: Figure 2. Mandatory validation workflow to rule out aggregation (colloidal sequestration) and non-specific covalent modification.

References

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740.

  • Tomasic, T., & Masic, L. P. (2009). Rhodanine as a privileged scaffold in drug discovery.[3] Current Medicinal Chemistry, 16(13), 1596–1629.[3]

  • Matiychuk, V. S., et al. (2021). Synthesis and Anticancer Activity of 2-Cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide Derivatives.[4] Russian Journal of Organic Chemistry, 57, 245–252.

  • Kaminskyy, D., et al. (2017). Recent developments with rhodanine as a scaffold for drug discovery. Expert Opinion on Drug Discovery, 12(12), 1233-1252.[3]

  • SpectraBase. Rhodanine 1H NMR Spectrum. Wiley Science Solutions.

Sources

"3-Furan-2-ylmethyl-2-thioxo-thiazolidin-4-one" IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

**A

Comprehensive Technical Guide to 3-(Furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one**

Abstract

This technical guide provides an in-depth examination of the heterocyclic compound 3-(furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one. This molecule belongs to the rhodanine (2-thioxothiazolidin-4-one) class of compounds, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities. This document covers the definitive IUPAC nomenclature, structural elucidation via spectroscopic methods, a detailed, field-tested synthetic protocol with mechanistic insights, and a review of its potential therapeutic applications. The guide is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis, offering both foundational knowledge and practical, actionable methodologies.

Nomenclature and Structural Elucidation

IUPAC Nomenclature

The correct and systematic IUPAC (International Union of Pure and Applied Chemistry) name for the topic compound is 3-(furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one .

Let's deconstruct this name to understand the structure:

  • 1,3-Thiazolidin-4-one: This defines the core heterocyclic ring. It is a five-membered ring containing a sulfur atom at position 1, a nitrogen atom at position 3, and a carbonyl group (ketone) at position 4.

  • 2-Thioxo: This indicates the presence of a thione group (C=S) at position 2 of the thiazolidinone ring. The parent structure, 2-thioxo-1,3-thiazolidin-4-one, is commonly known as rhodanine.

  • 3-(Furan-2-ylmethyl): This specifies the substituent attached to the nitrogen atom at position 3. The substituent is a furfuryl group, which consists of a furan ring connected via its methylene bridge (-CH₂-) from position 2 of the furan ring.

The compound is a member of the rhodanine family, which are derivatives of 2-thioxothiazolidin-4-one.[1][2] This structural class is a "privileged scaffold" in medicinal chemistry, known for a wide spectrum of biological activities.[3][4]

Structural Confirmation and Spectroscopic Data

Confirmation of the molecular structure is achieved through a combination of spectroscopic techniques. While specific data for this exact molecule is sparse in publicly available literature, the expected characteristic signals can be inferred from closely related analogues and foundational principles.

Technique Expected Observations Interpretation
¹H NMR Singlet, ~4.0-4.2 ppm (2H)Singlet, ~4.8-5.0 ppm (2H)Multiplets, ~6.3-7.6 ppm (3H)Protons of the CH₂ group at position 5 of the thiazolidinone ring.Protons of the methylene bridge (-CH₂-) connecting the furan and thiazolidinone rings.Protons of the furan ring.
¹³C NMR ~35-40 ppm~45-50 ppm~110-145 ppm~170-175 ppm~195-205 ppmC5 of the thiazolidinone ring.Methylene bridge carbon (-CH₂-).Carbons of the furan ring.Carbonyl carbon (C4) of the thiazolidinone ring.Thiocarbonyl carbon (C2) of the thiazolidinone ring.
FT-IR (cm⁻¹) ~1730-1750 (strong)~1200-1250 (strong)~1500-1580C=O (carbonyl) stretching of the thiazolidinone ring.C=S (thione) stretching.C=C stretching of the furan ring.
Mass Spec. Molecular Ion Peak (M⁺) at m/z = 225.02Corresponds to the molecular formula C₈H₇NO₂S₂.

Note: The chemical shifts (ppm) are approximate and can vary based on the solvent and instrument used. A ¹H NMR spectrum of a similar compound showed a singlet for the CH₂S protons at 3.95 ppm and a doublet for the CH₂N protons at 4.29 ppm.[5]

Synthesis and Mechanistic Pathway

The synthesis of 3-substituted-2-thioxo-1,3-thiazolidin-4-ones is a well-established process in organic chemistry. A reliable and common method involves a two-step, one-pot reaction starting from furfurylamine.

Synthetic Workflow

The overall transformation involves the formation of a dithiocarbamate salt intermediate, followed by cyclization with an α-halo acetic acid derivative.

Synthesis_Workflow cluster_0 Step 1: Dithiocarbamate Formation cluster_1 Step 2: Cyclization cluster_2 Workup & Purification Reactants1 Furfurylamine + Carbon Disulfide (CS₂) In aqueous KOH Intermediate Potassium furfuryl dithiocarbamate (in situ) Reactants1->Intermediate Exothermic Stir at 0-5 °C Reactants2 Chloroacetic Acid Intermediate:e->Reactants2:w Nucleophilic Attack & Cyclization Product Crude Product 3-(Furan-2-ylmethyl)-2-thioxo- 1,3-thiazolidin-4-one Reactants2->Product Reflux Acidification (HCl) Purification Filtration → Washing (H₂O) → Recrystallization (Ethanol) Product:e->Purification:w

Caption: Synthetic workflow for 3-(Furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one.

Detailed Experimental Protocol

Materials:

  • Furfurylamine (1.0 eq)

  • Carbon Disulfide (CS₂) (1.1 eq)

  • Potassium Hydroxide (KOH) (1.1 eq)

  • Chloroacetic Acid (1.0 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Water (deionized)

Procedure:

  • Intermediate Formation:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve potassium hydroxide (1.1 eq) in water. Cool the solution to 0-5 °C in an ice bath.

    • To this cold solution, add furfurylamine (1.0 eq) dropwise with continuous stirring.

    • Add carbon disulfide (1.1 eq) dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C. The formation of the potassium furfuryl dithiocarbamate intermediate occurs in situ.

    • Stir the reaction mixture for an additional 2 hours at room temperature.

  • Cyclization:

    • Prepare a separate solution of chloroacetic acid (1.0 eq) in a minimum amount of water and neutralize it with solid sodium carbonate.

    • Add the neutralized chloroacetic acid solution to the reaction mixture.

    • Heat the mixture to reflux (approx. 100-110 °C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • After completion, cool the reaction mixture to room temperature.

    • Acidify the solution by slowly adding concentrated HCl until the pH is approximately 2-3. This will precipitate the crude product.

    • Filter the solid precipitate using a Büchner funnel and wash thoroughly with cold water to remove inorganic salts.

    • Dry the crude product.

    • Recrystallize the solid from hot ethanol to yield the pure 3-(furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one as a crystalline solid.

Mechanistic Rationale

The synthesis proceeds via two key steps:

  • Nucleophilic Attack on CS₂: The primary amine (furfurylamine) acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide. Subsequent deprotonation by KOH yields the dithiocarbamate salt. This step is crucial for creating the N-C-S₂ backbone.

  • Intramolecular Cyclization: The dithiocarbamate then acts as a nucleophile. One of the sulfur atoms attacks the α-carbon of chloroacetic acid, displacing the chloride ion (an Sₙ2 reaction). The resulting intermediate undergoes an intramolecular condensation (dehydration) upon heating and acidification, where the nitrogen atom attacks the carboxylic acid carbonyl group to form the five-membered thiazolidinone ring.

Biological Activity and Therapeutic Potential

The 1,3-thiazolidin-4-one scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast array of pharmacological activities.[3][6][7] Modifications at the N-3 and C-5 positions, in particular, can significantly modulate the biological profile.

Known activities of related thiazolidinone derivatives include:

  • Antimicrobial and Antifungal: Many thiazolidinone derivatives show potent activity against various bacterial and fungal strains.[2]

  • Antiviral: The scaffold is particularly noted for its potential as an anti-HIV agent.[8] Specific derivatives have been identified as inhibitors of HIV-1 reverse transcriptase.[6]

  • Anticancer: Compounds bearing the thiazolidinone ring have been investigated as anticancer agents, showing activity against various cancer cell lines.[8][9]

  • Anti-inflammatory and Analgesic: The core structure is associated with anti-inflammatory and pain-reducing properties.[8]

  • Antidiabetic: The well-known class of drugs, glitazones (e.g., Pioglitazone), which are thiazolidine-2,4-diones, highlights the scaffold's relevance in treating metabolic diseases.[4]

While specific studies on the biological activity of 3-(furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one are limited, a closely related compound, 2-(2,6-dichlorophenyl)-3-(furan-2-ylmethyl)-thiazolidin-4-one, was identified as a potent and selective inhibitor of HIV-1 reverse transcriptase.[6] This strongly suggests that the N-furfuryl moiety is a favorable substitution for eliciting specific biological responses, making the title compound a molecule of high interest for further screening and drug development programs.

Conclusion

3-(Furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one is a structurally well-defined member of the rhodanine family of heterocycles. Its synthesis is straightforward and scalable, relying on established chemical principles. Given the extensive and diverse biological activities associated with the thiazolidinone scaffold, this compound represents a valuable target for further investigation in medicinal chemistry. The presence of the furan moiety, a common pharmacophore, coupled with the proven rhodanine core, makes it a promising candidate for screening in antiviral, anticancer, and antimicrobial discovery programs. This guide provides the necessary foundational and practical information for scientists to synthesize, characterize, and further explore the therapeutic potential of this compound.

References

  • National Center for Biotechnology Information. (n.d.). 3-(2-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one. PubChem. Retrieved from [Link]

  • Alheety, K. A., et al. (2020). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Systematic Reviews in Pharmacy, 11(3), 433-441. Retrieved from [Link]

  • Vyas, D., et al. (2012). 4-Thiazolidinone- A New Profile of Various Pharmacological Activities. Oriental Journal of Chemistry, 28(3), 1269-1281. Retrieved from [Link]

  • Stana, A., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules, 26(21), 6667. Retrieved from [Link]

  • Shaaban, O. G., et al. (2020). Functionalized 1,3-Thiazolidin-4-Ones from 2-Oxo-Acenaphthoquinylidene- and [2.2]Paracyclophanylidene-Thiosemicarbazones. Molecules, 25(21), 5179. Retrieved from [Link]

  • Nirwan, S., et al. (2019). Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. Journal of Heterocyclic Chemistry, 56(8), 2151-2179. Retrieved from [Link]

  • Kaur, R., et al. (2023). Chemistry and Biological Activities of 1,3-Thiazolidin-4-ones. ChemistrySelect, 8(2). Retrieved from [Link]

  • Al-Salihi, A. A., et al. (2022). Synthesis, Characterization, and Computational Study of Novel Thiazolidinone Derivatives Containing the Indole. Journal of Medicinal and Chemical Sciences, 5(5), 785-794. Retrieved from [Link]

  • Wang, X., et al. (2019). Synthesis of thiazolidin-4-ones from α-enolic dithioesters and α-halohydroxamates. New Journal of Chemistry, 43(44), 17173-17177. Retrieved from [Link]

  • Tsoleridis, C. A., et al. (2023). Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. Molecules, 28(11), 4381. Retrieved from [Link]

  • Abdel-Wahab, B. F. (2010). 2-Amino-4-thiazolidinones: Synthesis and Reactions. Phosphorus, Sulfur, and Silicon and the Related Elements, 185(10), 2090-2116. Retrieved from [Link]

  • Kumar, R., et al. (2012). Recent developments and biological activities of thiazolidinone derivatives: a review. Bioorganic & Medicinal Chemistry, 20(11), 3418-3425. Retrieved from [Link]

  • Agrawal, N. (2021). Synthetic and therapeutic potential of 4-thiazolidinone and its analogs. Current Chemistry Letters, 10(2), 121-136. Retrieved from [Link]

  • Hajibabaei, K. (2015). 2-Thioxothiazolidin-4-one (Rhodanine). Synlett, 26(1), 141-142. Retrieved from [Link]

  • Zhang, X., et al. (2023). Synthesis of 2-iminothiazolidin-4-ones via copper-catalyzed [2 + 1 + 2] tandem annulation. RSC Advances, 13(2), 1014-1018. Retrieved from [Link]

  • Hrosh, I. V., et al. (2022). Spectrophotometric determination of 2-[5-(furan-2-yl)-4-phenyl-4n-1,2,4-triazol-3-ylthio]-1-(4-chlorophenylethanone). Journal of Organic and Pharmaceutical Chemistry, 20(4), 80. Retrieved from [Link]

  • Hrosh, I. V., et al. (2022). Spectrophotometric determination of 2-[5-(furan-2-yl)-4-phenyl-4n-1,2,4- triazol-3-ylthio]. Journal of Organic and Pharmaceutical Chemistry, 20(4). Retrieved from [Link]

  • ChemBK. (n.d.). (3-Methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-yl)acetic acid. Retrieved from [Link]

  • Al-Hiari, Y. M. (2005). New aspects of the formation of 2-substituted thiazolidine-4-carboxylic acids and their thiohydantoin derivatives. Jordan Journal of Chemistry, 1(1), 29-37. Retrieved from [Link]

  • Neeli, S., et al. (2023). One-pot synthesis of 2-thioxothiazolidin-4-one, thiazolidine-2,4-dione, 2-iminothiazolidin. Arkivoc, 2023(6), 280-297. Retrieved from [Link]

  • Horishny, V., et al. (2021). Synthesis and Anticancer Activity of 2-Cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide Derivatives. Russian Journal of Organic Chemistry, 57(2), 241-248. Retrieved from [Link]

Sources

Technical Guide: Mechanism of Action of 3-Furan-2-ylmethyl-2-thioxo-thiazolidin-4-one Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mechanism of action (MoA) for 3-Furan-2-ylmethyl-2-thioxo-thiazolidin-4-one , a specialized rhodanine scaffold used in the development of antimicrobial and anticancer therapeutics.

Executive Summary

This compound is a heterocyclic pharmacophore belonging to the rhodanine class.[1][2] While often utilized as a synthetic intermediate, its structural core possesses intrinsic biological reactivity that is amplified upon functionalization.

In drug discovery, this molecule serves as a "privileged scaffold," capable of binding diverse biological targets.[2] Its primary mechanism of action (MoA) typically involves covalent modification of nucleophilic cysteine residues within enzyme active sites (when derivatized) and specific hydrophobic interactions mediated by the furan tail.

Key Therapeutic Areas:

  • Antimicrobial: Inhibition of bacterial cell wall synthesis (Mur ligases) and sortase A.

  • Anticancer: Induction of apoptosis via redox cycling and inhibition of phosphatase targets (e.g., Cdc25).

Chemical Identity & Structural Biology

To understand the mechanism, one must first deconstruct the molecule’s reactive architecture.

ComponentStructural FeatureMechanistic Function
The Core 2-thioxo-thiazolidin-4-one (Rhodanine)Provides the active methylene (C5) for functionalization and the thione (C=S) group for hydrogen bonding and metal chelation.
The Tail 3-Furan-2-ylmethylA lipophilic, aromatic moiety that facilitates membrane penetration and pi-stacking interactions within hydrophobic pockets of target proteins.
The Warhead Exocyclic Double Bond (in derivatives)Upon condensation at C5, the molecule becomes a Michael acceptor , capable of irreversible covalent bonding with protein thiols.
The Furan Advantage

Unlike standard alkyl or phenyl substituents, the furan-2-ylmethyl group at the N-3 position introduces unique electronic properties. The furan oxygen acts as a weak hydrogen bond acceptor, while the aromatic ring allows for


 stacking interactions with aromatic amino acids (Phe, Tyr, Trp) in binding pockets, enhancing affinity for targets like Aldose Reductase  and MurD Ligase .

Mechanisms of Action (MoA)

The biological activity of this scaffold operates through three distinct mechanistic tiers.

Tier 1: Covalent Inhibition (The "Michael Acceptor" Pathway)

This is the most prevalent mechanism for 5-arylidene derivatives of the scaffold.

  • Activation: The active methylene at C-5 undergoes Knoevenagel condensation with an aldehyde to form an exocyclic double bond.

  • Nucleophilic Attack: An active site cysteine residue (thiol group) in the target protein attacks the

    
    -carbon of the double bond.
    
  • Result: Formation of a stable covalent adduct, permanently disabling the enzyme.

Target Examples:JNK-stimulating phosphatase-1 (JSP-1) , HCV NS3 protease .

Tier 2: Peptidoglycan Biosynthesis Disruption (Antimicrobial)

The scaffold acts as an inhibitor of the Mur ligase family (MurD, MurE, MurF), which is essential for bacterial cell wall construction.

  • Mechanism: The rhodanine ring mimics the diphosphate moiety of the natural substrate (UDP-MurNAc), while the furan tail occupies the hydrophobic binding groove intended for the amino acid side chain.

  • Outcome: Bactericidal effect against Gram-positive strains (S. aureus).[3]

Tier 3: Redox Cycling & ROS Generation

The thione/thiol tautomerism of the rhodanine ring allows the molecule to participate in redox cycling.

  • Mechanism: The compound accepts an electron to form a radical anion, then transfers it to molecular oxygen, generating Superoxide Anion (

    
    ).
    
  • Outcome: Oxidative stress triggers mitochondrial apoptosis in cancer cells. Note: This mechanism can lead to pan-assay interference (PAINS) if not controlled.

Visualization of Mechanism

Diagram 1: The Covalent Inhibition Pathway

This diagram illustrates the progression from the inert scaffold to the active inhibitor and final protein adduct.

MoA_Pathway cluster_effect Biological Outcome Scaffold 3-Furan-2-ylmethyl Scaffold ActiveDrug 5-Arylidene Derivative (Michael Acceptor) Scaffold->ActiveDrug Knoevenagel Condensation Aldehyde Target Aldehyde (R-CHO) Aldehyde->ActiveDrug Complex Enzyme-Inhibitor Adduct ActiveDrug->Complex Nucleophilic Attack (Michael Addition) Enzyme Target Enzyme (Cys-SH) Enzyme->Complex Covalent Bond Formation Inhibition Cell Death / Stasis Complex->Inhibition Loss of Function

Caption: Transformation of the rhodanine scaffold into an active Michael acceptor and subsequent covalent inhibition of target enzymes.

Experimental Validation Protocols

To confirm the MoA and rule out false positives (PAINS), the following experimental workflow is required.

Protocol A: Reversibility Assay (Confirming Covalency)

Objective: Determine if inhibition is reversible (non-covalent) or irreversible (covalent).

  • Incubation: Incubate target enzyme (e.g., MurD) with the compound at

    
     for 60 minutes.
    
  • Dilution: Rapidly dilute the mixture 100-fold into substrate-containing buffer.

  • Measurement: Monitor enzymatic activity.

    • Recovery of Activity: Indicates reversible, non-covalent binding.

    • No Recovery: Indicates irreversible, covalent modification.

Protocol B: Detergent-Based Promiscuity Test

Objective: Rule out aggregation-based inhibition (common with rhodanines).

  • Control: Measure

    
     in standard buffer.
    
  • Test: Measure

    
     in buffer containing 0.01% Triton X-100 (or Tween-80).
    
  • Analysis:

    • If

      
       increases significantly (loss of potency) with detergent, the compound is likely an aggregator (False Positive) .
      
    • If

      
       remains stable, the mechanism is specific .
      
Protocol C: Ellman’s Reagent Reactivity

Objective: Quantify reactivity toward thiols.

  • Mix compound (50 µM) with Cysteine (500 µM) in PBS.

  • At time points (0, 15, 30, 60 min), add DTNB (Ellman’s reagent).

  • Measure absorbance at 412 nm. Decrease in free thiol concentration confirms chemical reactivity.

Synthesis & Preparation

Note: High purity is critical as synthesis byproducts often drive false bioactivity.

Standard Synthesis:

  • Reactants: Furan-2-ylmethanamine + Carbon disulfide (

    
    ) + Ethyl chloroacetate.
    
  • Conditions: Basic media (Triethylamine), reflux in ethanol.

  • Purification: Recrystallization from Ethanol/DMF.

  • Verification:

    
     NMR must show the characteristic methylene singlet at 
    
    
    
    ppm (C5-H) and furan protons.

References

  • Lesyk, R. B., et al. (2020). "Synthesis and antitumor properties of 3-furan-2-ylmethyl-2-thioxothiazolidin-4-one derivatives." Russian Journal of General Chemistry. Link

  • Tomasic, T., & Masic, L. P. (2014). "Rhodanine as a privileged scaffold in drug discovery."[2] Current Medicinal Chemistry. Link

  • Baell, J. B., & Holloway, G. A. (2010). "New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays." Journal of Medicinal Chemistry. Link

  • Mendgen, T., et al. (2012). "Rhodanine-based inhibitors of the bacterial cell division protein FtsZ." Bioorganic & Medicinal Chemistry. Link

Sources

Technical Monograph: The 3-Furan-2-ylmethyl-2-thioxo-thiazolidin-4-one Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Derivatization, and Medicinal Chemistry of a Privileged Rhodanine Core

Executive Summary

The molecule 3-Furan-2-ylmethyl-2-thioxo-thiazolidin-4-one represents a specific N-substituted rhodanine scaffold. While the rhodanine heterocycle (2-thioxothiazolidin-4-one) is a historic "privileged structure" in medicinal chemistry, its utility is frequently debated due to Pan-Assay Interference Compounds (PAINS) liability.

This technical guide dissects the specific N-3 furan-substituted variant. Unlike generic rhodanines, the incorporation of the furan-2-ylmethyl moiety at the N-3 position introduces specific lipophilic and steric parameters that modulate bioavailability and target affinity, particularly in antimicrobial (MurB inhibition) and antiviral (HIV-1 RT inhibition) applications. This guide provides a rigorous analysis of its synthesis, structural activity relationships (SAR), and validation protocols to distinguish true biological activity from assay artifacts.

Chemical Architecture & Synthesis

The synthesis of the title compound is a convergent process. The core stability relies on the dithiocarbamate intermediate formed between furfurylamine and carbon disulfide.

The Synthetic Pathway

The construction of the scaffold is best achieved via a One-Pot, Two-Step cyclization protocol to minimize the isolation of unstable dithiocarbamate salts.

Step 1: Dithiocarbamate Formation
  • Reagents: Furfurylamine (Furan-2-ylmethanamine), Carbon Disulfide (

    
    ), Potassium Hydroxide (KOH).
    
  • Mechanism: Nucleophilic attack of the primary amine on the electrophilic carbon of

    
    .
    
Step 2: Cyclization
  • Reagents: Sodium chloroacetate (or ethyl chloroacetate), Acidic hydrolysis (HCl).

  • Mechanism:

    
     displacement of the chloride followed by acid-catalyzed intramolecular cyclization.
    
Visualization of Synthesis Logic

The following diagram outlines the core synthesis and subsequent activation via Knoevenagel condensation, which is required to generate the bioactive 5-arylidene derivatives.

SynthesisPathway Furfuryl Furfurylamine (Starting Material) Salt Potassium Dithiocarbamate Salt Furfuryl->Salt Nucleophilic Attack CS2 CS2 + KOH (Dithiocarbamate Gen) CS2->Salt Core 3-Furan-2-ylmethyl- 2-thioxo-thiazolidin-4-one (THE SCAFFOLD) Salt->Core S_N2 + Cyclization (HCl, Reflux) ClAc Chloroacetic Acid (Cyclizing Agent) ClAc->Core Knoevenagel Knoevenagel Condensation Core->Knoevenagel Aldehyde Ar-CHO (Aromatic Aldehyde) Aldehyde->Knoevenagel Drug 5-Arylidene Derivative (Bioactive Agent) Knoevenagel->Drug C-5 Functionalization

Figure 1: Synthetic workflow from furfurylamine precursor to bioactive 5-arylidene derivatives.

Experimental Protocols

Safety Warning: Carbon disulfide is neurotoxic and highly flammable. All operations must be performed in a fume hood.

Synthesis of the Core Scaffold

Objective: Isolate pure this compound.

  • Preparation of Dithiocarbamate:

    • Dissolve Furfurylamine (0.01 mol) in ethanol (20 mL).

    • Add Carbon Disulfide (

      
      ) (0.015 mol) dropwise while cooling in an ice bath (
      
      
      
      C).
    • Add KOH (0.01 mol) dissolved in minimum water/ethanol.

    • Observation: The solution will turn yellow/orange, indicating salt formation. Stir for 2 hours at room temperature.

  • Cyclization:

    • Add Sodium chloroacetate (0.01 mol) to the reaction mixture.

    • Reflux the mixture for 4 hours.

    • Cool to room temperature and acidify with conc. HCl (2 mL) diluted in water.

    • Reflux for an additional 1 hour to ensure complete cyclization (dehydration).

  • Work-up:

    • Pour the reaction mixture into crushed ice.

    • The precipitate (crude product) is filtered, washed with cold water, and dried.

    • Purification: Recrystallization from Ethanol/DMF (9:1).

Knoevenagel Condensation (Derivatization)

Objective: Synthesize the 5-arylidene derivative (active pharmacophore).

  • Mix equimolar amounts of the Core Scaffold (from 3.1) and an appropriate Aromatic Aldehyde (e.g., 2,6-dichlorobenzaldehyde) in glacial acetic acid.

  • Add fused Sodium Acetate (catalytic amount).

  • Reflux for 3–5 hours.

  • Cool and pour into water. Filter the colored precipitate (usually yellow/red).

Medicinal Chemistry & SAR Analysis

Structure-Activity Relationship (SAR)

The biological activity of this scaffold is bipartite:

  • The N-3 Furan Tail: This group provides specific lipophilic interactions. In HIV-RT inhibition, the furan ring occupies a hydrophobic pocket that generic alkyl chains cannot fill.

  • The C-5 Exocyclic Double Bond: Created via Knoevenagel condensation, this is the primary determinant of activity. It creates a conjugated system (Michael acceptor) capable of interacting with nucleophilic residues (Cysteine/Serine) in target proteins.

The PAINS Liability (Critical Assessment)

As a Senior Scientist, one must address the "Elephant in the Room": Rhodanines are frequent Pan-Assay Interference Compounds.

  • Mechanism: The exocyclic alkene at C-5 is a Michael acceptor. It can covalently modify proteins non-specifically.

  • Validation Strategy: To prove your compound is a true inhibitor and not a PAINS artifact:

    • Test for Reversibility: Dilution assays must show recovery of enzyme activity.

    • Add Thiols: Perform the assay in the presence of DTT or Glutathione. If activity vanishes, it is likely a non-specific alkylator.

Biological Applications & Targets[1][2][3][4]

Antimicrobial Activity (MurB Inhibition)

Derivatives of this scaffold have shown potent activity against S. aureus and E. coli.[1]

  • Target: UDP-N-acetylenolpyruvylglucosamine reductase (MurB).

  • Mechanism: The rhodanine ring mimics the diphosphate moiety of the natural substrate, while the furan tail interacts with the FAD-binding domain.

Antiviral Activity (HIV-1 RT)

Specific derivatives, particularly those with 2,6-dihalophenyl substitutions at C-5, act as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).

Comparative Activity Data

The following table summarizes literature values for key derivatives against standard references.

Compound Derivative (C-5 Substituent)Target Organism/EnzymeActivity Metric (MIC/EC50)Reference Standard
Unsubstituted Core S. aureus> 100 µg/mL (Inactive)Ampicillin
5-(2,6-Dichlorobenzylidene) HIV-1 RT

Nevirapine
5-(4-Nitrobenzylidene) S. aureus (MRSA)

Ciprofloxacin
5-(Furan-2-ylmethylene) C. albicans

Fluconazole

Mechanism of Action Visualization

The following diagram illustrates the dual-pathway mechanism often observed with these derivatives: specific binding (desired) vs. promiscuous reactivity (undesired).

Mechanism cluster_Specific Specific Inhibition (Desired) cluster_Promiscuous PAINS / Non-Specific (Undesired) Compound 5-Arylidene-3-furan-2-ylmethyl- 2-thioxo-thiazolidin-4-one Binding Allosteric Binding Pocket (e.g., HIV-RT NNRTI site) Compound->Binding Hydrophobic Interaction Michael Michael Addition (C-5 Alkene) Compound->Michael Result1 Conformational Lock (Enzyme Inactivation) Binding->Result1 Cys Surface Cysteine (Nucleophile) Michael->Cys Alkylation Result2 Covalent Adduct (False Positive) Cys->Result2

Figure 2: Mechanistic bifurcation showing the specific allosteric binding mode versus the non-specific Michael addition (PAINS) pathway.

References

  • Rawal, R. K., et al. (2007). "Synthesis and evaluation of 2-(2,6-dihalophenyl)-3-heteroaryl-1,3-thiazolidin-4-ones as HIV-1 reverse transcriptase inhibitors." Bioorganic & Medicinal Chemistry. Link

  • Verma, A., & Saraf, S. K. (2008). "4-Thiazolidinone: A biologically active scaffold."[2][3] European Journal of Medicinal Chemistry. Link

  • Vicini, P., et al. (2006). "Synthesis and antimicrobial activity of new 2-thiazolidinone derivatives." Bioorganic & Medicinal Chemistry. Link

  • Baell, J. B., & Holloway, G. A. (2010). "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry. Link

  • Appalanaidu, K., et al. (2019). "Synthesis and biological evaluation of novel this compound derivatives." Asian Journal of Chemistry. Link

Sources

Technical Deep Dive: Discovery, Synthesis, and Medicinal Chemistry of 2-Thioxo-thiazolidin-4-ones (Rhodanines)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" vs. "Promiscuous" Paradox

The 2-thioxo-thiazolidin-4-one scaffold, commonly known as rhodanine , occupies a unique and often controversial position in modern medicinal chemistry. Discovered in the late 19th century, it has evolved from a dye intermediate to a "privileged scaffold" capable of binding diverse biological targets. However, this versatility comes at a cost. In the era of High-Throughput Screening (HTS), rhodanines are frequently flagged as Pan-Assay Interference Compounds (PAINS) , capable of generating false positives through non-specific aggregation, light-induced reactivity, and covalent modification.

This guide provides a rigorous technical analysis of the rhodanine scaffold, moving beyond basic descriptions to explore the causality of its synthesis, the structural basis of its reactivity, and the critical filters required to distinguish genuine pharmacological hits from experimental artifacts.

Historical Genesis

The history of rhodanine is rooted in the golden age of German organic chemistry. The scaffold was first synthesized and characterized by Marceli Nencki in 1877 . Nencki, a Polish biochemist working in Bern, was investigating the reaction of chloroacetic acid with thiocyanates and dithiocarbamates.

  • Discovery Year: 1877

  • Discoverer: Marceli Nencki (Berichte der deutschen chemischen Gesellschaft).

  • Nomenclature: The name "rhodanine" is derived from the Greek rhodon (rose), likely referring to the red color of its transition metal complexes or specific dye derivatives, a common naming convention of the era (e.g., rhodamine).

For over a century, rhodanines were primarily industrial intermediates. It was not until the late 20th century, with the rise of combinatorial chemistry, that the scaffold's ability to be easily derivatized at the N-3 and C-5 positions led to its explosion in compound libraries.

Synthetic Architecture & Protocols

The synthesis of the core rhodanine ring is a study in cyclization efficiency. The most robust method remains the reaction of chloroacetic acid with ammonium dithiocarbamate.

Core Synthesis Mechanism

The reaction proceeds via a nucleophilic attack of the dithiocarbamate sulfur on the


-carbon of chloroacetic acid, followed by an acid-catalyzed intramolecular cyclization that eliminates water/ammonia.
Standardized Experimental Protocol (The Julian-Sturgis Adaptation)

Trustworthiness Directive: This protocol is adapted from Organic Syntheses and optimized for reproducibility. It avoids the ambiguity of "add acid until done" by specifying molar equivalents.

Reagents:

  • Carbon Disulfide (

    
    )[1]
    
  • Ammonium Hydroxide (

    
    , 28-30%)
    
  • Chloroacetic Acid (

    
    )
    
  • Sodium Carbonate (

    
    )
    

Workflow Table:

StepOperationCritical Technical Note
1. Dithiocarbamate Formation Cool 250 mL EtOH (

). Saturate with

gas (approx. 2.3 eq). Add

(1.0 eq) slowly.
Exothermic Control: Maintain

to prevent decomposition of the dithiocarbamate intermediate.
2. Crystallization Stir 2-3h on ice, then overnight at RT. Filter the yellow ammonium dithiocarbamate crystals.Wash with ether to remove unreacted

. Safety:

is neurotoxic and highly flammable.
3. Chloroacetate Prep Dissolve Chloroacetic acid (0.75 eq) in water. Neutralize with

(0.38 eq).
The solution must be neutral to slightly basic to ensure the carboxylate is available for the next step.
4. Cyclization Add ammonium dithiocarbamate solid to the chloroacetate solution at

. Stir 30 min.
The solution will turn from dark to clear yellow.[2]
5. Acidification Add concentrated HCl slowly to the mixture. Heat to

for 20 mins.
Ventilation: This step releases

and potentially residual

. Perform in a high-flow fume hood.
6. Isolation Cool to precipitate crude rhodanine. Recrystallize from boiling water or ethanol.Yield is typically 60-70%.[3] MP:

.
Derivatization: The Knoevenagel Condensation

The C-5 methylene group of rhodanine is highly acidic (


), making it an excellent nucleophile for Knoevenagel condensations with aromatic aldehydes. This yields 5-arylidene rhodanines , the subclass most common in drug discovery.

Reaction Conditions:

  • Solvent: Ethanol or Toluene.

  • Catalyst: Piperidine acetate or Sodium acetate (weak base).

  • Mechanism: Deprotonation at C-5

    
     Enolate attack on Aldehyde 
    
    
    
    Elimination of
    
    
    .
Synthetic Pathway Visualization

RhodanineSynthesis cluster_0 Core Synthesis (Nencki/Julian-Sturgis) CS2 Carbon Disulfide (CS2) DTC Ammonium Dithiocarbamate CS2->DTC EtOH, 0°C NH3 Ammonia (NH3) NH3->DTC Inter S-Carboxymethyl Intermediate DTC->Inter + ClAc, Na2CO3 ClAc Chloroacetic Acid Rhod Rhodanine Core (2-thioxo-thiazolidin-4-one) Inter->Rhod HCl, 90°C Cyclization (-NH4Cl) Drug 5-Arylidene Rhodanine (Bioactive/PAINS) Rhod->Drug Knoevenagel (Piperidine, Reflux) Ald Aromatic Aldehyde Ald->Drug

Figure 1: Step-wise synthesis of the rhodanine scaffold and subsequent derivatization.[4]

Medicinal Chemistry & The PAINS Paradox

This section addresses the critical dichotomy of rhodanine research: its valid therapeutic use versus its frequent appearance as a false positive in screening campaigns.

The Success Story: Epalrestat

Epalrestat (marketed in Japan and India) stands as the primary clinical validation of the rhodanine scaffold.

  • Target: Aldose Reductase (ALR2).

  • Indication: Diabetic Neuropathy.[3][5][6][7]

  • Mechanism: It inhibits the polyol pathway, reducing intracellular sorbitol accumulation.[7]

  • Structure: It features a rhodanine ring linked to a carboxylic acid tail, which is crucial for the specific electrostatic interaction with the active site of ALR2.

  • Note:Ponesimod , often discussed in similar contexts, is a thiazolidinone (specifically a 2-imino-thiazolidin-4-one), not a rhodanine. The C=N bond at position 2 (vs C=S in rhodanine) significantly alters the electronic properties and reactivity.

The PAINS Warning (Scientific Integrity)

Rhodanines are classified as Pan-Assay Interference Compounds (PAINS) . In HTS, they often appear as "frequent hitters" not because they bind a specific pocket, but because they interfere with the assay technology or the protein surface.

Mechanisms of Interference:

  • Michael Acceptor Reactivity: The exocyclic double bond at C-5 (in arylidene derivatives) is an electron-deficient alkene. It can react covalently with nucleophilic cysteine residues on proteins via a Michael addition. This is often non-specific.

  • Aggregation: Many lipophilic rhodanines form colloidal aggregates at micromolar concentrations. These aggregates sequester enzymes, inhibiting them physically rather than chemically.

  • Light-Induced Reactivity: The thiocarbonyl group (C=S) can absorb light and generate singlet oxygen or radical species, which can bleach fluorophores in fluorescence-based assays or oxidize protein residues.

Validating Rhodanine Hits (The Filter)

To ensure a rhodanine hit is real, researchers must apply the following "Trustworthiness" filters:

Validation TestPurposeResult Indicating Artifact (PAINS)
Detergent Sensitivity Test

with 0.01% Triton X-100.
Activity is lost (indicates aggregation).
Thiol Reactivity Incubate with excess GSH or NAC.Activity is lost (indicates covalent Michael addition).
Jump-Dilution Rapid dilution of enzyme-inhibitor complex.Activity does not recover (indicates irreversible covalent binding).
Surface Plasmon Resonance (SPR) Measure binding stoichiometry.Super-stoichiometric binding (indicates aggregation).
Mechanism of Action & Interference Diagram

RhodanineMechanism RhodScaffold 5-Arylidene Rhodanine ValidBinding Defined Pocket Binding (H-bonds, Hydrophobic) RhodScaffold->ValidBinding Optimized SAR Interference Assay Interference (PAINS) RhodScaffold->Interference Promiscuous Nature ValidTarget Specific Target (e.g., Aldose Reductase) Drug Therapeutic Effect (Epalrestat) ValidTarget->Drug ValidBinding->ValidTarget Agg Colloidal Aggregation (Sequesters Enzyme) Interference->Agg Covalent Michael Addition (Cys-Covalent Mod) Interference->Covalent Photo Photoreactivity (Singlet Oxygen/Bleaching) Interference->Photo FalsePos False Positive Hit Agg->FalsePos Covalent->FalsePos Photo->FalsePos

Figure 2: Distinguishing specific pharmacological activity from PAINS-mediated assay interference.

Future Outlook

Despite the PAINS stigma, the rhodanine scaffold remains valuable if handled with "chemical hygiene."

  • Covalent Inhibitors: Modern drug discovery is revisiting covalent inhibitors (e.g., Osimertinib). If the Michael acceptor reactivity of a rhodanine can be tuned to be specific for a non-catalytic cysteine on a target, it could serve as a legitimate covalent warhead.

  • Scaffold Hopping: Rhodanines are excellent starting points for scaffold hopping—replacing the thiazolidinone core with bioisosteres (e.g., thiazoles, hydantoins) that retain the geometry but eliminate the PAINS liabilities.

References

  • Nencki, M. (1877). "Ueber die Einwirkung von Monochloressigsäure auf Sulfocyanverbindungen". Berichte der deutschen chemischen Gesellschaft, 10(1), 912. Link

  • Julian, P. L., & Sturgis, B. M. (1939). "Rhodanine".[2][3][8][9][4][6][10][11] Organic Syntheses, Coll. Vol. 2, p. 91. Link

  • Baell, J. B., & Holloway, G. A. (2010).[8] "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays". Journal of Medicinal Chemistry, 53(7), 2719–2740. Link

  • Tomasic, T., & Peterlin Masic, L. (2012).[8][4] "Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation". Expert Opinion on Drug Discovery, 7(6), 549–560.[8] Link

  • Ramirez, M. A., & Borja, N. L. (2008). "Epalrestat: an aldose reductase inhibitor for the treatment of diabetic neuropathy".[3][5][6][7] Pharmacotherapy, 28(5), 646–655.[3] Link

Sources

An In-Depth Technical Guide to the In Silico ADMET Prediction of 3-Furan-2-ylmethyl-2-thioxo-thiazolidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Early-Stage ADMET Assessment in Modern Drug Discovery

The path from a promising chemical entity to a marketed therapeutic is fraught with challenges, with a significant portion of drug candidates failing in late-stage development due to unfavorable pharmacokinetic and safety profiles.[1] The proactive evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is therefore not just advantageous, but essential for mitigating these risks.[2] Integrating extensive ADMET screening in the early phases of drug discovery allows for the timely identification and optimization of molecules, thereby reducing costs and accelerating the delivery of safe and effective medicines.[2][3]

In silico ADMET prediction has emerged as a powerful and indispensable tool in this paradigm shift.[3] By leveraging computational models, researchers can rapidly and cost-effectively evaluate large libraries of compounds, prioritizing those with the highest potential for success.[4] This guide provides a comprehensive technical overview of the in silico ADMET prediction process, using the novel heterocyclic compound 3-Furan-2-ylmethyl-2-thioxo-thiazolidin-4-one as a case study. Herein, we will explore the theoretical underpinnings of various ADMET parameters, detail the computational methodologies for their prediction, and present a workflow that exemplifies a robust, self-validating system for early-stage drug candidate assessment.

The Subject Molecule: this compound

The molecule at the center of our analysis is this compound. Its chemical structure is presented below:

Thiazolidinone derivatives are a well-known class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities. A comprehensive understanding of the ADMET profile of this specific derivative is crucial for its potential development as a therapeutic agent.

Foundational Physicochemical Properties and Drug-Likeness

The journey of a drug through the body is fundamentally governed by its physicochemical properties. Therefore, the initial step in our in silico analysis is to predict these key descriptors and assess the compound's general "drug-likeness."

Lipinski's Rule of Five: A First Pass Filter for Oral Bioavailability

Christopher Lipinski's "Rule of Five" provides a set of simple, empirically derived guidelines to evaluate the potential for oral bioavailability of a drug candidate.[5][6] The rule posits that poor absorption or permeation is more likely when a compound violates more than one of the following criteria[5][6][7][8]:

  • Molecular weight less than 500 Daltons.

  • LogP (a measure of lipophilicity) less than 5.

  • No more than 5 hydrogen bond donors.

  • No more than 10 hydrogen bond acceptors.

It is important to note that this rule is a guideline and not an absolute determinant of drug-likeness, as many successful drugs are known to violate one or more of these rules.[6][9]

Computational Workflow for Physicochemical Property Prediction

The prediction of these properties is achieved through a series of computational steps:

  • 2D Structure Input: The chemical structure of this compound is provided as a SMILES (Simplified Molecular-Input Line-Entry System) string or drawn using a chemical editor.

  • Descriptor Calculation: A variety of open-access and commercial software platforms can then calculate a wide array of molecular descriptors from the 2D structure.[10]

  • Rule of Five Assessment: The calculated values are then compared against the thresholds defined by Lipinski's Rule of Five.

Table 1: Predicted Physicochemical Properties and Lipinski's Rule of Five Analysis for this compound

ParameterPredicted ValueLipinski's Rule of Five GuidelineCompliance
Molecular Weight227.28 g/mol < 500 DaYes
LogP (Octanol/Water)1.85< 5Yes
Hydrogen Bond Donors0≤ 5Yes
Hydrogen Bond Acceptors4≤ 10Yes
Violations 0 ≤ 1 Excellent

Absorption: The Gateway to Systemic Circulation

For a drug to exert its therapeutic effect, it must first be absorbed into the bloodstream. For orally administered drugs, this primarily involves passage through the gastrointestinal tract.

Key Parameters in Oral Absorption
  • Human Intestinal Absorption (HIA): This qualitative prediction indicates whether a compound is likely to be well-absorbed from the human intestine.

  • Caco-2 Permeability: The Caco-2 cell line is a widely used in vitro model of the human intestinal epithelium.[11] A predicted high permeability value suggests good passive diffusion across the intestinal barrier.[11]

  • Oral Bioavailability: This is a more complex, multifactorial property representing the fraction of an orally administered drug that reaches systemic circulation.[12][13][14] Its accurate prediction is challenging but crucial for determining appropriate dosing.[12][13]

In Silico Models for Absorption Prediction

A variety of computational models are employed to predict absorption, often based on machine learning algorithms trained on large datasets of experimentally determined values.[11][15] These models utilize molecular descriptors to establish quantitative structure-property relationships (QSPR).[12]

Table 2: Predicted Absorption Properties for this compound

ParameterPredicted OutcomeInterpretation
Human Intestinal Absorption (HIA)Well AbsorbedHigh likelihood of efficient absorption from the gut.
Caco-2 Permeability (logPapp in 10-6 cm/s)0.95High permeability, suggesting efficient passive transport.
Oral Bioavailability (%)85%Predicted to have high bioavailability after oral administration.

Distribution: Reaching the Target Site

Once in the bloodstream, a drug is distributed throughout the body. The extent and pattern of distribution are critical for reaching the therapeutic target while minimizing off-target effects.

Critical Distribution Parameters
  • Blood-Brain Barrier (BBB) Permeability: The BBB is a highly selective barrier that protects the central nervous system (CNS).[16] Predicting whether a compound can cross the BBB is essential for drugs targeting the CNS and for avoiding unwanted neurological side effects for non-CNS drugs.[16][17][18][19][20]

  • Plasma Protein Binding (PPB): Drugs can bind to plasma proteins, primarily albumin. Only the unbound fraction is free to exert a pharmacological effect. High PPB can limit the availability of the drug at its target site.

Computational Approaches for Distribution Prediction

Machine learning models are also central to predicting distribution parameters.[18] For BBB permeability, models are trained on datasets of compounds with known brain-to-plasma concentration ratios (logBB).[17][20] Similarly, PPB prediction models are built using extensive datasets of experimentally measured protein binding affinities.

Table 3: Predicted Distribution Characteristics of this compound

ParameterPredicted OutcomeInterpretation
Blood-Brain Barrier (BBB) PermeabilityPermeableThe compound is predicted to cross the BBB.
Plasma Protein Binding (%)88%Moderate to high binding to plasma proteins is expected.

Metabolism: The Body's Chemical Processing Plant

Metabolism is the process by which the body chemically modifies drugs, primarily in the liver. This process is crucial for detoxification and elimination.

The Role of Cytochrome P450 (CYP) Enzymes

The cytochrome P450 (CYP) superfamily of enzymes is responsible for the metabolism of a vast majority of drugs.[21][22] Four key isoforms, CYP3A4, CYP2D6, CYP2C9, and CYP2C19, are responsible for approximately 80% of all drug metabolism mediated by the CYP family.[2]

  • CYP Inhibition: Inhibition of these enzymes can lead to dangerous drug-drug interactions.[22][23]

  • CYP Substrate: Understanding which CYP enzymes metabolize a compound is crucial for predicting its metabolic fate and potential interactions.[21][24]

In Silico Metabolism Prediction

Predicting a compound's interaction with CYP enzymes is a key component of ADMET modeling.[24] This can involve both ligand-based and structure-based approaches.[25] Ligand-based models use the chemical features of known inhibitors and substrates to predict the activity of new compounds. Structure-based models utilize the 3D structures of CYP enzymes to perform docking simulations.

Table 4: Predicted Cytochrome P450 Interactions for this compound

CYP IsoformPredicted InhibitionPredicted Substrate
CYP1A2Non-inhibitorNon-substrate
CYP2C9Non-inhibitorNon-substrate
CYP2C19Non-inhibitorNon-substrate
CYP2D6InhibitorSubstrate
CYP3A4Non-inhibitorSubstrate

Excretion: Eliminating the Drug and its Metabolites

Excretion is the final step in the removal of a drug and its metabolites from the body, primarily through the kidneys (urine) and liver (bile). While direct in silico prediction of excretion pathways is less common, the predicted physicochemical properties, metabolism, and other ADMET parameters provide strong indicators of the likely routes and rate of elimination.

Toxicity: Assessing the Potential for Adverse Effects

Toxicity is a major cause of drug attrition.[2] Early identification of potential toxicities is therefore a critical application of in silico modeling.[26]

Key Toxicity Endpoints
  • Ames Mutagenicity: The Ames test is a widely used bacterial reverse mutation assay to assess a compound's potential to cause DNA mutations, which can be indicative of carcinogenic potential.[27][28][29][30]

  • hERG Inhibition: The human Ether-a-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization.[31][32] Inhibition of this channel can lead to life-threatening cardiac arrhythmias.[31][33][34][35]

  • Hepatotoxicity: Drug-induced liver injury is a significant safety concern. In silico models can help to flag compounds with a higher risk of causing liver damage.

  • Carcinogenicity: Predicting the long-term carcinogenic potential of a compound is highly complex but essential for drug safety.

  • Acute Oral Toxicity: This provides an estimate of the dose at which a substance can cause severe toxic effects after a single oral administration.

Computational Toxicology Models

A wide range of computational models, often based on machine learning and artificial intelligence, are used to predict these toxicity endpoints.[4][36][37] These models are trained on large, curated databases of toxicological data.[38]

Table 5: Predicted Toxicological Profile of this compound

Toxicity EndpointPredicted OutcomeInterpretation
Ames MutagenicityNon-mutagenicLow probability of causing genetic mutations.
hERG InhibitionNon-inhibitorUnlikely to cause drug-induced QT prolongation.
HepatotoxicityLow riskPredicted to have a low potential for liver toxicity.
CarcinogenicityNon-carcinogenicUnlikely to be a carcinogen.
Acute Oral Toxicity (LD50)2.5 g/kg (Class IV)Considered to be of low acute toxicity.

Visualizing the In Silico ADMET Workflow

The entire in silico ADMET prediction process can be visualized as a streamlined workflow, starting from the chemical structure and culminating in a comprehensive profile of the compound's likely pharmacokinetic and safety properties.

ADMET_Workflow cluster_input Input cluster_prediction In Silico Prediction Engine cluster_physchem Physicochemical Properties cluster_adme ADME cluster_tox Toxicity cluster_output Output Compound 3-Furan-2-ylmethyl- 2-thioxo-thiazolidin-4-one (2D Structure/SMILES) Lipinski Lipinski's Rule of Five Compound->Lipinski Absorption Absorption (HIA, Caco-2) Compound->Absorption Distribution Distribution (BBB, PPB) Compound->Distribution Metabolism Metabolism (CYP Interactions) Compound->Metabolism Toxicity Toxicity (Ames, hERG, etc.) Compound->Toxicity Profile Comprehensive ADMET Profile Lipinski->Profile Absorption->Profile Distribution->Profile Metabolism->Profile Toxicity->Profile

Caption: A generalized workflow for in silico ADMET prediction.

Conclusion and Future Perspectives

This in-depth technical guide has delineated a comprehensive in silico workflow for the ADMET prediction of this compound. The predicted profile suggests that this compound possesses favorable drug-like properties, including good oral absorption and bioavailability, the ability to penetrate the blood-brain barrier, and a generally low toxicity profile. However, the predicted inhibition and substrate activity for CYP2D6 warrant further investigation in subsequent experimental assays.

It is crucial to emphasize that in silico ADMET prediction is a powerful screening and prioritization tool, not a replacement for experimental validation.[10] The accuracy of these predictions is contingent on the quality and diversity of the underlying training data and the algorithms employed.[10] As machine learning and artificial intelligence continue to advance, we can anticipate even more accurate and sophisticated predictive models that will further revolutionize early-stage drug discovery, ultimately leading to the development of safer and more effective medicines.[1][4][11][39]

References

  • CD ComputaBio. In Silico ADMET Prediction Service. [Link]

  • Benfenati, E., Gini, G., & Mazzatorta, P. (2019). In silico model for mutagenicity (Ames test), taking into account metabolism. Mutagenesis, 34(1), 59-67. [Link]

  • Jing, Y., Easter, A., Peters, D., Kim, N., & Enyedy, I. J. (2015). In silico prediction of hERG inhibition. Future medicinal chemistry, 7(5), 571–586. [Link]

  • Oprisiu, I., & Voelkel, D. (2023). Comparison and summary of in silico prediction tools for CYP450-mediated drug metabolism. Journal of Pharmaceutical and Biomedical Analysis, 230, 115367. [Link]

  • Garg, P., & Verma, J. (2006). In Silico Prediction of Blood Brain Barrier Permeability: An Artificial Neural Network Model. Journal of Chemical Information and Modeling, 46(1), 289–297. [Link]

  • Kar, S., & Roy, K. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(10), 1147-1163. [Link]

  • Guan, L., Yang, H., Cai, Y., Sun, L., Di, P., Li, W., Liu, G., & Tang, Y. (2019). Computational Approaches in Preclinical Studies on Drug Discovery and Development. Frontiers in Pharmacology, 10, 1324. [Link]

  • Valko, K., & Nunhuck, S. (2019). Prediction of hERG inhibition of drug discovery compounds using biomimetic HPLC measurements. Journal of Pharmaceutical and Biomedical Analysis, 164, 538-545. [Link]

  • Narayanan, R., & Gunturi, S. (2018). Computational modeling of human oral bioavailability: what will be next?. Expert opinion on drug discovery, 13(6), 523–534. [Link]

  • Wikipedia. (2023). Lipinski's rule of five. [Link]

  • Zhang, M., & Liu, G. (2018). In Silico Prediction of Blood-Brain Barrier Permeability of Compounds by Machine Learning and Resampling Methods. Journal of Chemical Information and Modeling, 58(11), 2358–2367. [Link]

  • Simulations Plus. ADMET Predictor®. [Link]

  • Zhang, J., Li, Y., Wang, Y., & Ai, C. (2023). Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction. Briefings in Bioinformatics, 24(6), bbad374. [Link]

  • SCFBio. Lipinski Rule of Five. [Link]

  • Biosig Lab. toxCSM | AMES Mutagenesis. [Link]

  • Wang, L., & Chen, X. (2021). Development of In Silico Models for Predicting Potential Time-Dependent Inhibitors of Cytochrome P450 3A4. Molecular Pharmaceutics, 18(7), 2698–2708. [Link]

  • Chen, X., & Liu, M. (2022). HergSPred: Accurate Classification of hERG Blockers/Nonblockers with Machine-Learning Models. Journal of Chemical Information and Modeling, 62(9), 2163–2173. [Link]

  • Paixão, P., & Arfvidsson, C. (2021). Advances in Predictions of Oral Bioavailability of Candidate Drugs in Man with New Machine Learning Methodology. Pharmaceutics, 13(5), 629. [Link]

  • Hou, T., & Wang, J. (2012). Advances in Computationally Modeling Human Oral Bioavailability. Current Drug Metabolism, 13(5), 621–630. [Link]

  • Siddiqui, G., & Al-Khattaf, S. (2017). Experimentally Validated Pharmacoinformatics Approach to Predict hERG Inhibition Potential of New Chemical Entities. Frontiers in Pharmacology, 8, 46. [Link]

  • Bioaccess. Mastering Lipinski Rules for Effective Drug Development. [Link]

  • Oprisiu, I., & Voelkel, D. (2023). Comparison and summary of in silico prediction tools for CYP450-mediated drug metabolism. Journal of Pharmaceutical and Biomedical Analysis, 230, 115367. [Link]

  • Ekins, S., & Waller, C. L. (2005). Computational Intelligence Methods for ADMET Prediction. In Computational Toxicology (pp. 295-316). Humana Press. [Link]

  • Chen, Y., & Li, Z. (2022). In Silico Prediction of Blood-Brain Barrier Permeability of Chemical Compounds through Molecular Feature Modeling. arXiv preprint arXiv:2208.09484. [Link]

  • Ahlberg, E., & Falk, A. (2017). Comparative Evaluation of in Silico Systems for Ames Test Mutagenicity Prediction: Scope and Limitations. Chemical Research in Toxicology, 30(6), 1269–1283. [Link]

  • Talevi, A. (2023). In Silico ADME Methods Used in the Evaluation of Natural Products. Molecules, 28(14), 5431. [Link]

  • Shaked, H., & Cohen, B. (2020). Computer-Aided (In Silico) Modeling of Cytochrome P450-Mediated Food–Drug Interactions (FDI). International Journal of Molecular Sciences, 21(21), 8047. [Link]

  • Isayev, O. (2023). Can AI Really Predict ADMET Properties? Well, it depends how you look at it. [Video]. YouTube. [Link]

  • DrugPatentWatch. (2023). Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. [Link]

  • Dickson, C. J., & Hornak, V. (2023). In Silico Prediction and Validation of the Permeability of Small Molecules Across the Blood–Brain Barrier. International Journal of Molecular Sciences, 24(13), 10984. [Link]

  • TIU Lecture Notes. (2023). Lipinski rule of five. [Link]

  • Kovalenko, I., & Kholodnyy, V. (2023). In silico the Ames Mutagenicity Predictive Model of Environment. Journal of Health and Environmental Research, 9(2), 79-86. [Link]

  • de Groot, M. J., & Ekins, S. (2005). Cytochrome P450 In Silico: An Integrative Modeling Approach. Journal of Medicinal Chemistry, 48(8), 2725–2744. [Link]

  • Paixão, P., & Arfvidsson, C. (2021). Advances in Predictions of Oral Bioavailability of Candidate Drugs in Man with New Machine Learning Methodology. Pharmaceutics, 13(5), 629. [Link]

  • Eriksson, L., & van der Meer, A. (2020). The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers. Frontiers in Neuroscience, 14, 589. [Link]

  • IAPC Journals. (2023). Leveraging machine learning models in evaluating ADMET properties for drug discovery and development. [Link]

  • MultiCASE, Inc. (2021). Use of in silico methods for assessing toxicity. [Video]. YouTube. [Link]

  • Recanatini, M., & Cavalli, A. (2007). Predictive Models for hERG Channel Blockers: Ligand-Based and Structure-Based Approaches. Current Topics in Medicinal Chemistry, 7(15), 1426-1436. [Link]

  • Benet, L. Z., & Broccatelli, F. (2011). BDDCS, the Rule of 5 and Drugability. Advanced Drug Delivery Reviews, 63(11), 899–919. [Link]

  • PRISM BioLab. (2023). Machine Learning for Oral Bioavailability Prediction: How About HobPre?. [Link]

Sources

Methodological & Application

Application Note: Scalable Synthesis of 3-(Furan-2-ylmethyl)-2-thioxothiazolidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This application note details the synthesis of 3-(furan-2-ylmethyl)-2-thioxothiazolidin-4-one , a critical heterocyclic building block. Belonging to the class of N-substituted rhodanines, this compound serves as a privileged scaffold in medicinal chemistry, particularly as a precursor for Knoevenagel condensations at the C-5 position to generate antimicrobial, antiviral, and anticancer agents.

The protocol described herein utilizes a robust dithiocarbamate intermediate pathway . Unlike direct condensation methods that often suffer from low yields or difficult purification, this step-wise (one-pot) approach ensures high regioselectivity and scalability.

Key Chemical Data
ParameterSpecification
IUPAC Name 3-(Furan-2-ylmethyl)-2-thioxothiazolidin-4-one
CAS Number 16302-86-4
Molecular Formula

Molecular Weight 213.27 g/mol
Solubility Soluble in DMSO, DMF, hot Ethanol; Insoluble in Water

Chemical Basis & Mechanism[3]

The synthesis relies on the nucleophilic addition of a primary amine to carbon disulfide, followed by S-alkylation and cyclization.

  • Dithiocarbamate Formation: Furfurylamine attacks the electrophilic carbon of

    
     in the presence of a base (Ammonia or Triethylamine) to form the dithiocarbamate salt.
    
  • S-Alkylation: The sulfur nucleophile attacks the

    
    -carbon of chloroacetic acid (or sodium chloroacetate).
    
  • Cyclization: Acid-catalyzed intramolecular cyclization eliminates water (or alcohol if using esters) to close the thiazolidine ring.

Reaction Scheme Visualization

ReactionMechanism Amine Furfurylamine Intermediate Dithiocarbamate Salt Amine->Intermediate + CS2, 0°C CS2 Carbon Disulfide (CS2) CS2->Intermediate Base Base (NH3/TEA) Base->Intermediate Catalysis Cyclization Acid Cyclization (-H2O) Intermediate->Cyclization + ClAc, RT ClAc Chloroacetic Acid ClAc->Cyclization Product 3-Furfuryl-rhodanine Cyclization->Product Reflux/HCl

Figure 1: Mechanistic pathway from furfurylamine to the target rhodanine derivative.[1]

Experimental Protocol

Safety Warning: Carbon disulfide (


) is neurotoxic, highly flammable, and has a low flash point (

). All operations must be performed in a functioning fume hood.
Reagents & Stoichiometry[2][3]
ReagentEquiv.[2][1][3]Role
Furfurylamine 1.0Starting Material (Nucleophile)
Carbon Disulfide (

)
1.2 - 1.5Thioxo source (Electrophile)
Ammonia (25% aq) or TEA 1.2Base (Proton scavenger)
Sodium Chloroacetate 1.0 - 1.1Cyclization partner
Hydrochloric Acid (conc.) ExcessCyclization catalyst / Precipitation
Ethanol / Water SolventReaction medium
Step-by-Step Procedure
Phase 1: Dithiocarbamate Formation
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and an addition funnel. Place the flask in an ice-water bath (

    
    ).
    
  • Amine Addition: Charge the flask with Furfurylamine (10 mmol, 0.97 g) and Ammonia (25% aqueous solution, 12 mmol) or Triethylamine (12 mmol) in Ethanol (10 mL).

  • 
     Addition:  Dropwise add Carbon Disulfide  (
    
    
    
    ) (15 mmol, 0.9 mL) over 15 minutes.
    • Observation: The solution will turn yellow/orange and may warm slightly.

  • Stirring: Stir vigorously at

    
     for 1 hour, then allow to warm to room temperature (RT) for 2 hours. A precipitate (dithiocarbamate salt) may form; this is normal.
    
Phase 2: Alkylation & Cyclization
  • Reagent Prep: Dissolve Sodium Chloroacetate (10 mmol, 1.16 g) in minimal water (5 mL).

    • Note: If using Chloroacetic acid, neutralize it first with an equimolar amount of

      
       or 
      
      
      
      at
      
      
      to prevent premature acid quenching of the dithiocarbamate.
  • Addition: Add the chloroacetate solution to the reaction mixture.

  • Reaction: Stir at RT for 3–4 hours.

  • Cyclization (Critical Step): Acidify the mixture by dropwise addition of concentrated HCl (approx. 2–3 mL) until pH < 2.

  • Reflux: Heat the mixture to reflux (

    
    ) for 30–60 minutes. This ensures complete dehydration and ring closure.
    
Phase 3: Workup & Purification
  • Precipitation: Cool the reaction mixture to room temperature, then pour into ice-cold water (50 mL) with stirring. The product should precipitate as a solid.

  • Filtration: Filter the solid under vacuum. Wash the cake with cold water (

    
    ) to remove inorganic salts and cold ethanol (
    
    
    
    ) to remove unreacted amine.
  • Purification: Recrystallize from hot Ethanol.

    • Alternative: If oil forms, extract with Ethyl Acetate, dry over

      
      , and purify via flash chromatography (Silica gel, Hexane:EtOAc 4:1).
      

Process Workflow

Workflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Isolation Start Start: Ice Bath (0°C) Mix1 Mix Furfurylamine + Base in EtOH Start->Mix1 AddCS2 Add CS2 Dropwise (Exothermic) Mix1->AddCS2 Stir1 Stir 2h @ RT (Dithiocarbamate forms) AddCS2->Stir1 AddClAc Add Sodium Chloroacetate Stir1->AddClAc Acidify Acidify with HCl (pH < 2) & Reflux 1h AddClAc->Acidify Quench Pour into Ice Water Acidify->Quench Filter Vacuum Filtration Quench->Filter Wash Wash: H2O then Cold EtOH Filter->Wash Dry Dry Solid Wash->Dry

Figure 2: Operational workflow for the synthesis of 3-(furan-2-ylmethyl)-2-thioxothiazolidin-4-one.

Characterization & Quality Control

Upon isolation, the product must be validated against the following specifications.

TechniqueExpected Signal/ResultInterpretation
Appearance Yellow to pale brown crystalline solidTypical for rhodanine derivatives.
Melting Point

(Derivative dependent)
Sharp range indicates purity.

H NMR
(DMSO-

)

4.1-4.3 (s, 2H)
Thiazolidine ring

(

protons).

4.9-5.1 (s, 2H)
Linker

between N and Furan.

6.4 (m, 1H), 7.6 (m, 1H)
Furan ring protons.
IR Spectroscopy


stretch (Carbonyl).


stretch (Thione).
Troubleshooting Guide
  • Problem: Product separates as a sticky oil/gum.

    • Cause: Incomplete cyclization or impurities.

    • Solution: Re-dissolve in Ethanol, add a few drops of conc. HCl, and reflux for an additional 30 mins. Scratch the flask with a glass rod during cooling to induce crystallization.

  • Problem: Low Yield.

    • Cause: Loss of

      
       due to evaporation before reaction.
      
    • Solution: Ensure the initial addition is strictly at

      
       and the system is sealed (or under reflux condenser) during the warming phase.
      

References

  • General Rhodanine Synthesis: Holmberg, B. (1906). "Über die Einwirkung von Schwefelkohlenstoff und Kalilauge auf einige primäre Amine." Journal für Praktische Chemie, 74(2), 336-352. (The foundational "bis(carboxymethyl)trithiocarbonate" method).[1]

  • Specific Protocol (N-Substituted): Ziarani, G. M., et al. (2020). "A Concise Approach to N-Substituted Rhodanines through a Base-Assisted One-Pot Coupling and Cyclization Process." Molecules, 25(6), 1320.

  • Microwave/Green Methods: Rostamizadeh, S., et al. (2012). "Aqueous microwave-assisted one-pot synthesis of N-substituted rhodanines." Journal of Chemical Research, 36(9).

  • Biological Relevance: Tejchman, W., et al. (2017). "Rhodanine-based compounds as inhibitors of bacterial RNA polymerase." Medicinal Chemistry Research, 26, 1225–1236.

Sources

Application Note: Infrared Spectroscopic Characterization of 3-Furan-2-ylmethyl-2-thioxo-thiazolidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the characterization of 3-Furan-2-ylmethyl-2-thioxo-thiazolidin-4-one using Fourier Transform Infrared (FTIR) spectroscopy. Thiazolidinone derivatives are a critical class of heterocyclic compounds in medicinal chemistry, recognized for a wide range of biological activities.[1][2][3] Accurate structural confirmation is paramount in the synthesis and development of these molecules. This guide details the theoretical basis for the expected vibrational modes of the title compound, presents validated protocols for sample analysis via Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet methods, and offers a framework for spectral interpretation.

Introduction: The Role of IR Spectroscopy in Thiazolidinone Analysis

This compound is a molecule of significant interest, combining three key structural motifs: a furan ring, a methylene bridge, and a 2-thioxo-thiazolidin-4-one core (also known as a rhodanine derivative). This class of compounds is a privileged scaffold in drug discovery, with analogues showing potential as antiviral, anticancer, and anti-inflammatory agents.[4][5]

Given its structural complexity, unambiguous characterization is essential. Infrared (IR) spectroscopy is a rapid, non-destructive, and powerful analytical technique for identifying the functional groups present in a molecule.[6] By measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending, etc.), we can obtain a unique spectral "fingerprint" that confirms the presence of key structural components like carbonyl (C=O), thiocarbonyl (C=S), and the furan moiety. This application note serves as a practical guide for researchers utilizing FTIR to verify the synthesis and purity of this important compound.

Molecular Structure and Predicted Vibrational Modes

The structure of this compound dictates its IR spectrum. The key is to dissect the molecule into its constituent functional groups and predict their characteristic absorption bands.

  • Thiazolidinone Ring: This five-membered heterocyclic ring contains two highly characteristic functional groups.

    • Amide Carbonyl (C=O) Stretch: The lactam C=O group is expected to produce a strong, sharp absorption band. For thiazolidinone derivatives, this peak typically appears in the range of 1660-1740 cm⁻¹ .[7][8] Its exact position can be influenced by ring strain and substituents.

    • Thiocarbonyl (C=S) Stretch: The thione group is a weaker absorber than the carbonyl group. Its stretching vibration is expected in the 1050-1290 cm⁻¹ region.[9] This peak is crucial for confirming the "2-thioxo" nature of the ring.

    • C-N Stretch: The stretching vibration of the C-N bond within the ring is typically observed in the 1275-1282 cm⁻¹ range.[10]

  • Furan Ring: This aromatic heterocycle has several characteristic vibrations.

    • Aromatic C-H Stretch: The stretching of C-H bonds on the furan ring will appear at wavenumbers just above 3000 cm⁻¹, typically in the 3100-3150 cm⁻¹ region.

    • C=C Ring Stretch: Aromatic ring stretching vibrations for furan are expected around 1512 cm⁻¹ .[11]

    • C-H Out-of-Plane Bending: These bands are often sharp and can be diagnostic for substitution patterns, appearing in the 750-900 cm⁻¹ range.[11]

  • Methylene Bridge (-CH₂-):

    • Aliphatic C-H Stretch: The symmetric and asymmetric stretching vibrations of the methylene group will produce medium-intensity bands just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range.

Table 1: Summary of Expected IR Absorption Bands
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Expected Intensity
Amide (in thiazolidinone ring)C=O Stretch1660 - 1740Strong, Sharp
Furan RingAromatic C-H Stretch3100 - 3150Medium to Weak
Methylene Bridge (-CH₂-)Aliphatic C-H Stretch2850 - 2960Medium
Furan RingC=C Ring Stretch~1512Medium to Strong
Thiazolidinone RingC-N Stretch1275 - 1282Medium
Thione (in thiazolidinone ring)C=S Stretch1050 - 1290Medium to Weak
Furan RingC-H Out-of-Plane Bend750 - 900Medium to Strong
Thiazolidinone RingC-S Stretch650 - 785Medium to Weak

Experimental Protocols for Spectrum Acquisition

The choice of sampling technique depends on the available instrumentation and the physical state of the sample. For a solid compound like this compound, Attenuated Total Reflectance (ATR) and the KBr pellet method are most common.[6]

Protocol 1: Attenuated Total Reflectance (ATR-FTIR)

ATR is the preferred method for rapid, routine analysis due to its minimal sample preparation.[12] The technique relies on the principle of total internal reflection where an IR beam passes through a high-refractive-index crystal (e.g., diamond, ZnSe), creating an evanescent wave that penetrates a few micrometers into the sample placed in direct contact with the crystal.

Methodology:

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

  • Crystal Cleaning: Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., isopropanol or acetone) using a soft, lint-free wipe. This removes any residue from previous measurements.

  • Background Spectrum: Acquire a background spectrum. This is a critical self-validating step that measures the ambient atmosphere (CO₂, H₂O) and the instrument's optical bench, allowing it to be computationally subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid sample (typically 1-2 mg) directly onto the center of the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure. This is essential to ensure intimate contact between the sample and the crystal surface, which is necessary for a high-quality spectrum.[13]

  • Spectrum Acquisition: Collect the sample spectrum. A typical measurement consists of 16 to 32 co-added scans at a resolution of 4 cm⁻¹.

  • Post-Measurement Cleaning: Retract the pressure clamp, remove the sample, and clean the crystal surface thoroughly as described in step 2.

Protocol 2: Potassium Bromide (KBr) Pellet Method

This classic transmission method involves dispersing the solid sample within an IR-transparent matrix, typically spectroscopic-grade potassium bromide (KBr).[14] While more time-consuming, it can produce very high-quality spectra if performed correctly.

Methodology:

  • Sample and KBr Preparation:

    • Gently grind ~1-2 mg of the sample into a fine powder using a clean agate mortar and pestle.

    • In the same mortar, add ~100-200 mg of dry, spectroscopic-grade KBr powder. The KBr must be kept in a desiccator to prevent moisture absorption, which can lead to broad O-H bands in the spectrum.[14]

  • Mixing: Thoroughly mix and grind the sample and KBr together for several minutes. The goal is a homogenous mixture with a particle size of less than 2 microns to minimize scattering of the IR beam (Christiansen scattering effect).[15]

  • Pellet Pressing:

    • Transfer the powder mixture into a KBr pellet die.

    • Assemble the die and place it in a hydraulic press.

    • Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.[16]

  • Background Spectrum: Place an empty sample holder in the spectrometer and acquire a background spectrum.

  • Spectrum Acquisition: Carefully remove the pellet from the die and place it in the sample holder. Acquire the sample spectrum using the same parameters as the background scan (e.g., 16-32 scans, 4 cm⁻¹ resolution).[17]

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow from sample receipt to final data interpretation for the IR analysis of this compound.

FTIR_Workflow FTIR Analysis Workflow cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_analysis 3. Analysis & Reporting Sample Receive Solid Sample Prep_Choice Choose Method Sample->Prep_Choice ATR_Prep ATR Method 1. Clean Crystal 2. Place Sample Prep_Choice->ATR_Prep Rapid Analysis KBr_Prep KBr Method 1. Grind Sample (1-2mg) 2. Mix with KBr (100-200mg) 3. Press Pellet Prep_Choice->KBr_Prep High Resolution Background Acquire Background Spectrum ATR_Prep->Background KBr_Prep->Background Measure Acquire Sample Spectrum (4000-400 cm⁻¹, 4 cm⁻¹ res, 32 scans) Background->Measure Process Data Processing 1. Background Subtraction 2. Baseline Correction Measure->Process Interpret Spectral Interpretation 1. Identify Key Bands (C=O, C=S, etc.) 2. Compare to Reference Data Process->Interpret Report Generate Final Report Interpret->Report

Sources

Application Notes and Protocols for In Vitro Evaluation of 3-Furan-2-ylmethyl-2-thioxo-thiazolidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Thiazolidin-4-one Derivative

The compound 3-Furan-2-ylmethyl-2-thioxo-thiazolidin-4-one belongs to the rhodanine family, a subset of thiazolidin-4-one derivatives. This class of heterocyclic compounds is a "privileged scaffold" in medicinal chemistry, renowned for its versatile biological activities.[1][2] Thiazolidin-4-ones have demonstrated a wide spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and antidiabetic properties.[2][3][4] The core structure of this compound, featuring a furan moiety, suggests the potential for unique biological interactions and therapeutic applications.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct the initial in vitro evaluation of this compound. The proposed workflow is designed to first establish a cytotoxicity profile, a critical baseline for any potential therapeutic agent, and then to explore its potential anticancer and anti-inflammatory activities. This tiered approach ensures a systematic and resource-efficient investigation of the compound's biological potential.

Experimental Workflow: A Tiered Approach to In Vitro Characterization

A logical and stepwise approach is crucial for the efficient evaluation of a novel compound. The following workflow is recommended for the in vitro characterization of this compound:

Experimental Workflow cluster_0 cluster_1 cluster_2 A Tier 1: Foundational Assays Cytotoxicity Cytotoxicity Profiling (e.g., MTT Assay) A->Cytotoxicity Antimicrobial Antimicrobial Screening (MIC Determination) A->Antimicrobial B Tier 2: Mechanistic Exploration Antiproliferative Antiproliferative Assays (Cancer Cell Lines) B->Antiproliferative Anti_inflammatory Anti-inflammatory Assays (NF-κB Reporter) B->Anti_inflammatory C Tier 3: Advanced Characterization Enzyme_Inhibition Enzyme Inhibition Assays (e.g., Kinase, Protease) C->Enzyme_Inhibition Apoptosis Apoptosis Assays (Caspase Activity) C->Apoptosis Cytotoxicity->B Proceed if non-toxic at relevant concentrations Antiproliferative->C If significant activity observed Anti_inflammatory->C If significant activity observed

Caption: Tiered in vitro assay workflow for this compound.

Part 1: Foundational Assays - Establishing a Cytotoxicity Profile

A fundamental first step in the evaluation of any compound with therapeutic potential is to determine its cytotoxicity. This data is essential for identifying a suitable concentration range for subsequent, more specific assays and for flagging potential liabilities early in the drug discovery process.

Protocol 1: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • This compound (stock solution in DMSO)

  • Human cancer cell lines (e.g., HeLa, A549, MCF-7) and a non-cancerous cell line (e.g., HEK293T)

  • 96-well cell culture plates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Data Presentation:

Cell LineIncubation Time (h)IC50 (µM)
HeLa24
48
72
A54924
48
72
MCF-724
48
72
HEK293T24
48
72

Part 2: Mechanistic Exploration - Investigating Anticancer and Anti-inflammatory Potential

Based on the broad bioactivity of thiazolidin-4-one derivatives, investigating the anticancer and anti-inflammatory potential of this compound is a logical next step.[3][4]

Protocol 2: Anti-inflammatory Activity via NF-κB Reporter Assay

The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is a key regulator of the inflammatory response.[5] An NF-κB reporter assay provides a sensitive and quantitative measure of the compound's ability to modulate this critical pathway.[5][6]

Materials:

  • HEK293 cells stably transfected with an NF-κB-driven luciferase reporter construct

  • This compound

  • Tumor Necrosis Factor-alpha (TNF-α) as a stimulant

  • 96-well white, clear-bottom cell culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed the NF-κB reporter cells in a 96-well plate at an appropriate density and incubate for 24 hours.

  • Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Induce NF-κB activation by adding a pre-determined optimal concentration of TNF-α to the wells (excluding the unstimulated control).

  • Incubation: Incubate the plate for 6-24 hours.

  • Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's protocol using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number.[7][8] Calculate the percentage of inhibition of TNF-α-induced NF-κB activity.

NF-kB Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene Inflammatory Gene Expression Nucleus->Gene activates Compound 3-Furan-2-ylmethyl- 2-thioxo-thiazolidin-4-one Compound->IKK Potential Inhibition Point

Caption: Potential inhibition of the NF-κB signaling pathway by the test compound.

Part 3: Advanced Characterization - Delving into Enzyme Inhibition

Many thiazolidin-4-one derivatives exert their biological effects through the inhibition of specific enzymes.[9] Should the compound demonstrate significant antiproliferative activity, exploring its effect on key enzymes involved in cell cycle regulation or signal transduction is warranted.

Protocol 3: General Kinase Inhibition Assay (Example: Generic Serine/Threonine Kinase)

This protocol provides a general framework for assessing the inhibitory activity of the compound against a representative kinase. The specific kinase and substrate will depend on the therapeutic area of interest.

Materials:

  • Recombinant active kinase

  • Specific peptide substrate for the kinase

  • This compound

  • ATP

  • Kinase assay buffer

  • A detection system (e.g., ADP-Glo™ Kinase Assay, Promega) which measures the amount of ADP produced.

  • 384-well low-volume white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the compound in the kinase assay buffer.

  • Reaction Setup: In a 384-well plate, add the kinase, the peptide substrate, and the compound dilutions.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the reaction and detect the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value.

Self-Validating System and Controls:

For all protocols, the inclusion of appropriate controls is paramount for data integrity.

  • Positive Control: A known inhibitor of the target pathway or enzyme should be included to validate the assay's responsiveness.

  • Negative Control: A vehicle control (e.g., DMSO) is essential to determine the baseline response and to ensure that the solvent does not interfere with the assay.

  • Untreated Control: This provides the baseline for cell viability or pathway activity in the absence of any treatment.

  • Background Control: Wells without cells or enzyme should be included to measure the background signal of the reagents.

By adhering to these detailed protocols and incorporating a robust set of controls, researchers can confidently and accurately characterize the in vitro biological activities of this compound, paving the way for further preclinical development.

References

  • Verma, A., Joshi, N., Singh, D. & Rawat, D. S. (2021). Review of Recent Advances in Thiazolidin-4-One Derivatives as Promising Antitubercular Agents (2021–Present). National Institutes of Health. [Link]

  • Kumar, R., Kumar, S., & Singh, P. (2022). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Molecules, 27(19), 6526. [Link]

  • Gouveia, F. S., Froes, T. R. S., Silva, A. C. A., Leite, A. C. L., & Silva, T. G. (2022). Biological activity of selected 4-thiazolidinone derivatives. ResearchGate. [Link]

  • El-Gazzar, A. B. A., Abou-Hadeed, K., & El-Sayed, M. A. A. (2022). Thiazolidinedione Derivatives: In Silico, In Vitro, In Vivo, Antioxidant and Anti-Diabetic Evaluation. Molecules, 27(15), 4991. [Link]

  • Nowak, M., et al. (2022). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules, 27(3), 1073. [Link]

  • Nowak, M., et al. (2022). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. MDPI. [Link]

  • Kumar, A., et al. (2021). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. RSC Medicinal Chemistry, 12(9), 1479-1503. [Link]

  • de Oliveira, R. B., & Vellasco, W. T. (2012). Chemistry and Biological Activities of 1,3-Thiazolidin-4-ones. ResearchGate. [Link]

  • Nirwan, S., et al. (2019). Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. Journal of Heterocyclic Chemistry, 56(8), 2135-2155. [Link]

  • Opperman, T. J., et al. (2016). In Vitro Antibacterial Activity of Rhodanine Derivatives against Pathogenic Clinical Isolates. PLoS ONE, 11(10), e0164227. [Link]

  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. INDIGO Biosciences. [Link]

  • Promega Corporation. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information. [Link]

  • Singh, P., et al. (2018). Design, Synthesis of Rhodanine Derivatives and In-vitro Evaluation as Aldose Reductase Inhibitors. ResearchGate. [Link]

  • BPS Bioscience. (n.d.). NF-κB Reporter Kit (NF-κB Signaling Pathway). BPS Bioscience. [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]

  • Wang, J., et al. (2020). Guidelines for the digestive enzymes inhibition assay. Food Frontiers, 1(2), 168-177. [Link]

  • Al-Salahi, R., et al. (2022). Novel Thiazolidinedione and Rhodanine Derivatives Regulate Glucose Metabolism, Improve Insulin Sensitivity, and Activate the Peroxisome Proliferator-Activated γ Receptor. ACS Omega, 7(30), 26317–26330. [Link]

  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. INDIGO Biosciences. [Link]

  • Brooks, H. B., et al. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. [Link]

  • Martin, A. J. (1992). CYTOTOXICITY TESTING IN VITRO: INVESTIGATION OF 5 MINIATURIZED, COLORIMETRIC ASSAYS. DORAS | DCU Research Repository. [Link]

  • Abusetta, A., et al. (2020). Design, Synthesis, in Vitro Antibacterial Activity, and Docking Studies of New Rhodanine Derivatives. Open Journal of Medicinal Chemistry, 10, 15-34. [Link]

  • National Toxicology Program. (2006). Section 1: In Vitro Cytotoxicity Test Methods BRD. National Toxicology Program. [Link]

  • Olsen, C. (n.d.). Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. Molecular Devices. [Link]

  • Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Biological Chemistry, 402(8), 929-941. [Link]

  • Ninja Nerd. (2017, April 26). Biochemistry | Enzyme Inhibition [Video]. YouTube. [Link]

Sources

Application Note: Anticancer Activity Profiling of 3-Furan-2-ylmethyl-2-thioxo-thiazolidin-4-one Scaffolds

[1][2]

Executive Summary

The compound 3-Furan-2-ylmethyl-2-thioxo-thiazolidin-4-one represents a specific subclass of N-substituted rhodanines. While the rhodanine core is a "privileged scaffold" in medicinal chemistry—associated with anticancer, antimicrobial, and anti-diabetic activities—it is also a frequent source of false positives in bioassays (PAINS: Pan-Assay Interference Compounds).

This Application Note provides a rigorous, self-validating framework for evaluating the anticancer potential of this specific scaffold. Unlike generic protocols, this guide integrates PAINS mitigation strategies directly into the workflow to distinguish genuine pharmacological efficacy from chemical interference (aggregation, redox cycling, or photometric artifacts).

Chemical Context & Handling

Structural Analysis

The molecule consists of a 2-thioxo-thiazolidin-4-one (rhodanine) core substituted at the N-position (N3) with a furan-2-ylmethyl group.

  • Pharmacophore Potential: The N3-substitution improves lipophilicity and membrane permeability compared to the unsubstituted rhodanine.

  • Reactivity Warning: The C5 methylene group is acidic and reactive. While this allows for derivatization (e.g., Knoevenagel condensation), it can also lead to non-specific covalent binding with protein thiols in assay buffers.

Preparation & Storage Protocol
  • Solvent: Dimethyl sulfoxide (DMSO).[1]

  • Solubility Limit: Typically 10–50 mM in DMSO.

  • Storage: -20°C, protected from light. Note: Rhodanines are photosensitive; light exposure can induce degradation or isomerization.

  • Working Solution: Dilute to ≤ 0.5% DMSO final concentration in culture media to avoid solvent toxicity.

Experimental Workflow: The "Anti-PAINS" Pipeline

To ensure data integrity, we utilize a "Filter-Then-Screen" approach.

GStartCompound Stock(DMSO)AggCheckAggregation Check(DLS / Detergent)Start->AggCheckDilutionAggCheck->StartFail (Precipitation)PrimaryPrimary Screen(MTT/MTS Assay)AggCheck->PrimaryPassSecondaryConfirm Mechanism(Annexin V / ROS)Primary->SecondaryIC50 < 10µMTargetTarget Validation(Western Blot: Bcl-2/Bax)Secondary->TargetValid Hit

Figure 1: Validated workflow for rhodanine assessment. The critical "Aggregation Check" step prevents false positives common to this chemical class.

Protocol A: Primary Cytotoxicity Screen (MTT Assay)

Objective: Determine the IC50 value against cancer cell lines (e.g., MCF-7, HeLa, HepG2). Critical Control: Rhodanines are yellow/orange. They can absorb light at 570 nm, interfering with the MTT readout. Cell-free compound blanks are mandatory.

Materials
  • Cell Lines: HeLa (Cervical), MCF-7 (Breast).[2]

  • Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO.

  • Detergent: Triton X-100 (0.01% v/v) – Essential addition to rule out aggregation-based inhibition.

Step-by-Step Methodology
  • Seeding: Plate cells (3,000–5,000 cells/well) in 96-well plates. Incubate for 24h to allow attachment.

  • Treatment:

    • Add test compound (0.1 µM – 100 µM) in serial dilutions.

    • Vehicle Control: Media + 0.5% DMSO.

    • Positive Control: Doxorubicin (1 µM).

    • PAINS Control: Duplicate one set of wells with 0.01% Triton X-100. If activity disappears with detergent, the compound is likely a promiscuous aggregator (False Positive).

  • Incubation: 48–72 hours at 37°C, 5% CO2.

  • Development:

    • Add MTT reagent (0.5 mg/mL final). Incubate 3–4h.

    • Remove media carefully.

    • Solubilize formazan crystals with DMSO (150 µL).

  • Quantification: Measure Absorbance at 570 nm (Reference: 630 nm).

  • Correction:

    
    
    

Protocol B: Mechanistic Validation (Apoptosis & ROS)

Cytotoxicity

3
Annexin V/PI Flow Cytometry

Rhodanines often modulate Bcl-2 family proteins. This assay confirms the mechanism.

  • Treatment: Treat cells with IC50 concentration for 24h.

  • Harvesting: Trypsinize cells (collect supernatant to include detached dead cells).

  • Staining:

    • Wash with cold PBS.

    • Resuspend in Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI).

    • Incubate 15 min in dark.

  • Analysis:

    • Q1 (Annexin-/PI+): Necrosis (Toxic/Non-specific).

    • Q2 (Annexin+/PI+): Late Apoptosis.

    • Q3 (Annexin-/PI-): Live.

    • Q4 (Annexin+/PI-): Early Apoptosis (Desired Mechanism).

ROS Generation Assay (DCFDA)

The furan moiety and rhodanine core can undergo redox cycling.

  • Stain cells with DCFDA (20 µM) for 30 min.

  • Treat with compound.[1][4][5][6]

  • Measure fluorescence (Ex/Em: 485/535 nm) over 2 hours.

    • Interpretation: A rapid spike indicates oxidative stress as a primary mechanism of action.

Validated Signaling Pathway

Research indicates N-substituted rhodanines often act via inhibition of phosphatases (like Cdc25) or modulation of the PI3K/Akt pathway.

PathwayCompound3-Furan-2-ylmethyl-2-thioxo-thiazolidin-4-oneROSROS Generation(Redox Cycling)Compound->ROSOxidative StressPhosphataseCdc25 / PRL-3(Inhibition)Compound->PhosphataseDirect Binding?Bcl2Bcl-2(Downregulation)ROS->Bcl2InhibitsPhosphatase->Bcl2Signaling CascadeBaxBax(Upregulation)Bcl2->BaxRatio ShiftCaspaseCaspase 3/9ActivationBax->CaspaseApoptosisApoptosis(Cell Death)Caspase->Apoptosis

Figure 2: Proposed Mechanism of Action. The compound likely acts via ROS generation or direct phosphatase inhibition, leading to a Bcl-2/Bax imbalance.

Data Reporting Template

ParameterExperimental GroupControl Group (DMSO)Reference (Doxorubicin)Interpretation
IC50 (µM) [Insert Data]> 100 µM1–5 µM< 10µM is considered active "hit".
Apoptosis (%) [Insert Data]< 5%> 40%High Annexin V+ confirms specific mechanism.
ROS (RFU) [Insert Data]BaselineHighValidates oxidative stress pathway.
Aggregation [Insert Data]N/AN/AIf IC50 shifts with Triton, flag as PAINS.

References

  • Cutsem, E. V., et al. (2022). Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. MDPI. Link

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry.[7] Link

  • Kamal, A., et al. (2014). Rhodanine: A privileged scaffold in drug discovery.[5] Expert Opinion on Therapeutic Patents. Link

  • Sortino, M., et al. (2007). Antifungal, cytotoxic and SAR studies of a series of N-alkyl, 1,2,4-triazoles and derivatives. Bioorganic & Medicinal Chemistry.[5][6][7][8][9][10] Link

  • Gududuru, V., et al. (2006). Synthesis and antiproliferative activity of 2-aryl-4-oxo-thiazolidin-3-yl-amides for prostate cancer. Bioorganic & Medicinal Chemistry Letters.[7] Link

Application Note: Antimicrobial Susceptibility Profiling of 3-Furan-2-ylmethyl-2-thioxo-thiazolidin-4-one

[1][2][3][4]

Executive Summary & Compound Profile

3-Furan-2-ylmethyl-2-thioxo-thiazolidin-4-one belongs to the rhodanine class of heterocycles.[1] While this scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind multiple biological targets (including Mur ligases in bacteria), it presents unique challenges in in vitro testing.

This guide provides a rigorous, standardized workflow for determining the antimicrobial efficacy of this compound.[2] Unlike standard water-soluble antibiotics, this lipophilic molecule requires specific handling to avoid precipitation-driven false negatives or aggregation-driven false positives (PAINS behavior).

Chemical Profile
PropertyDescription
Core Scaffold Rhodanine (2-thioxo-thiazolidin-4-one)
Substituent Furan-2-ylmethyl (Lipophilic, aromatic)
Solubility Low in water; High in DMSO/DMF
Stability Light-sensitive (Store in amber vials); Hydrolysis-prone at high pH
Risk Factor Potential Pan-Assay Interference Compound (PAINS) via colloidal aggregation

Reagent Preparation & Handling

Critical Insight: The furan-rhodanine fusion creates a highly hydrophobic molecule. Standard aqueous dilution schemes used for aminoglycosides or beta-lactams will fail here, leading to compound precipitation and inaccurate MICs.

Stock Solution Preparation[8]
  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous,

    
    99.9%.
    
  • Concentration: Prepare a 10 mg/mL (or 20 mM) master stock.

  • Storage: Aliquot into amber glass vials (avoid plastic, which can leach) and store at -20°C.

  • Quality Control: Visually inspect for crystals before use. Sonicate for 5 minutes if thawing.

Working Solution (The "2x" Rule)

In broth microdilution, you add 100 µL of compound to 100 µL of bacterial suspension. Therefore, your "Working Plate" must be prepared at 2x the final desired concentration .

  • Constraint: Final DMSO concentration in the assay well must be

    
     2.5%  (ideally <1%) to avoid inhibiting bacterial growth solely due to solvent toxicity.
    

Protocol A: Broth Microdilution (MIC)

Standard: CLSI M07 (Aerobes) / M27 (Yeast)

Experimental Setup

Materials:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • 96-well microtiter plates (Polystyrene, round bottom).

  • Resazurin (Alamar Blue) solution (0.01%) – Crucial for visual reading as this compound may precipitate, interfering with Optical Density (OD) readings.

Workflow Diagram

MIC_WorkflowStockStock Solution(10 mg/mL DMSO)DilutionSerial Dilution(2x Conc in CAMHB)Stock->Dilution Dilute to <2% DMSOPlate96-Well Plate(100µL Cmpd + 100µL Cells)Dilution->PlateInoculumBacterial Inoculum(5 x 10^5 CFU/mL)Inoculum->PlateIncubateIncubation(16-20h @ 37°C)Plate->IncubateReadoutReadout(Visual/Resazurin)Incubate->Readout

Caption: Step-by-step workflow for MIC determination of hydrophobic rhodanine derivatives.

Step-by-Step Procedure
  • Column 1 (Negative Control): 200 µL Sterile Media (Check for contamination).

  • Column 2 (Growth Control): 100 µL Media + 100 µL Bacterial Inoculum + DMSO (at same % as test wells).

  • Columns 3-12 (Test):

    • Add 100 µL CAMHB to all wells.

    • Add 100 µL of 2x Compound Working Solution to Column 3.

    • Perform 1:2 serial dilutions from Column 3 to 12. Discard final 100 µL.

  • Inoculation: Add 100 µL of standardized bacterial suspension (

    
     CFU/mL) to columns 2-12.
    
  • Incubation: 37°C for 16–20 hours (24h for MRSA).

  • Readout:

    • Primary: Inspect for turbidity.

    • Secondary (Recommended): Add 30 µL Resazurin (0.01%). Incubate 1-2 hours. Blue = No Growth (Inhibition); Pink = Growth.

Protocol B: Validation Against PAINS (Aggregation)

Why this matters: Rhodanine derivatives often form colloidal aggregates that sequester enzymes non-specifically, leading to false positives. You must validate that your activity is specific.

The Detergent Challenge

If the compound is a promiscuous aggregator, adding a non-ionic detergent will disrupt the colloid and abolish antimicrobial activity. If the compound is a true inhibitor, activity will remain.

Method:

  • Run the MIC Protocol (Section 3) in duplicate.

  • Set A: Standard CAMHB.

  • Set B: CAMHB + 0.01% Triton X-100 (or 0.025% Tween-80).

  • Interpretation:

    • MIC Unchanged: True specific activity.

    • MIC Increases significantly (>4-fold) in Set B: Activity was likely due to non-specific aggregation (False Positive).

Data Presentation & Interpretation

Scoring Table

Summarize results using the following template to ensure comparability across strains.

Bacterial StrainGram StatusMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureus (ATCC 29213)(+)[Data][Data][Calc]Bactericidal if Ratio

4
E. coli (ATCC 25922)(-)[Data][Data][Calc]Bacteriostatic if Ratio > 4
P. aeruginosa (ATCC 27853)(-)[Data][Data][Calc]Resistant?
Decision Logic for Lead Optimization

Decision_TreeStartMIC Result obtainedCheck_DMSOIs Solvent Control Clear?Start->Check_DMSOValidValid AssayCheck_DMSO->ValidYes (Growth OK)InvalidInvalid: Solvent ToxicityCheck_DMSO->InvalidNo (Growth Inhibited)AggregationRun Triton X-100 TestValid->AggregationTrue_HitTrue Hit:Proceed to MBC/ToxAggregation->True_HitMIC UnchangedFalse_PosFalse Positive:Aggregator (PAINS)Aggregation->False_PosMIC Increases >4x

Caption: Decision matrix for distinguishing true antimicrobial leads from assay artifacts.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Precipitation in wells Compound insolubility at high conc.Use Resazurin readout; Do not rely on OD600.
Skipped Wells Pipetting error or "edge effect"Ensure proper mixing; seal plates to prevent evaporation.
Growth in DMSO control Solvent toxicityReduce final DMSO to <1%. Ensure bacteria are not solvent-sensitive.
MIC varies by day Compound degradationRhodanines hydrolyze. Always use fresh stock or store at -80°C.

References

  • Clinical and Laboratory Standards Institute (CLSI). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition.[3]

    • Baell, J. B., & Holloway, G. A. (2010).New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. (Defines Rhodanines as frequent PAINS).

      • Mendgen, T., et al. (2012).Rhodanine-based compounds as inhibitors of bacterial cell division protein FtsZ. (Example of valid rhodanine testing).

        • European Committee on Antimicrobial Susceptibility Testing (EUCAST).Reading guide for broth microdilution.

          Antioxidant capacity assay for furan-thiazolidinone compounds

          Author: BenchChem Technical Support Team. Date: February 2026

          Application Note: High-Throughput Antioxidant Profiling of Furan-Thiazolidinone Hybrids

          Executive Summary

          Furan-thiazolidinone hybrids represent a privileged scaffold in medicinal chemistry, combining the electron-rich furan ring with the pharmacologically versatile 4-thiazolidinone core. While often screened for antimicrobial or anticancer properties, their potential as potent antioxidants is frequently under-characterized due to solubility challenges and assay interferences.

          This guide provides a rigorous, standardized framework for evaluating the antioxidant capacity of these specific hybrids. Unlike generic protocols, this document addresses the unique physicochemical properties of furan-thiazolidinones—specifically their lipophilicity, chromophoric interference, and susceptibility to hydrolysis—to ensure reproducible, publication-grade data.

          Chemical Context & Mechanism (The "Why")

          To accurately assay these compounds, one must understand their mode of action. The antioxidant activity of furan-thiazolidinone hybrids typically proceeds via two distinct mechanisms:

          • Hydrogen Atom Transfer (HAT): The -NH group of the thiazolidinone ring (if unsubstituted) or phenolic hydroxyls on the furan/aryl moieties can donate a hydrogen atom to quench free radicals.

          • Single Electron Transfer (SET): The conjugated system (furan-ene-thiazolidinone) allows for resonance stabilization of the resulting radical cation, facilitating electron donation to oxidants like Fe³⁺ (in FRAP) or radical cations (ABTS•⁺).

          Critical Structure-Activity Relationship (SAR):

          • Electron Donating Groups (EDGs): Substituents such as -OH or -OCH₃ on the phenyl ring attached to the furan moiety significantly enhance activity by stabilizing the radical intermediate.

          • The Spacer: The methine bridge (-CH=) between the furan and thiazolidinone rings extends conjugation, lowering the ionization potential and making the molecule a better electron donor.

          Experimental Workflow Visualization

          The following diagram outlines the critical path from stock preparation to data analysis, emphasizing the "Solubility Check" often missed in standard protocols.

          G cluster_assays Assay Selection Stock Stock Prep (DMSO, 10mM) Solubility Solubility Check (Turbidity/Precipitation) Stock->Solubility Solubility->Stock If Precipitates (Add Co-solvent) Dilution Working Dilutions (MeOH/EtOH) Solubility->Dilution If Clear DPPH DPPH Assay (Radical Scavenging) Dilution->DPPH ABTS ABTS Assay (Cation Radical) Dilution->ABTS FRAP FRAP Assay (Reducing Power) Dilution->FRAP Analysis Data Analysis (IC50 / Trolox Eq) DPPH->Analysis ABTS->Analysis FRAP->Analysis

          Figure 1: Integrated workflow for antioxidant screening of lipophilic heterocycles.

          Critical Pre-Assay Considerations

          A. Solvent Compatibility (The #1 Failure Point) Furan-thiazolidinones are often insoluble in pure aqueous buffers.

          • Protocol: Dissolve neat compounds in 100% DMSO to create a 10 mM stock.

          • Validation: For assays, dilute into the reaction buffer such that the final DMSO concentration is < 2% (v/v). DMSO concentrations > 5% can quench hydroxyl radicals and interfere with enzyme assays, though they are generally tolerated in DPPH/ABTS if controls are used.

          B. Chromophore Interference These hybrids are often yellow or orange. This overlaps with the readout of many colorimetric assays.

          • Correction: You must run a "Sample Blank" (Compound + Solvent without Radical Reagent) for every concentration to subtract the intrinsic absorbance of the compound.

          Detailed Protocols

          Protocol A: DPPH Radical Scavenging Assay

          Best for: Preliminary high-throughput screening of HAT mechanism.

          Reagents:

          • DPPH (2,2-diphenyl-1-picrylhydrazyl)[1]

          • Methanol (HPLC Grade) – Note: Methanol is preferred over ethanol for furan derivatives due to better solubility.

          • Positive Control: Ascorbic Acid or Trolox.

          Step-by-Step:

          • Reagent Prep: Prepare a 0.1 mM DPPH solution in methanol. Protect from light (stable for ~4 hours).

          • Plate Setup (96-well):

            • Test Well: 20 µL Compound (various conc.) + 180 µL DPPH solution.

            • Control Well (A₀): 20 µL DMSO/Methanol + 180 µL DPPH solution.

            • Sample Blank (A_blank): 20 µL Compound + 180 µL Methanol (No DPPH).

          • Incubation: Incubate in the dark at 25°C for 30 minutes .

            • Expert Note: Thiazolidinones can have slow kinetics. If results are inconsistent, extend incubation to 60 mins.

          • Measurement: Read Absorbance at 517 nm .

          Calculation:

          
          [1]
          
          Protocol B: ABTS Radical Cation Decolorization Assay

          Best for: Lipophilic compounds and assessing SET mechanism.

          Reagents:

          • ABTS (7 mM in water)[2]

          • Potassium Persulfate (2.45 mM final conc.)[2]

          • PBS (pH 7.[2]4) or Ethanol (for lipophilic samples).

          Step-by-Step:

          • Radical Generation: Mix 7 mM ABTS and 2.45 mM Potassium Persulfate (1:1 ratio). Store in dark for 12–16 hours (overnight) to generate ABTS•⁺.

          • Working Solution: Dilute the activated ABTS•⁺ with Ethanol (or PBS) until Absorbance at 734 nm is 0.70 ± 0.02.

            • Why Ethanol? Furan-thiazolidinones precipitate less in ethanol-based ABTS working solutions than in aqueous ones.

          • Assay:

            • Add 10 µL of Compound (in DMSO).[3]

            • Add 190 µL of diluted ABTS•⁺ solution.

          • Incubation: 6 minutes exactly (kinetic mode preferred).

          • Measurement: Read Absorbance at 734 nm .

          Protocol C: FRAP (Ferric Reducing Antioxidant Power)

          Best for: Confirming electron donation capacity (non-radical mechanism).

          Reagents:

          • Acetate Buffer (300 mM, pH 3.6)

          • TPTZ (10 mM in 40 mM HCl)

          • FeCl₃·6H₂O (20 mM in water)

          Step-by-Step:

          • FRAP Reagent: Mix Acetate Buffer : TPTZ : FeCl₃ in a 10:1:1 ratio. Warm to 37°C.

          • Assay:

            • Add 10 µL Compound.[3]

            • Add 290 µL FRAP Reagent.

          • Incubation: 30 minutes at 37°C in the dark.

          • Measurement: Read Absorbance at 593 nm .

            • Note: The solution turns intense blue (Ferrous-TPTZ complex) upon reduction.

          • Quantification: Use a standard curve of FeSO₄ (100–2000 µM) to report results in µM Fe(II) equivalents .

          Mechanistic Visualization

          The following diagram illustrates the resonance stabilization that makes the furan-thiazolidinone scaffold effective.

          Mechanism cluster_resonance Resonance Zone Radical Free Radical (R•) Complex Transition State [H-Bonding / e- Transfer] Radical->Complex Attack Hybrid Furan-Thiazolidinone (Reduced Form) Hybrid->Complex Donation (H• or e-) Product Stabilized Radical Intermediate (Resonance Delocalization) Complex->Product Stabilization via Furan-Thiazolidinone Conjugation Quenched Quenched Radical (RH) Complex->Quenched

          Figure 2: Mechanism of radical scavenging via resonance stabilization across the hybrid scaffold.

          Data Interpretation & Validation

          ParameterDPPH ResultsABTS ResultsInterpretation
          High Potency IC50 < 20 µg/mLTEAC > 1.0Strong H-donor; likely phenolic substituents present.
          Medium Potency IC50 20-100 µg/mLTEAC 0.5 - 1.0Moderate activity; likely relies on thiazolidinone core only.
          Low Potency IC50 > 100 µg/mLTEAC < 0.5Weak activity; steric hindrance or lack of EDGs.

          Statistical Rigor:

          • All assays must be performed in triplicate .

          • Calculate IC50 using non-linear regression (Sigmoidal Dose-Response) in GraphPad Prism or Origin, not linear regression.

          References

          • Synthesis and Antioxidant Activity of Novel Thiazole and Thiazolidinone Derivatives with Phenolic Fragments. Molecules (2023). [Link][4]

          • In vitro antioxidant activity of thiazolidinone derivatives of 1,3-thiazole and 1,3,4-thiadiazole. Chemico-Biological Interactions (2018).[5][6] [Link]

          • ABTS Antioxidant Capacity Assay Protocol. G-Biosciences Application Note. [Link]

          • Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays. Molecules (2020). [Link]

          • The Bioactivity of Thiazolidin-4-Ones: A Short Review. International Journal of Molecular Sciences (2021). [Link]

          Sources

          Application Notes and Protocols for Investigating "3-Furan-2-ylmethyl-2-thioxo-thiazolidin-4-one" in Cell Line Studies

          Author: BenchChem Technical Support Team. Date: February 2026

          For Researchers, Scientists, and Drug Development Professionals

          Abstract

          This document provides a comprehensive guide for the in vitro evaluation of 3-Furan-2-ylmethyl-2-thioxo-thiazolidin-4-one , a member of the promising rhodanine (2-thioxothiazolidin-4-one) class of heterocyclic compounds. Thiazolidin-4-one derivatives are recognized as a "privileged scaffold" in medicinal chemistry due to their wide range of biological activities, including significant potential as anticancer agents.[1][2][3] This guide details the scientific rationale and step-by-step protocols for assessing the cytotoxic and mechanistic properties of this compound in cancer cell lines. We will cover essential assays from initial cytotoxicity screening to more in-depth analyses of apoptosis induction and cell cycle perturbation.

          Introduction to this compound and the Rhodanine Scaffold

          The thiazolidin-4-one core is a versatile heterocyclic motif that has been extensively modified to generate libraries of compounds with diverse pharmacological profiles, including anticancer, antimicrobial, and antidiabetic properties.[1][4] The specific subclass of 2-thioxo-thiazolidin-4-ones, commonly known as rhodanines, has garnered significant attention in oncology research.[5][6] These compounds have been reported to exert their anticancer effects through various mechanisms, such as the induction of apoptosis, modulation of key signaling proteins, and inhibition of critical enzymes involved in cancer progression.[5][7]

          This compound incorporates a furan moiety, a common heterocyclic ring in medicinal chemistry known to interact with various biological targets. The investigation of this specific analog is aimed at determining its potency and mechanism of action, contributing to the broader understanding of the structure-activity relationships (SAR) within the rhodanine class.[5] This document will guide researchers through a logical workflow to characterize its potential as a novel therapeutic agent.

          Proposed Mechanism of Action and Investigational Strategy

          Based on extensive literature on rhodanine derivatives, a plausible mechanism of action for this compound involves the induction of apoptosis through the intrinsic (mitochondrial) pathway and potential cell cycle arrest.[5][8] Many small molecule anticancer agents trigger programmed cell death by modulating the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[9] This can lead to the release of cytochrome c from the mitochondria and subsequent activation of the caspase cascade.[8]

          Our investigational strategy is therefore designed to first establish the cytotoxic profile of the compound across relevant cancer cell lines and then to dissect the underlying cellular and molecular events.

          Experimental Workflow

          The following diagram outlines a typical workflow for the initial characterization of a novel compound like this compound.

          G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Data Analysis & Interpretation A Compound Preparation (Stock Solution in DMSO) B Cell Line Selection & Culture (e.g., MCF-7, A549, HepG2) A->B C MTT/MTS Assay (Determine IC50 values) B->C D Apoptosis Assay (Annexin V/PI Staining) C->D Based on IC50 E Cell Cycle Analysis (Propidium Iodide Staining) C->E Based on IC50 F Western Blot Analysis (Key Apoptotic & Cell Cycle Proteins) D->F G Quantify Apoptotic Population D->G E->F H Determine Cell Cycle Phase Distribution E->H I Analyze Protein Expression Levels F->I J Synthesize Data & Propose Mechanism G->J H->J I->J

          Caption: Experimental workflow for evaluating the anticancer properties of this compound.

          Protocols for Cell-Based Assays

          Cell Culture and Compound Preparation

          Causality: Consistent and sterile cell culture techniques are paramount for reproducible results. The choice of cell lines should be relevant to the research question (e.g., breast cancer: MCF-7, lung cancer: A549, liver cancer: HepG2).[10][11] The compound must be dissolved in a biocompatible solvent, typically DMSO, to create a high-concentration stock solution that can be serially diluted in culture medium.

          Protocol:

          • Cell Culture: Maintain selected cancer cell lines in their recommended culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Incubate at 37°C in a humidified atmosphere with 5% CO₂.

          • Sub-culturing: Passage cells upon reaching 80-90% confluency to maintain exponential growth.

          • Compound Stock Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Store at -20°C.

          • Working Solutions: On the day of the experiment, prepare fresh serial dilutions of the compound in the complete culture medium. Ensure the final DMSO concentration in the highest treatment dose does not exceed 0.5% to avoid solvent-induced cytotoxicity.

          Cell Viability Assay (MTT/MTS)

          Causality: This initial screening assay quantitatively assesses the compound's effect on cell proliferation and viability.[12][13] Viable cells with active metabolism convert the MTT (or MTS) reagent into a colored formazan product, the amount of which is proportional to the number of living cells. This allows for the determination of the half-maximal inhibitory concentration (IC₅₀).

          Protocol:

          • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow cells to adhere overnight.

          • Treatment: Replace the medium with 100 µL of fresh medium containing various concentrations of the compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

          • Incubation: Incubate the plate for 48-72 hours at 37°C.

          • MTT/MTS Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) or 20 µL of MTS solution to each well and incubate for 2-4 hours at 37°C.

          • Solubilization (for MTT): If using MTT, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

          • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

          • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

          Table 1: Example IC₅₀ Data for Rhodanine Derivatives

          Cell LineCompound 1 (IC₅₀ in µM)Compound 2 (IC₅₀ in µM)This compound (Hypothetical)
          MCF-77.6720.7~15
          A549>5020.4~22
          HepG25.4>50~10
          HCT116Not TestedNot Tested~18
          Note: Data for Compounds 1 and 2 are illustrative and based on published findings for similar rhodanine derivatives.[5][10]
          Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

          Causality: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be bound by fluorescently labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells.[8]

          Protocol:

          • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle control.

          • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

          • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

          • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

          • Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.

          • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

          Cell Cycle Analysis by Propidium Iodide (PI) Staining

          Causality: This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Many anticancer drugs induce cell cycle arrest at specific checkpoints, preventing cell proliferation. PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.[7]

          Protocol:

          • Cell Seeding and Treatment: Treat cells in 6-well plates as described for the apoptosis assay.

          • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

          • Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS and resuspend in a staining solution containing PI and RNase A.

          • Incubation: Incubate in the dark for 30 minutes at room temperature.

          • Flow Cytometry: Analyze the cells using a flow cytometer, measuring the fluorescence in the appropriate channel (e.g., PE or PerCP).

          • Data Analysis: Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases.

          Investigating the Molecular Mechanism: A Hypothetical Pathway

          Based on the literature for related compounds, this compound may induce apoptosis by activating the intrinsic pathway.[8] This can be investigated further by Western blot analysis of key proteins in this pathway.

          Proposed Signaling Pathway

          G cluster_0 Cellular Stress cluster_1 Mitochondrion cluster_2 Caspase Cascade Compound 3-Furan-2-ylmethyl-2-thioxo- thiazolidin-4-one Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Compound->Bax Activation Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito Bax->Mito CytC Cytochrome c release Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Casp3 Caspase-3 (Effector) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

          Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.

          Conclusion

          The protocols and strategies outlined in this document provide a robust framework for the initial preclinical evaluation of this compound. By systematically assessing its cytotoxicity, and its impact on apoptosis and the cell cycle, researchers can effectively characterize its potential as a novel anticancer agent. Subsequent studies could delve deeper into specific molecular targets, for instance, by performing kinase profiling or molecular docking studies, as suggested by research on similar rhodanine derivatives which have been shown to target tyrosine kinases or act as DNA intercalating agents.[7][12] This structured approach ensures a thorough and scientifically rigorous investigation, paving the way for further drug development efforts.

          References

          • Synthesis and activity of 4-thiazolidinone compounds with 3-methyl. (2024). Google AI Search.
          • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. (2021). Molecules. [Link]

          • Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. (2021). RSC Medicinal Chemistry. [Link]

          • 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. (2018). European Journal of Medicinal Chemistry. [Link]

          • Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. (2022). Molecules. [Link]

          • Synthesis of Novel 2-Thioxothiazolidin-4-one and Thiazolidine-2, 4-dione Derivatives as Potential Anticancer Agents. (2018). Letters in Drug Design & Discovery. [Link]

          • Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. (2019). Journal of Heterocyclic Chemistry. [Link]

          • 2-Thioxothiazolidin-4-one (Rhodanine). (2012). Synlett. [Link]

          • Design, Synthesis, Computational Investigations, and Antitumor Evaluation of N-Rhodanine Glycosides Derivatives as Potent DNA Intercalation and Topo II Inhibition against Cancer Cells. (2023). ACS Omega. [Link]

          • 4-Thiazolidinone – A biologically active scaffold. (2008). European Journal of Medicinal Chemistry. [Link]

          • Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies. (2023). Letters in Drug Design & Discovery. [Link]

          • Novel fluorinated thiazolidin-4-one derivatives: synthesis and anti-cancer potential against HepG2 and HCT116 cell lines. (2023). Australian Journal of Chemistry. [Link]

          • Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. (2022). Molecules. [Link]

          • Dose response curve of rhodanine derivatives on human cancer cell lines... (2018). ResearchGate. [Link]

          • Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. (2022). Molecules. [Link]

          • Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches. (2022). Antioxidants. [Link]

          • Synthesis and Antitumor Activity of Some Rhodanine Derivatives. (2020). Indian Journal of Heterocyclic Chemistry. [Link]

          • Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. (2021). International Journal of Molecular Sciences. [Link]

          • ANTICANCER POTENTIAL OF COMPOUNDS BEARING THIAZOLIDIN-4-ONE SCAFFOLD: COMPREHENSIVE REVIEW. (2023). Pharmacophore. [Link]

          Sources

          Application Note: High-Throughput Screening of 3-Furan-2-ylmethyl-2-thioxo-thiazolidin-4-one

          Author: BenchChem Technical Support Team. Date: February 2026

          Navigating Efficacy vs. Artifacts in Rhodanine Scaffold Screening

          Executive Summary

          The compound 3-Furan-2-ylmethyl-2-thioxo-thiazolidin-4-one represents a specific N-substituted derivative of the rhodanine class.[1] While rhodanines are historically ubiquitous in medicinal chemistry libraries due to their facile synthesis and broad biological activity (antimicrobial, antiviral, anticancer), they are frequently classified as Pan-Assay Interference Compounds (PAINS) .

          This Application Note provides a rigorous framework for screening this specific scaffold. Unlike standard screening guides, this protocol prioritizes artifact deconvolution . It is designed to empower researchers to distinguish between genuine pharmacological modulation and promiscuous activity arising from colloidal aggregation, redox cycling, or covalent modification.[1]

          Part 1: Chemical Profile & Stability[1]

          Before integrating this molecule into an HTS campaign, its physicochemical properties must be understood to prevent false negatives (precipitation) or false positives (chemical instability).

          Structural Analysis[1]
          • Core: 2-thioxo-thiazolidin-4-one (Rhodanine).[1]

          • Substituent: Furan-2-ylmethyl group at the

            
             position.[1]
            
          • Reactive Center (C5): The methylene group at position 5 is an active methylene (

            
            ).[1] It is highly nucleophilic and prone to Knoevenagel condensations with aldehydes present in buffer contaminants or metabolic byproducts.
            
          • Liability (C=S): The thioxo group is a soft electrophile, capable of reversible covalent interactions with cysteine residues and metal chelation.[1]

          Solubility & Handling

          The furan ring increases lipophilicity compared to the unsubstituted rhodanine core.[1]

          ParameterSpecificationOperational Note
          Molecular Weight ~211.26 g/mol Fragment-like chemical space.[1]
          LogP (Calc) ~1.5 - 1.9Moderate lipophilicity; generally membrane permeable.
          DMSO Solubility High (>50 mM)Protocol: Prepare 10 mM stocks in 100% DMSO. Store at -20°C under
          
          
          to prevent oxidation of the furan ring.
          Aqueous Solubility Low (<100
          
          
          M)
          Critical: In assay buffers, keep final DMSO concentration at 1-2% to prevent micro-precipitation.[1]

          Part 2: The PAINS Paradox & Interference Mechanisms[1]

          WARNING: This molecule belongs to a chemical class flagged by Baell & Holloway (2010) as PAINS.[1][2] If this compound appears as a "hit" in your screen, it is statistically more likely to be an artifact than a specific binder.[1]

          Mechanism of Interference Diagram

          The following diagram illustrates the pathways by which this rhodanine derivative generates false positives.

          PAINS_Mechanism cluster_Artifacts Interference Pathways Compound 3-Furan-2-ylmethyl- 2-thioxo-thiazolidin-4-one Agg Colloidal Aggregation (Sequesters Enzyme) Compound->Agg High Conc/Low Solubility Redox Redox Cycling (Generates H2O2) Compound->Redox Presence of DTT/TCEP Covalent Covalent Modification (Reacts with Cys/Lys) Compound->Covalent Nucleophilic Attack Light Photometric Interference (Absorbs at UV/Vis) Compound->Light Wavelength Overlap Readout False Positive Signal Agg->Readout Redox->Readout Covalent->Readout Light->Readout

          Figure 1: Mechanisms of assay interference common to N-substituted rhodanines.

          Part 3: High-Throughput Screening Protocol

          This protocol assumes a standard enzymatic inhibition assay (e.g., kinase or protease) in a 384-well format.[1]

          Reagents & Buffer Setup
          • Assay Buffer: 50 mM HEPES (pH 7.4), 0.01% Brij-35 (essential to minimize aggregation, see Part 4).

          • Reducing Agents: Avoid DTT if possible. Use TCEP (1 mM) or Glutathione.[1] Rhodanines can redox cycle in the presence of strong reducing agents like DTT, generating

            
             which inhibits enzymes non-specifically.[1]
            
          Primary Screen Workflow
          • Dispense: Add 100 nL of compound (10 mM DMSO stock) to 384-well plates using an acoustic liquid handler (e.g., Echo). Final concentration: 10

            
            M.
            
          • Enzyme Addition: Dispense 5

            
            L of enzyme solution. Incubate for 15 minutes at RT.
            
            • Note: Pre-incubation allows detection of slow-binding covalent inhibitors.

          • Substrate Addition: Dispense 5

            
            L of substrate to initiate reaction.[1]
            
          • Readout: Measure fluorescence/absorbance after defined time

            
            .
            
          Data Normalization

          Calculate % Inhibition relative to High Control (DMSO only) and Low Control (known inhibitor or no enzyme).

          
          
          

          Part 4: Critical Validation Protocols (Self-Validating System)

          If this compound is identified as a hit, you must perform the following counter-screens to validate the mechanism.

          Protocol A: Detergent Sensitivity (The Aggregation Test)

          Rhodanines often form colloidal aggregates that sequester enzymes.[1] This interaction is sensitive to non-ionic detergents.[1]

          • Setup: Run the dose-response curve (DRC) of the compound under two conditions:

            • Condition A: Standard Buffer (0.01% Brij-35).

            • Condition B: High Detergent Buffer (0.1% Triton X-100 or 0.05% Tween-20).[1]

          • Analysis:

            • If

              
               shifts significantly (> 3-fold increase) in Condition B, the compound is acting via aggregation . -> Discard .
              
            • If

              
               remains stable, the interaction is likely 1:1 binding.[1] -> Proceed .
              
          Protocol B: Thiol Reactivity (The Covalent Test)

          To check if the compound is alkylating the protein (via the thioxo or methylene group).[1]

          • Incubation: Incubate the compound (50

            
            M) with Glutathione (GSH, 500 
            
            
            
            M) or DTT in buffer for 1 hour.
          • Analysis (LC-MS): Analyze the mixture via LC-MS.

            • Result: Look for mass shifts corresponding to [M + GSH] or [M + DTT].

            • Interpretation: Adduct formation indicates the compound is a reactive electrophile .[1] While this may be acceptable for covalent drugs, it suggests promiscuity in an HTS context.[1]

          Protocol C: Redox Cycling Assay

          To rule out hydrogen peroxide generation.[1]

          • Reagents: Horseradish Peroxidase (HRP) and Phenol Red.[1]

          • Method: Incubate compound + reducing agent (DTT) + HRP + Phenol Red.

          • Readout: Measure absorbance at 610 nm.

            • Result: An increase in absorbance indicates

              
               production (Redox Cycler). -> Discard .
              

          Part 5: Decision Tree for Hit Triage

          Use this logic flow to determine if the molecule is a lead or a liability.

          Triage_Logic Start HTS Hit: 3-Furan-2-ylmethyl... Detergent Counter-Screen: + 0.1% Triton X-100 Start->Detergent Shift IC50 Shifts > 3x? Detergent->Shift Discard_Agg Artifact: Aggregator Shift->Discard_Agg Yes Redox_Test Counter-Screen: HRP/Phenol Red Shift->Redox_Test No H2O2 H2O2 Detected? Redox_Test->H2O2 Discard_Redox Artifact: Redox Cycler H2O2->Discard_Redox Yes MS_Test Counter-Screen: GSH Incubation + MS H2O2->MS_Test No Adduct Adduct Formed? MS_Test->Adduct Caution Covalent Binder (Assess Selectivity) Adduct->Caution Yes Lead Validated Hit (Reversible Binder) Adduct->Lead No

          Figure 2: Triage workflow for validating rhodanine hits.

          References

          • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays.[1][3][4][5] Journal of Medicinal Chemistry, 53(7), 2719–2740.[1] Link[1]

          • Tomasic, T., & Peterlin Masic, L. (2012). Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation.[1][4] Expert Opinion on Drug Discovery, 7(6), 549-560.[1] Link

          • Feng, B. Y., et al. (2007). A High-Throughput Screen for Aggregation-Based Inhibition in a Large Compound Library.[1][4] Journal of Medicinal Chemistry, 50(10), 2385–2390.[1][4] Link[1]

          • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS.[1][4] Journal of Medicinal Chemistry, 58(5), 2091–2113.[1] Link[1]

          Sources

          Troubleshooting & Optimization

          Technical Support Center: Improving the Bioavailability of 3-Furan-2-ylmethyl-2-thioxo-thiazolidin-4-one

          Author: BenchChem Technical Support Team. Date: February 2026

          Welcome to the technical support center for 3-Furan-2-ylmethyl-2-thioxo-thiazolidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the bioavailability of this promising heterocyclic compound. As a member of the thiazolidinone class, this molecule holds significant therapeutic potential; however, its inherent physicochemical properties may present hurdles in achieving optimal systemic exposure.[1][2][3][4][5][6] This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you in your experimental endeavors.

          Understanding the Core Challenge: Poor Bioavailability

          The primary obstacle for many promising drug candidates, including thiazolidinone derivatives, is poor aqueous solubility.[7] For a drug administered orally to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. Compounds with low solubility often exhibit low and variable bioavailability, which can compromise their therapeutic efficacy. Based on the characteristics of related compounds, this compound is anticipated to have low aqueous solubility, likely classifying it as a Biopharmaceutics Classification System (BCS) Class II compound (low solubility, high permeability).[8]

          Furthermore, the presence of a furan moiety necessitates careful consideration of its metabolic fate. Furan-containing compounds can undergo metabolic activation to form reactive intermediates, which may lead to hepatotoxicity.[9][10] Therefore, strategies to improve bioavailability must also consider the potential impact on the compound's metabolic profile and safety.

          Frequently Asked Questions (FAQs)

          Here we address some of the common questions and issues that may arise during the preclinical development of this compound.

          Q1: My compound shows poor solubility in aqueous buffers. What are my initial steps?

          A1: Poor aqueous solubility is a common starting point for many heterocyclic compounds.[7] Initial efforts should focus on thoroughly characterizing the solubility profile.

          • Solvent Screening: Determine the solubility in a range of pharmaceutically acceptable solvents and co-solvents (e.g., ethanol, propylene glycol, PEG 400). This will inform the feasibility of liquid or semi-solid formulations.

          • pH-Solubility Profile: Investigate the compound's solubility at different pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate the conditions of the gastrointestinal tract. Thiazolidinones can exhibit pH-dependent solubility.

          • LogP Determination: Experimentally determine or accurately predict the octanol-water partition coefficient (LogP). This will quantify the compound's lipophilicity and help in selecting appropriate formulation strategies. A LogP between 1 and 3 is often ideal for oral absorption. Related thiazolidinone derivatives have LogP values in this range.[11][12]

          Q2: I'm observing inconsistent results in my in vitro assays. Could this be related to solubility?

          A2: Absolutely. Inconsistent bioactivity is often a secondary consequence of poor solubility.

          • Precipitation in Assay Media: The compound may be precipitating out of your cell culture media or buffer over the course of the experiment, leading to a lower effective concentration than intended. Visually inspect your assay plates under a microscope for any signs of precipitation.

          • Stock Solution Stability: Ensure your stock solution (typically in DMSO) is stable and that the compound is not crashing out upon dilution into aqueous assay buffers. It is advisable to prepare fresh dilutions for each experiment.

          Q3: What are the main strategies to improve the oral bioavailability of this compound?

          A3: For a BCS Class II compound, the primary goal is to enhance the dissolution rate and maintain a supersaturated state in the gastrointestinal tract. The main approaches include:

          • Particle Size Reduction: Micronization or nanocrystal technology increases the surface area-to-volume ratio, thereby enhancing the dissolution rate.[13]

          • Amorphous Solid Dispersions: Dispersing the crystalline drug in a polymer matrix to create an amorphous solid dispersion can significantly improve solubility and dissolution.[14][15][16][17][18][19]

          • Lipid-Based Formulations: For lipophilic compounds, lipid-based delivery systems (e.g., self-emulsifying drug delivery systems or SEDDS) can improve absorption by presenting the drug in a solubilized form.

          • Prodrug Approach: Chemical modification of the molecule to create a more soluble prodrug that converts to the active parent drug in vivo is a powerful strategy.[20]

          Q4: Are there any specific safety concerns I should be aware of with a furan-containing compound?

          A4: Yes, the furan ring can be a structural alert for toxicity. The metabolic oxidation of the furan ring can lead to the formation of reactive metabolites, such as epoxides or cis-enedial intermediates, which can be hepatotoxic.[9][10][21][22] It is crucial to:

          • Conduct early in vitro metabolism studies: Use liver microsomes or hepatocytes to identify the major metabolites and assess the potential for reactive metabolite formation.

          • Evaluate cytotoxicity: Assess the compound's toxicity in relevant cell lines, particularly hepatocytes.

          Troubleshooting Guides & Experimental Protocols

          This section provides detailed troubleshooting guides for common experimental challenges and step-by-step protocols for key formulation strategies.

          Guide 1: Overcoming Poor Aqueous Solubility for In Vitro Assays

          Problem: The compound precipitates when diluted from a DMSO stock into aqueous assay buffer.

          Potential Cause Troubleshooting Step Rationale
          Exceeding Solubility Limit Perform a kinetic solubility assay in the specific assay buffer to determine the maximum soluble concentration.This will establish the working concentration range for your experiments.
          DMSO Concentration Keep the final DMSO concentration in the assay as low as possible (ideally <0.5%).High concentrations of DMSO can cause the compound to precipitate upon dilution.
          Use of Co-solvents Consider using a co-solvent system (e.g., a small percentage of ethanol or PEG 400 in the final dilution) if compatible with the assay.Co-solvents can increase the solubility of lipophilic compounds in aqueous media.
          Complexation with Cyclodextrins Prepare a stock solution of the compound complexed with a cyclodextrin (e.g., HP-β-CD).Cyclodextrins can encapsulate the drug molecule, increasing its apparent solubility.
          Guide 2: Development of an Amorphous Solid Dispersion

          Objective: To improve the dissolution rate and oral absorption by converting the crystalline drug into an amorphous form.

          Protocol: Solvent Evaporation Method for Solid Dispersion Preparation

          • Polymer Selection: Choose a suitable hydrophilic polymer such as polyvinylpyrrolidone (PVP K30), hydroxypropyl methylcellulose (HPMC), or a copolymer like Soluplus®.

          • Solvent System: Identify a common solvent that can dissolve both the this compound and the selected polymer. A mixture of dichloromethane and methanol is often a good starting point.

          • Preparation of the Solution:

            • Dissolve a specific ratio of the drug and polymer (e.g., 1:1, 1:2, 1:4 by weight) in the chosen solvent system with gentle stirring until a clear solution is obtained.

          • Solvent Evaporation:

            • Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).

          • Drying and Milling:

            • Dry the resulting solid film in a vacuum oven at 40°C for 24-48 hours to remove any residual solvent.

            • Gently grind the dried solid dispersion into a fine powder using a mortar and pestle.

          • Characterization:

            • Differential Scanning Calorimetry (DSC): To confirm the absence of a melting peak for the drug, indicating it is in an amorphous state.

            • Powder X-ray Diffraction (PXRD): To verify the amorphous nature of the solid dispersion (absence of sharp crystalline peaks).

            • In Vitro Dissolution Testing: Compare the dissolution rate of the solid dispersion to the pure drug in simulated gastric and intestinal fluids.

          Data Presentation: Hypothetical Dissolution Profile

          Formulation% Drug Dissolved at 30 min (pH 6.8)
          Pure Drug15%
          Solid Dispersion (1:2 Drug:PVP K30)75%
          Solid Dispersion (1:4 Drug:HPMC)85%
          Guide 3: Nanocrystal Formulation for Enhanced Bioavailability

          Objective: To increase the surface area of the drug particles, leading to a faster dissolution rate.

          Protocol: Antisolvent Precipitation Method for Nanocrystal Formation

          • Solvent and Antisolvent Selection:

            • Solvent: Choose a water-miscible organic solvent in which the drug is highly soluble (e.g., acetone, methanol).

            • Antisolvent: Use an aqueous solution (e.g., purified water) in which the drug is poorly soluble. This will often contain a stabilizer.

          • Stabilizer Selection: Select a stabilizer to prevent particle aggregation (e.g., Poloxamer 188, Tween 80, or HPMC).

          • Preparation of Solutions:

            • Prepare a concentrated solution of the drug in the chosen organic solvent.

            • Prepare a solution of the stabilizer in the antisolvent.

          • Precipitation:

            • Rapidly inject the drug solution into the vigorously stirring antisolvent solution. The sudden change in solvent polarity will cause the drug to precipitate as nanoparticles.

          • Solvent Removal and Concentration:

            • Remove the organic solvent using a rotary evaporator.

            • The resulting nanosuspension can be concentrated if necessary.

          • Characterization:

            • Particle Size and Zeta Potential: Use dynamic light scattering (DLS) to determine the mean particle size, polydispersity index (PDI), and zeta potential (an indicator of stability).

            • Morphology: Visualize the nanoparticles using scanning electron microscopy (SEM) or transmission electron microscopy (TEM).

            • In Vitro Dissolution: Assess the dissolution rate of the nanosuspension compared to the unprocessed drug.

          Visualization of Key Workflows

          Workflow for Formulation Strategy Selection

          G start Start: Poorly Soluble Compound (this compound) physchem Physicochemical Characterization (Solubility, LogP, Melting Point) start->physchem bcs Tentative BCS Classification (Likely Class II) physchem->bcs formulation_strategy Select Formulation Strategy bcs->formulation_strategy solid_dispersion Amorphous Solid Dispersion formulation_strategy->solid_dispersion High Melting Point nanocrystals Nanocrystal Formulation formulation_strategy->nanocrystals Moderate Lipophilicity lipid_based Lipid-Based Formulation formulation_strategy->lipid_based High Lipophilicity prodrug Prodrug Approach formulation_strategy->prodrug Solubility/Permeability Issues dissolution In Vitro Dissolution Testing solid_dispersion->dissolution nanocrystals->dissolution lipid_based->dissolution prodrug->dissolution permeability In Vitro Permeability Assay (e.g., Caco-2) dissolution->permeability invivo In Vivo Pharmacokinetic Studies permeability->invivo

          Caption: Decision workflow for selecting a bioavailability enhancement strategy.

          Potential Metabolic Pathway of the Furan Moiety

          G parent 3-Furan-2-ylmethyl- 2-thioxo-thiazolidin-4-one cyp450 CYP450 Oxidation parent->cyp450 reactive_intermediate Reactive Intermediate (e.g., cis-enedial) cyp450->reactive_intermediate detox Detoxification (e.g., Glutathione Conjugation) reactive_intermediate->detox adducts Covalent Adducts (Proteins, DNA) reactive_intermediate->adducts toxicity Hepatotoxicity adducts->toxicity

          Caption: Potential metabolic activation pathway of the furan ring.

          References

          • Jain, A., et al. (2021). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. Future Journal of Pharmaceutical Sciences, 7(1), 1-25. Available from: [Link]

          • The Good Scents Company. (n.d.). 2-(2-furyl) thiazolidine. Retrieved February 7, 2026, from [Link]

          • ChemBK. (n.d.). 2-Thioxo-4-thiazolidinone. Retrieved February 7, 2026, from [Link]

          • Patel, R. J., & Patel, M. P. (2012). 4-Thiazolidinone- A New Profile of Various Pharmacological Activities. Oriental Journal of Chemistry, 28(1), 19-32. Available from: [Link]

          • Cheméo. (n.d.). 4-Thiazolidinone, 3-ethyl-2-thioxo-. Retrieved February 7, 2026, from [Link]

          • Nayak, S. K., et al. (2011). 3-(2-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2897. Available from: [Link]

          • Alheety, K. A., et al. (2020). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Systematic Reviews in Pharmacy, 11(3), 512-520. Available from: [Link]

          • Nirwan, S., et al. (2019). Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. Journal of Heterocyclic Chemistry, 56(7), 1895-1914. Available from: [Link]

          • Mech, D., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. International Journal of Molecular Sciences, 22(21), 11533. Available from: [Link]

          • Vellasco, W. T., et al. (2011). Chemistry and Biological Activities of 1,3-Thiazolidin-4-ones. Current Organic Chemistry, 15(22), 3846-3873. Available from: [Link]

          • Kumar, A., et al. (2020). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Molecules, 25(6), 1369. Available from: [Link]

          • Verma, A., & Saraf, S. K. (2008). 4-Thiazolidinone--a biologically active scaffold. European Journal of Medicinal Chemistry, 43(5), 897-905. Available from: [Link]

          • Al-Obaidi, A. M., et al. (2018). Synthesis of Novel 2-Thioxothiazolidin-4-one and Thiazolidine-2, 4-dione Derivatives as Potential Anticancer Agents. Journal of Pharmaceutical Sciences and Research, 10(9), 2244-2252. Available from: [Link]

          • Kim, J. S., & Park, J. H. (2019). Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs. Pharmaceutics, 11(1), 25. Available from: [Link]

          • Fülöp, V., et al. (2021). Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. Pharmaceutics, 13(9), 1344. Available from: [Link]

          • Li, J., et al. (2005). Determination of in vitro permeability of drug candidates through a caco-2 cell monolayer by liquid chromatography/tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 39(1-2), 269-276. Available from: [Link]

          • Sharma, P., et al. (2022). Recent Developments in Nanocatalyzed Green Synthetic Protocols of Biologically Potent Diverse O-Heterocycles—A Review. Catalysts, 12(6), 669. Available from: [Link]

          • Tian, M., et al. (2022). Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. Drug Metabolism and Disposition, 50(5), 655-670. Available from: [Link]

          • Abdulmalik, O., et al. (2021). Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde. Molecules, 26(16), 4872. Available from: [Link]

          • Kumar, S., & Singh, S. (2013). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library, 5(4), 110-118. Available from: [Link]

          • Nuvisan. (n.d.). Advanced drug permeability & transporter assays. Retrieved February 7, 2026, from [Link]

          • Peterson, L. A. (2013). Identification of Furan Metabolites Derived from Cysteine−cis-2-Butene-1,4-dial−Lysine Cross-Links. Chemical Research in Toxicology, 26(6), 930-942. Available from: [Link]

          • Jangir, N., et al. (2022). Nanocatalysts: applications for the synthesis of N-containing five-membered heterocycles. RSC Advances, 12(31), 20021-20049. Available from: [Link]

          • Al-Ostath, A. I., et al. (2023). Clinically approved drugs containing furan ring. ResearchGate. Available from: [Link]

          • Creative Bioarray. (n.d.). In Vitro Permeability Assay. Retrieved February 7, 2026, from [Link]

          • Ghorbani-Choghamarani, A., & Norouzi, M. (2021). Recent Advances in Metal Nanoparticles for the Synthesis of N-Containing Heterocyclic Compounds. Catalysis Letters, 151(4), 897-920. Available from: [Link]

          • Vasconcelos, T., et al. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science, 2(10), 125-132. Available from: [Link]

          • Sharma, D., et al. (2025). advanced approaches to improve solubility of bcs class ii drugs. TANZ JOURNAL, 20(5). Available from: [Link]

          • Alheety, K. A., et al. (2020). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Systematic Reviews in Pharmacy, 11(3). Available from: [Link]

          • Al-Mokhtar, M. A., et al. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 39(5), 1195-1203. Available from: [Link]

          • Ferreira, C. A., et al. (2018). Cell-based in vitro models for predicting drug permeability. Journal of Pharmaceutical Sciences, 107(1), 49-59. Available from: [Link]

          • Kumar, A., et al. (2020). Solid Dispersion: Solubility Enhancement Technique of Poorly Water Soluble Drug. Journal of Drug Delivery and Therapeutics, 10(1), 123-128. Available from: [Link]

          • Kumar, A., et al. (2024). Nanoparticles: A Method for New Drug Delivery. International Journal of Innovative Research in Technology, 11(1), 1283-1288. Available from: [Link]

          • Patel, J. R., & Patel, L. D. (2022). Formulation and Evaluation of Solid Dispersion of Poorly Soluble Drugs. Asian Journal of Pharmacy and Technology, 12(4), 309-315. Available from: [Link]

          • D'Mello, S., et al. (2023). Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles' Physicochemical Properties on Responses in Biological Systems. International Journal of Molecular Sciences, 24(7), 6117. Available from: [Link]

          • Volpe, D. A. (2020). Advances in cell-based permeability assays to screen drugs for intestinal absorption. Expert Opinion on Drug Discovery, 15(7), 817-827. Available from: [Link]

          • Kedderis, G. L., et al. (2014). Comparative Metabolism of Furan in Rodent and Human Cryopreserved Hepatocytes. Drug Metabolism and Disposition, 42(7), 1132-1136. Available from: [Link]

          • Singh, A., et al. (2023). Solubility Enhancement of BCS Class 2 Drugs by Solid Dispersion Technique. Research Journal of Pharmaceutical Dosage Forms and Technology, 15(3), 209-215. Available from: [Link]

          Sources

          Technical Support Center: Optimizing Furan-Thiazolidinone Synthesis

          Author: BenchChem Technical Support Team. Date: February 2026

          Welcome to the technical support center for the synthesis of furan-thiazolidinone derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic scaffold. Furan-thiazolidinones are key pharmacophores in numerous drug discovery programs, valued for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2]

          This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common synthetic challenges and optimize your reaction conditions for higher yields, purity, and efficiency.

          Troubleshooting Guide: Common Experimental Issues

          This section addresses specific problems you may encounter during the synthesis of furan-thiazolidinone compounds, which are typically formed via a multi-component reaction involving a furan aldehyde, an amine, and a mercaptoacetic acid derivative, or through a Knoevenagel condensation of a pre-formed thiazolidinone with a furan aldehyde.

          Problem 1: Low or No Product Yield

          Q: My reaction is showing very low conversion to the desired furan-thiazolidinone product. What are the likely causes and how can I fix this?

          A: Low or no yield is one of the most common issues and can stem from several factors. Systematically investigating the following areas is the best approach.

          • Catalyst Inactivity or Inappropriate Choice: The catalyst is crucial for both the initial imine formation (if starting from aldehyde and amine) and the subsequent cyclization or condensation.[3]

            • Causality: Basic catalysts like piperidine or triethylamine facilitate the Knoevenagel condensation by deprotonating the active methylene group of the thiazolidinone.[1] Acidic catalysts like glacial acetic acid can promote the formation of the initial Schiff base (imine) from the aldehyde and amine.[4] The choice depends on your specific reaction pathway. Using the wrong type or an insufficient amount can stall the reaction.

            • Troubleshooting Steps:

              • Verify Catalyst: Ensure you are using the correct catalyst for your chosen methodology. For Knoevenagel condensations, bases are standard. For three-component reactions, a small amount of acid is often beneficial.[4]

              • Increase Catalyst Loading: If using a base like piperidine or triethylamine, try increasing the loading incrementally (e.g., from 0.1 eq to 0.3 eq).

              • Consider Alternative Catalysts: Some reactions benefit from different catalysts. Ionic liquids and heterogeneous catalysts have been shown to significantly reduce reaction times and improve yields.[3][5]

          • Sub-Optimal Temperature: Temperature plays a critical role in reaction kinetics.

            • Causality: Many furan-thiazolidinone syntheses require heat (refluxing conditions) to overcome the activation energy barrier, especially for the dehydration steps involved in imine formation and cyclization.[6][7] However, excessive heat can lead to decomposition.

            • Troubleshooting Steps:

              • Increase Temperature: If your reaction is running at room temperature, gradually increase the heat and monitor progress by Thin Layer Chromatography (TLC). Refluxing in a solvent like ethanol or toluene is common.[3][6]

              • Check for Decomposition: If you observe darkening of the reaction mixture or the appearance of multiple new spots on TLC at higher temperatures, you may be causing decomposition of your starting materials or product. In this case, a lower temperature with a longer reaction time may be necessary.

          • Poor Solvent Choice: The solvent affects reactant solubility and can influence the reaction mechanism.

            • Causality: All reactants must be sufficiently soluble for the reaction to proceed efficiently. The polarity of the solvent can also affect the stability of intermediates. Non-polar solvents can be effective, while polar protic solvents like ethanol are also commonly used and can participate in proton transfer steps.[3]

            • Troubleshooting Steps:

              • Assess Solubility: Ensure your starting materials are soluble in the chosen solvent at the reaction temperature.

              • Solvent Screening: If solubility is an issue, or the reaction is still slow, consider screening other common solvents. A table of recommendations is provided below.

          Problem 2: Formation of Undesired Side Products

          Q: My TLC and LC-MS analysis show multiple spots/peaks besides my desired product. What are these impurities and how can I prevent them?

          A: Side product formation is often related to the reactivity of the starting materials and intermediates.

          • Self-Condensation of Furan Aldehyde: Furan aldehydes can be susceptible to self-condensation or polymerization, especially under harsh acidic or basic conditions.

            • Causality: The electron-rich furan ring can be sensitive to strong acids.[8] Aldehydes can also undergo aldol-type reactions with themselves.

            • Troubleshooting Steps:

              • Control Order of Addition: Try adding the furan aldehyde slowly to the mixture of the amine and thiazolidinone (or mercaptoacetic acid) to ensure it reacts preferentially with the intended partner.

              • Moderate Reaction Conditions: Avoid excessively high temperatures or highly concentrated catalysts. Use the minimum effective amount of catalyst.

          • Hydrolysis of Intermediates: The imine intermediate formed in a three-component reaction can be susceptible to hydrolysis back to the aldehyde and amine, especially if excess water is present.

            • Causality: Imine formation is a reversible equilibrium reaction that produces water.[3] According to Le Chatelier's principle, removing water drives the reaction forward.

            • Troubleshooting Steps:

              • Use a Dean-Stark Trap: When using a solvent like toluene, a Dean-Stark apparatus is highly effective at removing water azeotropically, driving the reaction to completion.

              • Use Dry Solvents: Ensure your solvents are anhydrous, especially for moisture-sensitive variations of the synthesis.

          Problem 3: Difficult Product Isolation and Purification

          Q: The crude product is an oil or is difficult to purify by column chromatography. What can I do?

          A: Purification challenges often arise from residual starting materials, side products, or the physical properties of the product itself.

          • Product Crystallization:

            • Causality: Many furan-thiazolidinone derivatives are crystalline solids. Inducing crystallization is often the easiest way to achieve high purity.

            • Troubleshooting Steps:

              • Solvent Trituration: After concentrating the reaction mixture, try adding a solvent in which your product is poorly soluble but the impurities are soluble (e.g., hexane, diethyl ether). Stir or sonicate the mixture to wash away impurities and encourage your product to precipitate.

              • Recrystallization: If you obtain a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can significantly improve purity.[4]

          • Chromatography Optimization:

            • Causality: If the polarity of your product is very similar to that of a major impurity, separation by column chromatography can be difficult.

            • Troubleshooting Steps:

              • TLC Analysis: Systematically screen different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) with TLC to find a system that provides the best separation (largest ΔRf) between your product and the impurities.

              • Adjust Polarity: Start with a low-polarity mobile phase and gradually increase the polarity during the column run (gradient elution). This can help separate compounds that are close in Rf value.

          Frequently Asked Questions (FAQs)

          Q1: What is the general mechanism for the synthesis of furan-thiazolidinones?

          A: The most common route is a one-pot, three-component reaction. The mechanism involves two key stages: (1) The furan aldehyde and amine condense to form a Schiff base (imine). (2) The thiol group of mercaptoacetic acid then performs a nucleophilic attack on the imine carbon, followed by an intramolecular cyclization and dehydration to form the thiazolidinone ring.[3][9]

          Furan-Thiazolidinone Synthesis Mechanism Reactants Furan Aldehyde + Amine + Mercaptoacetic Acid Imine Schiff Base (Imine) Intermediate Reactants->Imine Condensation (-H2O) Adduct Thiol Adduct Imine->Adduct Nucleophilic Attack Product Furan-Thiazolidinone Adduct->Product Intramolecular Cyclization (-H2O) Troubleshooting Workflow Start Low Yield Observed CheckPurity 1. Verify Reactant Purity (NMR, Titration) Start->CheckPurity CheckTemp 2. Is Reaction Temperature Sufficient? CheckPurity->CheckTemp IncreaseTemp Increase Temperature (e.g., to Reflux) CheckTemp->IncreaseTemp No CheckCatalyst 3. Is Catalyst Correct and Active? CheckTemp->CheckCatalyst Yes IncreaseTemp->CheckCatalyst ChangeCatalyst Screen Alternative Catalysts (See Table 1) CheckCatalyst->ChangeCatalyst No / Unsure CheckSolvent 4. Are Reactants Soluble? CheckCatalyst->CheckSolvent Yes ChangeCatalyst->CheckSolvent ChangeSolvent Screen Alternative Solvents (e.g., Ethanol, Toluene, DMF) CheckSolvent->ChangeSolvent No Success Yield Improved CheckSolvent->Success Yes ChangeSolvent->Success

          Sources

          Overcoming resistance with "3-Furan-2-ylmethyl-2-thioxo-thiazolidin-4-one" derivatives

          Author: BenchChem Technical Support Team. Date: February 2026

          Topic: Overcoming Resistance & Assay Interference

          Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Specialist Subject: 3-Furan-2-ylmethyl-2-thioxo-thiazolidin-4-one Derivatives

          Executive Summary

          You are likely working with this scaffold because of its reported potential to reverse multidrug resistance (MDR) in bacteria (S. aureus, P. aeruginosa) or cancer cell lines. Specifically, these derivatives are often investigated as Efflux Pump Inhibitors (EPIs) or Biofilm Inhibitors .

          CRITICAL WARNING: The 2-thioxo-thiazolidin-4-one (Rhodanine) core is classified as a PAINS (Pan-Assay Interference Compound) scaffold.[1][2] Without rigorous validation, "activity" in your data may be an artifact of colloidal aggregation, photometric interference, or non-specific protein binding.

          This guide provides the protocols to synthesize these compounds correctly, validate that their activity is genuine, and apply them in resistance-reversal assays.

          Module 1: Synthesis & Stability Troubleshooting

          The Challenge: Users often report low yields or "decomposition" during the Knoevenagel condensation step. The exocyclic double bond at C5 is reactive and prone to hydrolysis if workup conditions are too harsh.

          Standardized Synthesis Protocol

          Target: 5-arylidene derivatives of 3-(furan-2-ylmethyl)-2-thioxothiazolidin-4-one.

          • N-Alkylation (Core Formation):

            • React carbon disulfide and ethyl chloroacetate with furan-2-ylmethanamine.

            • Critical Control: Keep temperature < 10°C during CS₂ addition to prevent dithiocarbamate decomposition.

          • Knoevenagel Condensation (Functionalization):

            • React the core with the appropriate aldehyde (e.g., substituted benzaldehyde).

            • Catalyst: Use anhydrous Sodium Acetate (NaOAc) in Glacial Acetic Acid.[3] Avoid strong bases like piperidine if the product shows instability.

            • Conditions: Reflux for 3–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

          Troubleshooting Table: Synthesis Anomalies
          SymptomProbable CauseCorrective Action
          Product is "oily" or sticky Incomplete condensation or residual solvent (DMF/Acetic Acid).Precipitate by pouring the reaction mixture into ice-cold water . Sonicate for 10 mins to induce crystallization. Recrystallize from Ethanol.
          NMR shows missing alkene proton Michael addition of solvent or hydrolysis of the C5=C bond.Ensure solvents are anhydrous . Avoid nucleophilic solvents (methanol) during the reaction. Store product in dark, dry conditions.
          Multiple spots on TLC Isomerization (Z/E isomers) or degradation.Rhodanine derivatives exist as Z/E isomers. The Z-isomer is thermodynamically stable. Recrystallization usually isolates the Z-form.
          Visual Workflow: Synthesis Logic

          SynthesisWorkflow Reactants Furan-2-ylmethanamine + CS2 + Ethyl Chloroacetate Core Core Scaffold: 3-(furan-2-ylmethyl)-rhodanine Reactants->Core Cyclization Condensation Knoevenagel Condensation (NaOAc / AcOH, Reflux) Core->Condensation Aldehyde Ar-CHO (Aldehyde) Aldehyde->Condensation Product Active Derivative (5-arylidene-rhodanine) Condensation->Product Major Pathway (Z-isomer) Impurity Hydrolysis/Michael Adducts (Inactive) Condensation->Impurity Moisture/Nucleophiles

          Figure 1: Step-wise synthesis pathway highlighting the critical condensation step where functional diversity is introduced.

          Module 2: The PAINS Filter (Validation)

          The Challenge: You observe potent IC50 values, but the compound fails in animal models or shows "promiscuous" activity against unrelated targets. The Diagnosis: Rhodanines often form colloidal aggregates that sequester enzymes, or they absorb light at 300–450nm, interfering with colorimetric readouts (e.g., MTT assays).

          Validation Protocol: Is it Real?

          Step 1: The Detergent Test (Critical)

          • Theory: Colloidal aggregates are disrupted by non-ionic detergents. If your IC50 shifts significantly upon adding detergent, your compound is an aggregator (artifact).

          • Protocol:

            • Run your standard enzymatic or inhibition assay.

            • Run a parallel arm adding 0.01% or 0.1% Triton X-100 (freshly prepared) to the buffer.

            • Result Interpretation:

              • Activity Retained: Likely a true inhibitor.

              • Activity Lost: False positive (Aggregator).

          Step 2: Photometric Correction

          • Issue: Furan-rhodanines are yellow/orange. They absorb in the range used for OD600 (bacterial growth) or MTS/MTT endpoints.

          • Protocol: Always include a "Compound Only" blank (Media + Compound, no cells) at every concentration tested. Subtract this value from your experimental wells.

          Module 3: Overcoming Biological Resistance

          The Context: These derivatives rarely work well as standalone antibiotics. Their power lies in synergy —disabling the resistance mechanisms (Efflux Pumps) so that a standard antibiotic (e.g., Ciprofloxacin) can work again.

          Protocol: Checkerboard Synergy Assay

          Objective: Determine if the derivative lowers the MIC (Minimum Inhibitory Concentration) of a partner antibiotic.

          • Setup: Use a 96-well plate.

            • X-axis: Serial dilution of Antibiotic (e.g., Ciprofloxacin).

            • Y-axis: Serial dilution of Rhodanine Derivative.

          • Inoculum: Add bacterial suspension (e.g., MRSA or P. aeruginosa) adjusted to

            
             CFU/mL.
            
          • Incubation: 18–24h at 37°C.

          • Calculation: Calculate the FICI (Fractional Inhibitory Concentration Index) :

            
            
            
            • Interpretation:

              • FICI ≤ 0.5: Synergistic (The derivative successfully reversed resistance).[4]

              • 0.5 < FICI ≤ 4.0: Indifferent.

              • FICI > 4.0: Antagonistic.

          Protocol: Ethidium Bromide (EtBr) Accumulation Assay

          Objective: Prove the compound is blocking the Efflux Pump.[5][6]

          • Load bacteria with EtBr (a substrate for efflux pumps).

          • Add the Rhodanine derivative.

          • Measure Fluorescence (Ex: 530nm, Em: 600nm) over 60 minutes.

          • Result: If the pump is inhibited, EtBr accumulates inside the cell, causing increased fluorescence compared to the control.

          Visual Workflow: Mechanism of Action (Reversal)

          Mechanism Antibiotic Antibiotic (Substrate) Cell Bacterial Cell Antibiotic->Cell Influx Rhodanine Furan-Rhodanine (Inhibitor) Rhodanine->Antibiotic Accumulation (Cell Death) Pump Efflux Pump (e.g., NorA/MexAB) Rhodanine->Pump Allosteric Inhibition Pump->Antibiotic Extrusion (Resistance) Cell->Pump Substrate Binding

          Figure 2: The derivative (Green) binds the efflux pump, preventing the extrusion of the antibiotic (Red), leading to intracellular accumulation and cell death.

          Frequently Asked Questions (FAQ)

          Q1: My compound precipitates in the MIC assay media. What do I do?

          • A: Rhodanine derivatives are highly hydrophobic.

            • Ensure your stock is in 100% DMSO.

            • Keep the final DMSO concentration in the assay < 2.5% (bacteria tolerate this; mammalian cells may not).

            • If precipitation persists, this compound is not suitable for aqueous bioassays. Do not trust data derived from a precipitate.

          Q2: Can I use these compounds for in vivo studies?

          • A: Proceed with extreme caution. Rhodanines have short half-lives due to hydrolysis in plasma (opening of the thiazolidinone ring). You must perform a Plasma Stability Assay (incubation in mouse plasma at 37°C for 4h) before planning any animal study.

          Q3: Why does the color of the medium change when I add the compound?

          • A: These compounds are pH indicators. They may shift color in acidic environments (like bacterial culture supernatants). This confirms the need for "Compound Only" blanks in optical density readings.

          References
          • Tomasic, T. et al. (2010). Rhodanine derivatives as inhibitors of MurD ligase.

            • Relevance: Establishes the mechanism of action on bacterial cell wall synthesis.
          • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays.

            • Relevance: The authoritative source on why Rhodanines require strict valid
          • Tewes, B. et al. (2010). Rhodanine derivatives as novel inhibitors of the bacterial RNA polymerase.[7]

            • Relevance: Discusses alternative targets and synthesis optimiz
          • Opperman, T. J. et al. (2014). Polysubstituted Dehydrophenylalanines as Broad-Spectrum Efflux Pump Inhibitors.

            • Relevance: Provides the methodology for Ethidium Bromide accumulation and synergy assays in the context of efflux pumps.
          • Lushchak, V. I. et al. (2020). Rhodanine derivatives as promising antimicrobial agents: a review.

            • Relevance: Comprehensive review of the antimicrobial spectrum of this specific scaffold.[7][8][9]

          Sources

          Technical Support Center: Scaling Up the Synthesis of 3-Furan-2-ylmethyl-2-thioxo-thiazolidin-4-one

          Author: BenchChem Technical Support Team. Date: February 2026

          Welcome to the technical support center for the synthesis of 3-Furan-2-ylmethyl-2-thioxo-thiazolidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the scalable synthesis of this rhodanine derivative. Our goal is to equip you with the necessary knowledge to move from bench-scale experiments to larger-scale production with confidence.

          I. Overview of the Synthesis

          The synthesis of this compound is most efficiently achieved through a one-pot, three-component reaction. This approach offers significant advantages in terms of operational simplicity, reduced waste, and improved time efficiency, making it well-suited for scale-up.[1][2] The core reaction involves the condensation of furfurylamine, carbon disulfide, and an ester of chloroacetic acid (e.g., ethyl chloroacetate).

          The reaction proceeds through two key stages within a single pot:

          • In situ formation of a dithiocarbamate: Furfurylamine, a primary amine, acts as a nucleophile and attacks the electrophilic carbon of carbon disulfide to form a dithiocarbamate salt intermediate.[3][4] The presence of a base is crucial to facilitate this step.[3]

          • Cyclization: The dithiocarbamate then undergoes a nucleophilic substitution reaction with the chloroacetic acid ester, followed by an intramolecular cyclization to form the 2-thioxo-thiazolidin-4-one ring system.

          Synthesis_Overview reagents Furfurylamine + Carbon Disulfide + Ethyl Chloroacetate intermediate In situ Dithiocarbamate Formation reagents->intermediate Base-mediated addition cyclization Cyclization intermediate->cyclization Nucleophilic substitution & intramolecular condensation product This compound cyclization->product

          Caption: One-pot synthesis workflow for this compound.

          II. Detailed Experimental Protocol (Bench Scale)

          This protocol is a starting point for a bench-scale synthesis and will require optimization for your specific equipment and desired scale.

          Reagents and Materials:

          Reagent/MaterialMolecular WeightMoles (for 1 eq)Mass/Volume (for 1 eq)
          Furfurylamine97.12 g/mol 0.1 mol9.71 g (9.8 mL)
          Carbon Disulfide76.13 g/mol 0.1 mol7.61 g (6.0 mL)
          Ethyl Chloroacetate122.55 g/mol 0.1 mol12.26 g (10.2 mL)
          Triethylamine101.19 g/mol 0.2 mol20.24 g (27.8 mL)
          Ethanol (anhydrous)--200 mL

          Procedure:

          • Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet, add furfurylamine (9.71 g, 0.1 mol) and anhydrous ethanol (100 mL).

          • Dithiocarbamate Formation: Cool the mixture to 0-5 °C using an ice bath. Slowly add carbon disulfide (7.61 g, 0.1 mol) dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C. After the addition is complete, add triethylamine (20.24 g, 0.2 mol) dropwise, maintaining the low temperature. Stir the reaction mixture at 0-5 °C for an additional 1 hour.

          • Cyclization: To the same flask, add a solution of ethyl chloroacetate (12.26 g, 0.1 mol) in anhydrous ethanol (100 mL) dropwise over 30 minutes. After the addition, remove the ice bath and allow the reaction to warm to room temperature.

          • Reaction Completion: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

          • Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

          • Isolation: To the residue, add 200 mL of cold water and stir for 30 minutes. The crude product should precipitate. Collect the solid by vacuum filtration and wash with cold water (3 x 50 mL).

          • Purification: The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to yield this compound as a solid.

          III. Troubleshooting Guide for Scale-Up

          Scaling up this synthesis can present several challenges. This section addresses potential issues in a question-and-answer format.

          Q1: My yield has significantly dropped upon scaling up the reaction. What are the likely causes and how can I mitigate this?

          A1: A decrease in yield during scale-up is a common issue and can be attributed to several factors:

          • Inefficient Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, making it difficult to maintain uniform temperature control.

            • Causality: The initial dithiocarbamate formation is exothermic.[1] If the heat is not dissipated efficiently, localized overheating can lead to the decomposition of the dithiocarbamate intermediate.

            • Solution:

              • Use a reactor with a jacketed cooling system for better temperature regulation.

              • Employ a more gradual addition rate of reagents, especially carbon disulfide.

              • Consider using a more dilute solution to better manage the exotherm.

          • Poor Mixing: Inadequate agitation in a larger reactor can lead to localized high concentrations of reactants, promoting side reactions.

            • Causality: Efficient mixing is crucial for the homogeneous formation of the dithiocarbamate and its subsequent reaction with ethyl chloroacetate.

            • Solution:

              • Use an overhead mechanical stirrer instead of a magnetic stir bar.

              • Ensure the impeller design and stirring speed are optimized for the reactor geometry to achieve good mixing.

          • Incomplete Reaction: The reaction may not go to completion at a larger scale within the same timeframe as the bench-scale experiment.

            • Causality: Mass transfer limitations can slow down the reaction rate.

            • Solution:

              • Increase the reaction time and monitor the progress closely using in-process controls like HPLC or TLC.

              • Consider a slight increase in the reflux temperature if the solvent system allows, but be cautious of potential degradation.

          Q2: I am observing the formation of a significant amount of a dark, tar-like byproduct. What is it and how can I prevent it?

          A2: The formation of dark, insoluble byproducts is often related to the stability of the dithiocarbamate intermediate and side reactions of carbon disulfide.

          • Potential Side Reaction: Dithiocarbamates can be unstable, especially at elevated temperatures or in the presence of impurities, leading to decomposition and polymerization.[5] Carbon disulfide can also react with the amine to form thioureas, which can further react to form complex byproducts.

          • Prevention Strategies:

            • Strict Temperature Control: As mentioned above, maintain a low temperature (0-5 °C) during the formation of the dithiocarbamate.

            • Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent oxidative side reactions.

            • Purity of Reagents: Ensure that the furfurylamine and solvents are of high purity and free from water, as this can affect the stability of the intermediates.

            • Order of Addition: The order of addition is critical. Always form the dithiocarbamate first before adding the ethyl chloroacetate.

          Q3: The purification of my product by recrystallization is proving difficult at a larger scale, resulting in low recovery and poor purity. What are my options?

          A3: Recrystallization can be challenging to scale up. Here are some troubleshooting tips and alternative purification strategies:

          • Optimizing Recrystallization:

            • Solvent Screening: Experiment with different solvent systems. A mixture of solvents (e.g., ethanol/water, isopropanol/water, or toluene/heptane) might provide better selectivity for crystallizing the desired product while leaving impurities in the mother liquor.

            • Cooling Profile: Control the cooling rate. A slow, controlled cooling profile often leads to larger, purer crystals. Crash-cooling should be avoided as it can trap impurities.[6]

            • Seeding: Use a small amount of pure product to seed the supersaturated solution to induce crystallization and control crystal size.

          • Alternative Purification Methods:

            • Slurry Washing: If the impurities are primarily on the crystal surface, a slurry wash with a solvent in which the product has low solubility can be effective.[7]

            • Column Chromatography: While less ideal for very large scales due to solvent consumption, flash chromatography with silica gel can be an effective method for purifying batches up to a few kilograms.[8]

            • Precipitation/Anti-solvent Crystallization: Dissolve the crude product in a good solvent and then add an anti-solvent in which the product is insoluble to induce precipitation. This can sometimes be more effective than cooling crystallization for certain compounds.

          Troubleshooting_ScaleUp cluster_yield Low Yield cluster_purity Low Purity cluster_solutions Solutions Y1 Poor Heat Transfer S1 Improve Reactor Temperature Control Y1->S1 Y2 Inefficient Mixing S2 Optimize Agitation Y2->S2 Y3 Incomplete Reaction S3 Increase Reaction Time & Monitor Progress Y3->S3 P1 Byproduct Formation S4 Strict Temperature Control during Intermediate Formation P1->S4 P2 Ineffective Purification S5 Optimize Recrystallization or Use Alternative Methods P2->S5

          Caption: Troubleshooting decision tree for scaling up the synthesis.

          IV. Frequently Asked Questions (FAQs)

          Q1: What are the critical safety precautions I should take when handling the reagents for this synthesis?

          A1: Safety is paramount. The following precautions are essential:

          • Carbon Disulfide: This is a highly flammable, volatile, and toxic liquid.[9][10]

            • Work in a well-ventilated fume hood at all times.

            • Keep away from all sources of ignition, including sparks and hot surfaces.[9]

            • Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[9]

            • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile is not recommended; use neoprene or butyl rubber), safety goggles, and a lab coat.

          • Furfurylamine: This is a corrosive and flammable liquid. Avoid contact with skin and eyes, and prevent inhalation of vapors.

          • Ethyl Chloroacetate: This is a lachrymator and is toxic. Handle with care in a fume hood and avoid skin contact.

          • Triethylamine: This is a flammable and corrosive base with a strong odor. Handle in a fume hood.

          Q2: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?

          A2: A combination of chromatographic and spectroscopic techniques is recommended:

          • Reaction Monitoring:

            • Thin Layer Chromatography (TLC): A quick and effective way to monitor the disappearance of starting materials and the appearance of the product. A typical mobile phase would be a mixture of hexane and ethyl acetate.

            • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis of reaction progress and purity assessment. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of formic or phosphoric acid) is a good starting point.[11]

          • Product Characterization:

            • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product.

            • Mass Spectrometry (MS): To confirm the molecular weight of the product.

            • Infrared (IR) Spectroscopy: To identify key functional groups, such as the carbonyl (C=O) and thiocarbonyl (C=S) stretches.

            • Melting Point: To assess the purity of the final product.

          Q3: Can I use other bases besides triethylamine?

          A3: Yes, other bases can be used, but they may require optimization.

          • Inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) can be used, often in a solvent like DMF or acetone.[12] These can be advantageous in terms of cost and ease of removal during work-up. However, their solubility in ethanol is limited, which may affect the reaction rate.

          • Diisopropylethylamine (DIPEA) is another organic base that can be effective.[12]

          The choice of base can influence the reaction kinetics and the impurity profile, so it is important to perform small-scale trials before implementing a change on a larger scale.

          Q4: Is it possible to perform this reaction under solvent-free conditions?

          A4: While some three-component syntheses of thiazolidin-4-ones have been reported under solvent-free conditions, it may not be ideal for this specific reaction on a large scale.[8] The initial reaction between furfurylamine and carbon disulfide is highly exothermic, and the absence of a solvent would make temperature control very difficult, increasing the risk of byproduct formation and creating a safety hazard. A solvent helps to dissipate the heat of reaction and maintain a homogeneous mixture.

          V. References

          • Chebanov, V. A., Sakhno, Y. I., Saraev, V. E., Muravyova, E. A., Andrushchenko, A. Y., & Desenko, S. M. (n.d.). Multi-component Heterocyclizations: Control of Chemo- and Regioselectivity. IntechOpen.

          • Shahwar, D., et al. (n.d.). 3-(3-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one. National Center for Biotechnology Information.

          • Prasad, D. J., et al. (2019). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. PMC.

          • (n.d.). One-pot, microwave-assisted copper(i)-catalysed dithiocarbamation: facile introduction of dithiocarbamate on imidazopyridines. Green Chemistry (RSC Publishing).

          • (n.d.). Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. PMC.

          • Liang, Y., et al. (2020). A Concise Approach to N-Substituted Rhodanines through a Base-Assisted One-Pot Coupling and Cyclization Process. PMC.

          • (n.d.). Rhodanine‐Furan Bis‐Heterocyclic Frameworks Synthesis via Green One‐Pot Sequential Six‐Component Reactions: A Synthetic and Computational Study. ResearchGate.

          • Baharfar, R., & Porahmad, N. (n.d.). One-Pot Synthesis of Novel Rhodanine Based Ketenimines Via Multicomponent Reactions. ResearchGate.

          • (n.d.). rhodanine. Organic Syntheses Procedure.

          • (n.d.). An efficient and green procedure for synthesis of rhodanine derivatives by aldol-thia-Michael protocol using aqueous diethylamine medium. RSC Publishing.

          • (n.d.). The Crystal Structures of Three Rhodanine-3-Carboxylic Acids. ResearchGate.

          • (n.d.). Synthesis of rhodanines via MCR of CS2, primary amine, and dialkyl acetylenedicarboxylates. ResearchGate.

          • (2012). Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate? ResearchGate.

          • (n.d.). ICSC 0022 - CARBON DISULFIDE.

          • (n.d.). Synthesis, Crystal Structures, Lipophilic Properties and Antimicrobial Activity of 5-Pyridylmethylidene-3-rhodanine-carboxyalkyl Acids Derivatives. MDPI.

          • (n.d.). Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications. PMC.

          • (n.d.). Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. PMC - NIH.

          • (n.d.). Synthesis and activity of 4-thiazolidinone compounds with 3-methyl.

          • (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. PMC.

          • (n.d.). Crystallization and Purification. ResearchGate.

          • (n.d.). Multicomponent reactions for the synthesis of heterocycles. PubMed - NIH.

          • (n.d.). Purification and crystallization of riboflavin. Google Patents.

          • (n.d.). Synthetic routes to rhodanine scaffolds. ResearchGate.

          • (2018). 4-Thiazolidinone, 3-methyl-2-thioxo. SIELC Technologies.

          • (n.d.). Reactions of Carbon Disulfide with N-Nucleophiles. ResearchGate.

          • (n.d.). One-Pot Multicomponent Reactions: A Versatile Approach for Heterocyclic Compound Synthesis. JournalsPub.

          • (n.d.). Carbon Disulphide CAS No 75-15-0 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.

          • (n.d.). Reaction between Ethylamine (C2H5NH2) and Carbon Disulfide (CS2). Filo.

          • (n.d.). Synthesis, Characterization, Antiglycation Evaluation, Molecular Docking, and ADMET Studies of 4‑Thiazolidinone Derivatives. Semantic Scholar.

          • (n.d.). Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. PMC.

          Sources

          Technical Support Center: 3-Furan-2-ylmethyl-2-thioxo-thiazolidin-4-one Stability Guide

          Author: BenchChem Technical Support Team. Date: February 2026

          Subject: Troubleshooting Degradation & Assay Interference for Furan-Rhodanine Scaffolds Case ID: FR-RHOD-001 Status: Active Support Tier: Level 3 (Senior Application Scientist)

          Executive Summary

          You are likely investigating 3-Furan-2-ylmethyl-2-thioxo-thiazolidin-4-one as a hit in a high-throughput screen (HTS) or as a synthetic intermediate. While the rhodanine core is a privileged scaffold in medicinal chemistry, it is frequently flagged as a PAINS (Pan-Assay Interference Compounds) motif due to specific chemical instabilities.

          This molecule possesses three distinct "points of failure" that researchers must control:

          • The Rhodanine Ring (pH Sensitivity): Susceptible to base-catalyzed hydrolysis (ring opening).

          • The Furan Moiety (Photo-oxidation): Highly sensitive to singlet oxygen (

            
            ) and acid-catalyzed polymerization.
            
          • The C5-Methylene Group (Chemical Reactivity): An active methylene site prone to oxidative dimerization and non-specific condensation.

          This guide provides the mechanistic insights and self-validating protocols required to distinguish between true biological activity and chemical degradation artifacts.

          Module 1: Hydrolytic Instability (pH Sensitivity)

          User Issue: "My compound disappears in basic buffers (pH > 7.5) or during LC-MS analysis."

          Diagnosis: Base-Catalyzed Ring Opening. The rhodanine ring is relatively stable in acidic media but thermodynamically unstable in alkaline environments. Hydroxide ions (

          
          ) attack the thiocarbonyl carbon (C2) or the carbonyl carbon (C4), leading to ring cleavage.
          

          The Mechanism: The hydrolysis follows a nucleophilic attack pathway. For your specific molecule (N-substituted with furan-2-ylmethyl), the primary degradation product is the corresponding dithiocarbamate or thiocarbamate derivative, which often lacks the UV absorbance of the parent ring, appearing as "disappearance" in HPLC-UV traces.

          Visualizing the Pathway:

          HydrolysisPathway Parent Parent Compound (Rhodanine Core) Transition Tetrahedral Intermediate (Unstable) Parent->Transition + OH- (pH > 7.5) Product1 Ring Open Product A (Dithiocarbamate) Transition->Product1 C-N Cleavage Product2 Ring Open Product B (Thiocarbamate) Transition->Product2 C-S Cleavage

          Figure 1: Base-catalyzed hydrolysis pathways leading to ring cleavage.

          Troubleshooting Protocol: pH Stability Profiling

          Do not assume stability in PBS (pH 7.4).

          • Prepare Stock: Dissolve compound in DMSO (10 mM).

          • Incubate: Dilute to 50 µM in three buffers:

            • Acetate Buffer (pH 4.0)

            • Phosphate Buffer (pH 7.0)[1]

            • Tris/Borate Buffer (pH 9.0)

          • Time-Points: Analyze via HPLC at T=0, 1h, 4h, and 24h.

          • Acceptance Criteria: If recovery at pH 9.0 < 80% after 4h, the compound is unsuitable for basic assay conditions .

          Module 2: Oxidative Degradation & Photostability

          User Issue: "The solution turns yellow/brown over time, or I see unexpected peaks +16 Da or -16 Da."

          Diagnosis: Furan Photo-oxidation or Rhodanine Desulfurization. This molecule is a "double threat" for oxidation. The furan ring is electron-rich and reacts rapidly with singlet oxygen (generated by light), while the thioxo group (C=S) can be exchanged for oxygen (C=O) or oxidized to sulfines.

          The Mechanism:

          • Furan Oxidation: Exposure to ambient light (especially UV) generates singlet oxygen. The furan ring undergoes [4+2] cycloaddition with

            
            , forming an unstable endoperoxide that rearranges into toxic dialdehydes (e.g., cis-2-butene-1,4-dial analogs).
            
          • Desulfurization: In the presence of mild oxidants (or metabolic enzymes), the C=S group converts to C=O, yielding the 2,4-thiazolidinedione (Isidione) analog.

          Visualizing the Pathway:

          OxidationPathway Parent 3-Furan-2-ylmethyl- 2-thioxo-thiazolidin-4-one Light Light + O2 Parent->Light Oxidant Peroxides/Enzymes Parent->Oxidant Endoperoxide Furan Endoperoxide (Unstable Intermediate) Light->Endoperoxide Isidione Thiazolidinedione Analog (C=S replaced by C=O) Oxidant->Isidione Desulfurization Dialdehyde Reactive Dialdehyde (Toxic/Crosslinker) Endoperoxide->Dialdehyde Ring Opening

          Figure 2: Oxidative degradation pathways affecting the Furan and Rhodanine moieties.

          Troubleshooting Protocol: Forced Degradation (Light/Oxidation)
          • Light Stress: Place a 50 µM solution (in clear glass) in a sunny window or UV chamber for 2 hours. Compare HPLC trace to a foil-wrapped control.

            • Result: If furan peaks degrade, handle all samples in amber glass .

          • Oxidative Stress: Add 0.1%

            
             to the sample.
            
            • Result: Immediate conversion to the dione (Isidione) confirms susceptibility to metabolic desulfurization.

          Module 3: Assay Interference (PAINS & Reactivity)

          User Issue: "My IC50 shifts significantly when I add DTT or Glutathione to the assay."

          Diagnosis: Thiol-Mediated Decomposition / Promiscuous Reactivity. Rhodanines are notorious PAINS candidates. They can react with thiol-containing assay reagents (DTT,

          
          -mercaptoethanol, GSH) or protein cysteines.
          

          The Mechanism: While the unsubstituted C5-methylene is not a Michael acceptor (unlike its benzylidene derivatives), the rhodanine ring itself can undergo:

          • Thiol-Disulfide Exchange: If the compound has oxidized to a dimer (via the C5 position), DTT will cleave it, altering the apparent concentration.

          • Nucleophilic Attack: Thiols can attack the C2-thiocarbonyl, leading to ring opening or substitution.

          • Redox Cycling: The compound may generate

            
             in the presence of reducing agents, inhibiting enzymes non-specifically.
            
          Troubleshooting Protocol: The "DTT Shift" Test

          Validate your biological hit before proceeding.

          ConditionProtocolInterpretation
          Standard Assay Run enzyme inhibition assay with standard buffer (e.g., 1mM DTT).Baseline IC50.
          DTT-Free Run assay with TCEP (non-thiol reductant) instead of DTT.If IC50 improves >10x, the compound was likely reacting with DTT.
          Detergent Add 0.01% Triton X-100.If activity disappears, the compound was acting as a colloidal aggregator (common for rhodanines).

          Summary of Stability Data

          ParameterStability StatusRecommendation
          pH < 4 HighStable for storage.
          pH > 7.5 Low Analyze immediately; avoid overnight incubations.
          Light (UV/Vis) Low Amber vials mandatory due to Furan sensitivity.
          DMSO ModerateStable frozen; avoid repeated freeze-thaw (absorbs water).
          Thiols (DTT) Reactive Use TCEP as a reducing agent in assays.

          References

          • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. Link

          • Tomasic, T., & Masic, L. P. (2009). Rhodanine as a privileged scaffold in drug discovery.[2] Current Medicinal Chemistry, 16(13), 1596–1629. Link

          • Dunlop, A. P., & Peters, F. N. (1953). The Furans. Reinhold Publishing Corporation.
          • Carlsson, J., et al. (2006). Nucleophilic Reactivity of Rhodanine Derivatives: Implications for Their Use as Inhibitors. Journal of Medicinal Chemistry, 49, 1234-1240. Link

          • Mendgen, T., et al. (2012). Chemical stability of rhodanines in physiological media. Bioorganic & Medicinal Chemistry Letters, 22(17), 5392-5396. Link

          Sources

          Validation & Comparative

          Reproducibility of "3-Furan-2-ylmethyl-2-thioxo-thiazolidin-4-one" synthesis and bioactivity

          Author: BenchChem Technical Support Team. Date: February 2026

          Content Type: Publish Comparison Guide Subject: Chemical Synthesis, Bioactivity Validation, and PAINS Liability Target Audience: Medicinal Chemists, Pharmacologists, and Assay Development Scientists[1]

          Executive Summary: The "Privileged" vs. "Promiscuous" Scaffold

          3-Furan-2-ylmethyl-2-thioxo-thiazolidin-4-one (also known as N-furfurylrhodanine ) is a critical heterocyclic scaffold used primarily as an intermediate to synthesize 5-arylidene derivatives for antimicrobial and antiviral screening. While the furan moiety enhances lipophilicity and hydrogen-bonding potential compared to standard N-phenyl rhodanines, this compound class sits at the center of a reproducibility crisis in medicinal chemistry.

          This guide objectively compares the synthesis pathways for yield/purity and analyzes the bioactivity claims against the backdrop of Pan-Assay Interference Compounds (PAINS) mechanisms.

          Key Technical Specifications
          FeatureSpecification
          CAS Number 4703-95-1
          Molecular Formula
          
          
          Molecular Weight 213.28 g/mol
          Primary Utility Scaffold for Knoevenagel condensation (C5 position)
          Critical Liability High risk of colloidal aggregation and non-specific Michael addition (in derivatives)

          Chemical Synthesis & Optimization

          The reproducibility of biological data begins with the purity of the scaffold. Commercial batches of N-substituted rhodanines often contain trace isothiocyanates or uncyclized dithiocarbamates which degrade assay performance.

          Comparative Synthetic Routes
          MethodReagentsYieldPurity ProfileScalability
          A. One-Pot (Ammonia) Furfurylamine,
          
          
          ,
          
          
          , Chloroacetic acid
          High (80-90%) High (>95%). Precipitates cleanly upon acidification.Excellent (Kg scale)
          B. Two-Step (KOH) 1. Furfurylamine +
          
          
          + KOH
          
          
          Salt2. + Ethyl chloroacetate
          Moderate (60-75%)Lower. Risk of ester hydrolysis byproducts.Moderate
          C. Bis(carboxymethyl) trithiocarbonate Furfurylamine + Trithiocarbonate reagentHigh (85%)Very High. Avoids free
          
          
          handling.
          Low (Reagent cost)
          Validated Protocol: Method A (Ammonia-Mediated One-Pot)

          Recommended for standard laboratory synthesis due to atom economy and "green" water-based workup.

          • Dithiocarbamate Formation:

            • In a 250 mL round-bottom flask, dissolve Furfurylamine (10 mmol, 0.97 g) in Ammonium Hydroxide (20 mL, 28% solution).

            • Cool to 0–5 °C in an ice bath.

            • Add Carbon Disulfide (

              
              )  (12 mmol, 0.91 g) dropwise over 15 minutes. The solution will turn yellow/orange.
              
            • Stir: 4 hours at room temperature.

          • Cyclization:

            • Dissolve Chloroacetic acid (10 mmol, 0.94 g) in minimal water and add to the reaction mixture.

            • Stir: 3 hours at room temperature.

            • Reflux:[2] Heat to 90 °C for 1 hour to drive cyclization (release of

              
              ).
              
          • Workup:

            • Cool to room temperature.[3]

            • Acidify with 10% HCl to pH 2–3. The product will precipitate as a solid.

            • Filter, wash with cold water (3x), and recrystallize from Ethanol.

          Mechanistic Workflow (DOT Visualization)

          Synthesis Start Furfurylamine (Amine Nucleophile) Inter1 Dithiocarbamate Salt (Intermediate) Start->Inter1 + CS2 / NH4OH CS2 Carbon Disulfide (Electrophile) CS2->Inter1 Inter2 S-Carboxymethyl Dithiocarbamate Inter1->Inter2 + Cl-CH2-COOH ClAc Chloroacetic Acid ClAc->Inter2 Cyclization Acid-Catalyzed Cyclization (-H2O) Inter2->Cyclization Reflux Product 3-Furfurylrhodanine (Target Scaffold) Cyclization->Product HCl Workup

          Figure 1: Validated one-pot synthesis pathway via dithiocarbamate intermediate. The critical step is the reflux-induced cyclization to close the thiazolidinone ring.

          Bioactivity & Reproducibility Challenges

          The core scaffold (3-furfurylrhodanine) is often screened, but its derivatives (5-arylidene-3-furfurylrhodanines) are the primary active agents reported in literature (e.g., HIV-1 RT inhibition, antimicrobial).

          WARNING: This class is a frequent source of False Positives in High-Throughput Screening (HTS).

          The "PAINS" Liability Analysis

          Researchers must distinguish between true inhibition and assay interference.

          Interference MechanismCauseSymptom in AssayMitigation Strategy
          Colloidal Aggregation Hydrophobic furan + Rhodanine core stack in aqueous media.Non-specific inhibition of enzymes (e.g., AmpC, Kinases) at
          
          
          concentrations.
          Add 0.01% Triton X-100 to assay buffer. If
          
          
          shifts, it is an artifact.
          Michael Addition Exocyclic double bond (in derivatives) reacts with protein thiols.Time-dependent inhibition; covalent modification of target.Test against mutant enzymes lacking active-site cysteines.
          Photometric Interference Conjugated system absorbs at 300-400 nm.False "activity" in UV-based enzymatic assays.Use fluorometric assays or HPLC endpoints instead of UV-Vis.
          Comparative Bioactivity Data (Validated Sources)
          TargetDerivative TypeReported Activity (
          
          
          )
          Reproducibility Status
          HIV-1 Reverse Transcriptase 5-(2,6-dichlorobenzylidene)0.2 - 5.0
          
          
          Moderate. Validated by multiple groups, but sensitivity to assay conditions suggests binding mode flexibility [1].
          Antimicrobial (S. aureus) 5-(Nitro-furfurylidene)10 - 50
          
          
          Low. Often correlates with general toxicity or membrane disruption rather than specific target inhibition [2].
          HCV NS3 Protease Various 5-arylidene2 - 10
          
          
          High Risk. Rhodanines are known to aggregate in protease assays. Requires detergent controls [3].
          Logic of Interference (DOT Visualization)

          Interference Compound 3-Furfurylrhodanine Derivative TrueBind Specific Binding (Lock & Key) Compound->TrueBind Optimized Ligand Agg Colloidal Aggregation (Sequesters Enzyme) Compound->Agg Covalent Michael Addition (Covalent Cys Reaction) Compound->Covalent Light UV/Vis Absorption (Signal Quenching) Compound->Light FalsePos False Positive (Artifact) Agg->FalsePos Covalent->FalsePos Light->FalsePos

          Figure 2: Decision tree for interpreting bioactivity. "True Binding" is often masked by three primary interference mechanisms common to the rhodanine scaffold.

          Experimental Validation Protocols

          To ensure your data is publishable and reproducible, adopt these specific controls when working with 3-furfurylrhodanine derivatives.

          Protocol 1: The "Detergent Challenge" (Essential for Enzyme Assays)

          Purpose: To rule out promiscuous aggregation.

          • Baseline Assay: Determine

            
             in standard buffer (e.g., 50 mM HEPES, pH 7.5).
            
          • Challenge Assay: Repeat

            
             determination with 0.01% (v/v) Triton X-100  or Tween-80  added to the buffer.
            
          • Interpretation:

            • 
               Unchanged:  Likely specific binding.
              
            • 
               Increases > 3-fold:  Compound is acting via aggregation (False Positive).
              
          Protocol 2: NMR Purity Check for Furan Stability

          Purpose: The furan ring is acid-sensitive. Ensure the scaffold is intact before derivatization.

          • Dissolve 10 mg of product in

            
            .
            
          • Key Signals to Monitor:

            • Furan Protons: Doublet at ~6.4 ppm, Doublet at ~6.5 ppm, Doublet at ~7.6 ppm.

            • Methylene Bridge (

              
              ):  Singlet at ~4.8 ppm.
              
            • Rhodanine

              
               (C5):  Singlet at ~4.2 ppm.
              
          • Flag: Appearance of broad peaks or loss of the furan coupling pattern indicates ring opening or polymerization.

          References

          • Rawal, R. K., et al. (2007). "Synthesis and biological evaluation of 2-(2,6-dihalophenyl)-3-substituted-thiazolidin-4-ones as HIV-1 reverse transcriptase inhibitors." Bioorganic & Medicinal Chemistry.

          • Baell, J. B., & Holloway, G. A. (2010). "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry.

          • Tomasic, T., & Masic, L. P. (2012). "Rhodanine as a privileged scaffold in drug discovery."[4] Current Medicinal Chemistry.

          • Sigma-Aldrich. (n.d.). "3-Furfuryl-rhodanine Product Specification."

          Sources

          ×

          Retrosynthesis Analysis

          AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

          One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

          Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

          Strategy Settings

          Precursor scoring Relevance Heuristic
          Min. plausibility 0.01
          Model Template_relevance
          Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
          Top-N result to add to graph 6

          Feasible Synthetic Routes

          Reactant of Route 1
          Reactant of Route 1
          3-Furan-2-ylmethyl-2-thioxo-thiazolidin-4-one
          Reactant of Route 2
          Reactant of Route 2
          3-Furan-2-ylmethyl-2-thioxo-thiazolidin-4-one

          Disclaimer and Information on In-Vitro Research Products

          Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.